Omeprazole sulfide
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
6-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfanyl]-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S/c1-10-8-18-15(11(2)16(10)22-4)9-23-17-19-13-6-5-12(21-3)7-14(13)20-17/h5-8H,9H2,1-4H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XURCIPRUUASYLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1OC)C)CSC2=NC3=C(N2)C=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7057816 | |
| Record name | Omeprazole sulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7057816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73590-85-9 | |
| Record name | Omeprazole sulfide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73590-85-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ufiprazole [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073590859 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Omeprazole sulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7057816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Benzimidazole, 5-methoxy-2-(((4-methoxy-3,5-dimethyl-2-pyridinyl)methyl)thio) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.590 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | UFIPRAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6FFV1V867C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Omeprazole and the Role of Omeprazole Sulfide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Omeprazole, a cornerstone of therapy for acid-related gastrointestinal disorders, functions as a prodrug that, following systemic absorption, is activated within the acidic milieu of the gastric parietal cells. This guide delineates the intricate mechanism of action of omeprazole, focusing on its conversion to the active sulfenamide intermediate and the subsequent irreversible inhibition of the gastric H+/K+-ATPase, the proton pump. Furthermore, this document clarifies the identity and role of omeprazole sulfide as the reduced precursor and a metabolite of omeprazole, distinguishing it from the active inhibitory species. Quantitative pharmacokinetic and pharmacodynamic data are presented, alongside detailed descriptions of key experimental protocols utilized in the study of proton pump inhibitors.
Introduction
Omeprazole is a member of the proton pump inhibitor (PPI) class of drugs, which have revolutionized the management of conditions such as gastroesophageal reflux disease (GERD) and peptic ulcer disease.[1] Its therapeutic efficacy stems from its ability to potently and irreversibly suppress gastric acid secretion.[2] Understanding the precise molecular mechanism of omeprazole is critical for the development of next-generation acid suppressive therapies and for informing clinical practice. This guide provides a detailed technical overview of the activation and inhibitory action of omeprazole, with a specific focus on the chemical transformations that lead to the active drug form and the role of its sulfide metabolite.
The Core Mechanism: From Prodrug to Irreversible Inhibition
The pharmacological activity of omeprazole is a multi-step process that is highly dependent on the unique acidic environment of the parietal cell's secretory canaliculi.
Systemic Absorption and Accumulation
Administered orally as an enteric-coated formulation to protect it from degradation by stomach acid, omeprazole is absorbed in the small intestine.[2] As a weak base, it freely circulates in the bloodstream and diffuses into the parietal cells. The pKa of omeprazole's pyridine nitrogen is approximately 4.0, which facilitates its accumulation in the highly acidic secretory canaliculi of the parietal cells, where the pH can be as low as 1.0.[3] This selective accumulation is a key factor in its targeted action.
Acid-Catalyzed Activation to Sulfenamide
Once in the acidic compartment of the parietal cell, omeprazole, a sulfoxide, undergoes a proton-catalyzed chemical rearrangement. This transformation converts the inactive prodrug into a highly reactive tetracyclic sulfenamide.[1][4] This sulfenamide is the active moiety responsible for inhibiting the proton pump.[5] The formation of the sulfenamide is a critical step, and its rate is dependent on the ambient pH.[6]
The Role of this compound
This compound is the reduced form of omeprazole and is also a known metabolite.[7][8] It is important to distinguish this compound from the active sulfenamide. Omeprazole is synthesized by the oxidation of this compound (pyrmetazole).[9][10] In the context of the mechanism of action, upon reversal of the inhibitory disulfide bond with reducing agents like beta-mercaptoethanol, this compound is formed as a product.[11] However, studies have shown that this compound itself is virtually inactive as an inhibitor of the H+/K+-ATPase.[12] Its primary relevance is as a precursor in synthesis and as a metabolic byproduct.
Covalent Binding and Irreversible Inhibition of H+/K+-ATPase
The newly formed sulfenamide is a potent electrophile that rapidly reacts with sulfhydryl groups of cysteine residues on the luminal surface of the H+/K+-ATPase.[13] This results in the formation of a stable, covalent disulfide bond between the drug and the enzyme. For omeprazole, the primary binding sites have been identified as cysteine 813 and cysteine 892 on the alpha-subunit of the proton pump.[3] This covalent modification locks the enzyme in an inactive conformation, preventing it from pumping H+ ions into the gastric lumen and thereby inhibiting acid secretion.[9] Because the inhibition is irreversible, the restoration of acid secretion requires the synthesis of new H+/K+-ATPase molecules.[2]
Quantitative Data
The following tables summarize key quantitative parameters related to the mechanism of action of omeprazole.
| Parameter | Value | Reference |
| pKa (Pyridine Nitrogen) | ~4.0 | [3] |
| pKa (Benzimidazole N-H) | ~8.7 | |
| pKa (Benzimidazole N3) | ~0.79 | [4] |
Table 1: Acid-Base Properties of Omeprazole
| Condition | IC50 | Reference |
| Histamine-stimulated acid formation in isolated gastric glands | ~50 nM | |
| H+/K+-ATPase activity in isolated gastric membrane vesicles | ~4 µM | |
| H+/K+-ATPase activity in pumping membrane vesicles (pH 6.1) | ~2.4 µM | |
| H+/K+-ATPase activity (general) | 5.8 µM | [6] |
Table 2: In Vitro Inhibitory Concentrations (IC50) of Omeprazole
| Parameter | Value | Reference |
| Moles of Omeprazole per mole of Phosphoenzyme | ~2 | |
| Cysteine Residues Bound | Cys813, Cys892 | [3] |
Table 3: Stoichiometry and Binding Sites of Omeprazole on H+/K+-ATPase
Experimental Protocols
The elucidation of omeprazole's mechanism of action has been dependent on a variety of in vitro and in vivo experimental models. Below are descriptions of the core methodologies.
Isolation of Gastric Glands and Parietal Cells
A common starting point for in vitro studies is the isolation of gastric glands or individual parietal cells. This is typically achieved by enzymatic digestion of the gastric mucosa, often using collagenase or pronase.[1][4] The resulting cell suspension can be enriched for parietal cells through techniques like velocity sedimentation, yielding fractions with a high percentage of viable parietal cells for subsequent culture and experimentation.
H+/K+-ATPase Activity Assay
The direct inhibitory effect of omeprazole on the proton pump is quantified using an H+/K+-ATPase activity assay. This assay is typically performed on isolated gastric membrane vesicles (microsomes) that are rich in the enzyme.[3] The activity of the ATPase is determined by measuring the rate of ATP hydrolysis, which is quantified by the amount of inorganic phosphate (Pi) released.[3] A common method for this is a colorimetric assay using malachite green, which forms a colored complex with Pi.[3] To assess the specific H+/K+-ATPase activity, the difference in ATP hydrolysis in the presence and absence of K+ is measured.
Experimental Workflow: H+/K+-ATPase Inhibition Assay
Caption: Workflow for determining H+/K+-ATPase inhibition.
Determination of Covalent Binding
To confirm the covalent nature of the interaction and identify the binding sites, radiolabeled omeprazole ([14C]omeprazole) is often used. After incubation with gastric vesicles, the proteins are separated by gel electrophoresis. The radiolabel is predominantly found on a protein band corresponding to the molecular weight of the H+/K+-ATPase catalytic subunit. To identify the specific cysteine residues involved, the labeled protein can be subjected to proteolytic digestion followed by peptide mapping and sequencing.[5]
Signaling Pathways and Molecular Interactions
The mechanism of omeprazole's action is not a classical signaling pathway but rather a targeted, covalent inactivation of an enzyme. The following diagram illustrates the key molecular transformations and interactions.
Signaling Pathway: Activation of Omeprazole and Inhibition of H+/K+-ATPase
References
- 1. Isolation, culture and adenoviral transduction of parietal cells from mouse gastric mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of gastric H,K-ATPase activity and gastric epithelial cell IL-8 secretion by the pyrrolizine derivative ML 3000 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation of parietal cells from guinea-pig gastric mucosa and the immunological characterization of their antigenic structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Binding site of omeprazole in hog gastric H+,K(+)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Experimental Workflow for Studying Barrier Integrity, Permeability, and Tight Junction Composition and Localization in a Single Endothelial Cell Monolayer: Proof of Concept - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Specific labelling of gastric H+,K+-ATPase by omeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An in vitro investigation on acid catalyzed reactions of proton pump inhibitors in the absence of an electrophile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The specificity of omeprazole as an (H+ + K+)-ATPase inhibitor depends upon the means of its activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of (H+ + K+)-ATPase by omeprazole in isolated gastric vesicles requires proton transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Isolation and separation of highly enriched fractions of viable mouse gastric parietal cells by velocity sedimentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
The Biological Activity of Omeprazole Sulfide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Omeprazole, a widely prescribed proton pump inhibitor (PPI), undergoes extensive metabolism in the liver, leading to the formation of several metabolites. Among these, omeprazole sulfide holds particular interest due to its distinct biological activities that diverge from the primary pharmacological action of its parent compound. This technical guide provides an in-depth exploration of the biological activities of this compound, focusing on its interactions with key drug-metabolizing enzymes and cellular signaling pathways, as well as its potential as an antimicrobial agent. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of drug metabolism, toxicology, and pharmacology.
Core Biological Activities of this compound
This compound is recognized primarily for two significant biological activities: the inhibition of Cytochrome P450 2C19 (CYP2C19) and the antagonism of the Aryl Hydrocarbon Receptor (AhR). Additionally, its potential as an antibacterial agent has been a subject of investigation.
Inhibition of Cytochrome P450 2C19
This compound is a metabolite of omeprazole and also acts as a reversible inhibitor of CYP2C19, a key enzyme in the metabolism of numerous clinically important drugs.[1] The inhibition of CYP2C19 by omeprazole and its metabolites can lead to drug-drug interactions.[2][3] While omeprazole itself is a time-dependent inhibitor of CYP2C19, its sulfide metabolite contributes to the overall inhibitory profile.[1][2]
Aryl Hydrocarbon Receptor Antagonism
In specific cellular contexts, this compound functions as a pure antagonist of the Aryl Hydrocarbon Receptor (AhR).[4] This is in contrast to its parent compound, omeprazole, which is a known activator of AhR.[4] The antagonistic activity of this compound involves the inhibition of AhR activation, its subsequent binding to DNA, and nuclear translocation.[4] However, this activity is cell-type dependent. In primary human hepatocytes, the expression of CYP3A4, induced by pregnane X receptor (PXR) agonists, can lead to the metabolic conversion of this compound back to omeprazole, thereby shifting its effect from antagonistic to agonistic.[4] This complex interplay highlights a significant cross-talk between the PXR/CYP3A4 and AhR signaling pathways.[4]
Antibacterial Activity
The antibacterial properties of omeprazole and its analogs have been explored, particularly against Helicobacter pylori. While omeprazole itself exhibits antibacterial activity, with reported Minimum Bactericidal Concentrations (MBCs) ranging from 32 to 64 µg/mL, the direct antibacterial efficacy of this compound appears to be limited.[5][6] However, studies have shown that when combined with silver nanoparticles, this compound demonstrates enhanced antibacterial properties.[7][8]
Quantitative Data Summary
The following tables summarize the available quantitative data on the biological activities of this compound and related compounds.
| Activity | Compound | Parameter | Value | System/Assay | Reference |
| CYP2C19 Inhibition | Omeprazole | IC50 | 8.4 ± 0.6 µM | Reversible inhibition in Human Liver Microsomes | [1] |
| CYP2C19 Inhibition | This compound | - | Potent reversible inhibitor (specific IC50 not provided) | Human Liver Microsomes | [1] |
| CYP3A4 Inhibition | Omeprazole | IC50 | 40 ± 4 µM | Reversible inhibition in Human Liver Microsomes | [1] |
| Antibacterial Activity | Omeprazole | MIC90 | 40 µg/mL | Helicobacter pylori | [9] |
| Antibacterial Activity | Omeprazole | MBC | 32 - 64 µg/mL | Helicobacter pylori | [5][6] |
| Antibacterial Activity | This compound | - | No intrinsic activity noted; active with AgNPs | - | [7][8] |
Note: Specific quantitative data for the AhR antagonist activity of this compound (e.g., Ki or IC50) were not available in the reviewed literature.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the complex interactions and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway Modulation
Caption: AhR signaling pathway and the antagonistic action of this compound.
Experimental Workflow for CYP2C19 Inhibition Assay
Caption: Workflow for determining the IC50 of this compound on CYP2C19.
Logical Relationship in Hepatocytes
Caption: PXR-CYP3A4-AhR pathway cross-talk in primary human hepatocytes.
Detailed Experimental Protocols
CYP2C19 Inhibition Assay (IC50 Determination)
Objective: To determine the concentration of this compound that inhibits 50% of CYP2C19 activity in human liver microsomes.
Materials:
-
Human liver microsomes (HLMs)
-
This compound
-
CYP2C19 probe substrate (e.g., (S)-mephenytoin)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard for LC-MS/MS analysis
-
96-well plates
-
Incubator (37°C)
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in the assay buffer to achieve a range of final concentrations.
-
Prepare the CYP2C19 substrate stock solution and dilute it to the working concentration in the assay buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add a small volume of the this compound dilutions or vehicle control to triplicate wells.
-
Add the human liver microsomes suspended in potassium phosphate buffer to each well.
-
Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).
-
-
Reaction Initiation and Termination:
-
Initiate the enzymatic reaction by adding the NADPH regenerating system and the CYP2C19 substrate to each well.
-
Incubate the plate at 37°C for a predetermined time, ensuring the reaction is in the linear range.
-
Terminate the reaction by adding an equal volume of cold acetonitrile containing the internal standard.
-
-
Sample Analysis:
-
Centrifuge the plate to precipitate proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Quantify the formation of the specific metabolite of the probe substrate.
-
-
Data Analysis:
-
Calculate the percent inhibition of CYP2C19 activity for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.
-
Aryl Hydrocarbon Receptor (AhR) Antagonism Assay (Reporter Gene Assay)
Objective: To determine the ability of this compound to antagonize TCDD-induced AhR activation in a reporter cell line.
Materials:
-
Hepa-1c1c7 or HepG2 cells stably transfected with a DRE-luciferase reporter construct.
-
Cell culture medium and supplements.
-
This compound.
-
2,3,7,8-Tetrachlorodibenzodioxin (TCDD) as a potent AhR agonist.
-
DMSO (vehicle control).
-
Luciferase assay reagent.
-
96-well cell culture plates.
-
Luminometer.
Procedure:
-
Cell Seeding:
-
Seed the reporter cells in a 96-well plate at a density that will result in a confluent monolayer after 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Prepare a solution of TCDD at a concentration that gives a submaximal to maximal induction of the reporter gene (e.g., its EC80).
-
Treat the cells with the this compound dilutions for a short pre-incubation period (e.g., 1 hour).
-
Subsequently, add the TCDD solution to the wells already containing this compound. Include control wells with vehicle only, TCDD only, and this compound only.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a period sufficient to allow for gene transcription and protein expression (e.g., 18-24 hours).
-
-
Luciferase Assay:
-
Remove the medium from the wells and lyse the cells according to the luciferase assay kit manufacturer's protocol.
-
Add the luciferase substrate to the cell lysate.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a measure of cell viability if necessary.
-
Calculate the percent inhibition of TCDD-induced luciferase activity for each concentration of this compound.
-
Plot the percent inhibition against the logarithm of the this compound concentration to determine the IC50 value for antagonism.
-
Minimum Inhibitory Concentration (MIC) Assay for Antibacterial Activity
Objective: To determine the minimum concentration of this compound that inhibits the visible growth of a specific bacterium (e.g., Helicobacter pylori).
Materials:
-
Bacterial strain (e.g., H. pylori).
-
Appropriate liquid growth medium (e.g., Brucella broth supplemented with fetal bovine serum).
-
This compound.
-
Sterile 96-well microtiter plates.
-
Bacterial inoculum standardized to a specific turbidity (e.g., 0.5 McFarland standard).
-
Incubator with appropriate atmospheric conditions (e.g., microaerophilic for H. pylori).
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent and dilute it in the growth medium to twice the highest concentration to be tested.
-
-
Serial Dilution:
-
In a 96-well plate, perform serial twofold dilutions of the this compound solution in the growth medium to obtain a range of concentrations.
-
Include a positive control well (no drug) and a negative control well (no bacteria).
-
-
Inoculation:
-
Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.
-
Dilute the standardized inoculum in the growth medium to achieve the desired final concentration in the wells.
-
Add the diluted bacterial suspension to each well containing the this compound dilutions and the positive control well.
-
-
Incubation:
-
Cover the plate and incubate under the appropriate conditions (temperature and atmosphere) for a specified period (e.g., 48-72 hours for H. pylori).
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity, which indicates bacterial growth.
-
The MIC is the lowest concentration of this compound at which there is no visible growth.
-
Conclusion
This compound, a primary metabolite of omeprazole, exhibits a distinct and complex biological activity profile. Its roles as a CYP2C19 inhibitor and a cell-type-dependent AhR antagonist are of significant interest in the fields of drug metabolism and toxicology. The interplay between PXR, CYP3A4, and AhR signaling in determining the ultimate effect of this compound in hepatocytes underscores the intricacy of metabolic and regulatory networks. While its intrinsic antibacterial activity appears limited, its potential in combination therapies warrants further investigation. This technical guide provides a foundational understanding of the biological activities of this compound, offering detailed protocols and a summary of the current quantitative data to support further research and development in this area. Further studies are needed to fully elucidate the quantitative aspects of its interactions and to explore its therapeutic and toxicological implications.
References
- 1. Inhibition of CYP2C19 and CYP3A4 by Omeprazole Metabolites and Their Contribution to Drug-Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. S-EPMC3684819 - Inhibition of CYP2C19 and CYP3A4 by omeprazole metabolites and their contribution to drug-drug interactions. - OmicsDI [omicsdi.org]
- 4. Role of CYP3A4 in the regulation of the aryl hydrocarbon receptor by omeprazole sulphide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro antibacterial activity of omeprazole and its selectivity for Helicobacter spp. are dependent on incubation conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. brieflands.com [brieflands.com]
- 8. preprints.org [preprints.org]
- 9. Activity of omeprazole on Helicobacter pylori and relation to toxicity of strains - PMC [pmc.ncbi.nlm.nih.gov]
Omeprazole Sulfide: An In-Depth Technical Guide to its Role as a Metabolite of Omeprazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
Omeprazole, a widely prescribed proton pump inhibitor, undergoes extensive metabolism in the body, leading to the formation of several metabolites. While the oxidative metabolites, 5-hydroxyomeprazole and omeprazole sulfone, are the most abundant and well-characterized, the reductive metabolite, omeprazole sulfide, also plays a role in the drug's disposition. This technical guide provides a comprehensive overview of this compound, focusing on its metabolic pathway, quantitative analysis, and the experimental protocols used for its investigation. This document is intended to serve as a resource for researchers and professionals involved in drug metabolism, pharmacokinetics, and analytical chemistry.
Introduction
Omeprazole is a racemic mixture of (R)- and (S)-enantiomers that effectively suppresses gastric acid secretion by irreversibly inhibiting the H+/K+-ATPase pump in gastric parietal cells.[1] Its clinical efficacy is influenced by its pharmacokinetic profile, which is largely determined by hepatic metabolism. The primary metabolic pathways involve oxidation, mediated mainly by the polymorphic cytochrome P450 enzymes CYP2C19 and CYP3A4.[1][2] However, omeprazole can also undergo reduction to form this compound. Although often considered a minor metabolite in plasma under normal physiological conditions, understanding its formation and clearance is crucial for a complete picture of omeprazole's biotransformation.
Metabolic Pathway of this compound Formation
The formation of this compound from omeprazole is a reductive metabolic process. This pathway is in contrast to the more dominant oxidative pathways that lead to the formation of 5-hydroxyomeprazole and omeprazole sulfone.
The primary enzyme system responsible for the major oxidative metabolism of omeprazole is the cytochrome P450 system, with CYP2C19 mediating the 5-hydroxylation and CYP3A4 primarily responsible for the sulfoxidation to omeprazole sulfone.[1] The reduction of the sulfoxide group of omeprazole to a sulfide is a less predominant pathway in humans under normal oxygen conditions. However, studies in isolated perfused rat liver models have shown that hypoxic conditions can significantly increase the formation of this compound.[3] This suggests that the local oxygen tension in the liver can influence the metabolic fate of omeprazole.
References
- 1. Pharmacokinetics and Pharmacodynamics of the Proton Pump Inhibitors [jnmjournal.org]
- 2. Omeprazole Therapy and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and metabolism of omeprazole in animals and man--an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Metabolic Pathways of Omeprazole to Sulfide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Omeprazole, a cornerstone of acid-suppression therapy, undergoes extensive hepatic metabolism, primarily through oxidative pathways mediated by cytochrome P450 enzymes CYP2C19 and CYP3A4. However, a lesser-known but significant reductive metabolic pathway exists, leading to the formation of omeprazole sulfide (a thioether). This pathway, distinct from the main oxidative routes, is particularly prominent under hypoxic conditions and can be influenced by endogenous reducing agents such as glutathione. Understanding this reductive conversion is crucial for a comprehensive metabolic profile of omeprazole, particularly in disease states involving hepatic hypoxia or altered redox balance. This guide provides a detailed examination of the metabolic transformation of omeprazole to its sulfide metabolite, summarizing available quantitative data, outlining detailed experimental protocols for its study, and visualizing the involved pathways and workflows.
Introduction to Omeprazole Metabolism
Omeprazole is administered as a racemic mixture of (S)- and (R)-enantiomers. Its metabolism is complex and stereoselective, primarily occurring in the liver.[1][2] The two principal metabolic routes are:
-
Hydroxylation: Primarily mediated by CYP2C19, this pathway forms 5-hydroxyomeprazole.[1][3]
-
Sulfoxidation: Primarily mediated by CYP3A4, this pathway forms omeprazole sulfone.[1][3]
These oxidative pathways account for the majority of omeprazole's clearance under normal physiological conditions.[4] However, a third key pathway involves the reduction of the sulfoxide group to form this compound.
The Reductive Pathway: Formation of this compound
The conversion of omeprazole to this compound is a direct reduction of the sulfoxide moiety to a thioether. This metabolic route is less dominant than oxidation in healthy, normoxic individuals but gains significance under specific physiological conditions.
Enzymatic and Chemical Mediators
The precise enzymatic machinery responsible for omeprazole reduction is not as clearly defined as the oxidative pathways. However, evidence points to two primary mechanisms:
-
Hypoxia-Dependent Metabolism: In isolated perfused rat liver models, the formation of this compound was only detectable after a significant reduction in oxygen supply (hypoxia).[5] This suggests that under low-oxygen conditions, the metabolic flux shifts away from oxygen-dependent P450-mediated oxidation towards reductive pathways.[5] The specific reductases involved are likely hepatic enzymes that become more active in a reduced cellular environment.
-
Role of Endogenous Reducing Agents: Studies on proton pump inhibitors (PPIs) indicate that their transformation into thioethers can be facilitated by biological reducing agents like glutathione (GSH) in the liver.[6] This suggests that the reduction may not be solely dependent on specific reductase enzymes but can also occur through chemical reduction by endogenous thiol-containing molecules.[6] The rate of this reduction for omeprazole is faster than that for lansoprazole and pantoprazole.[6]
Glutathione Conjugation Pathway
Separate from the direct reduction to sulfide, another metabolic route involving glutathione has been identified in rats. This pathway involves an initial conjugation with glutathione, leading to the fission of the omeprazole molecule into its benzimidazole and pyridine moieties. The pyridine part can then be reduced to a pyridylmethylthiol compound.[7] This pathway accounts for approximately 10% of the administered dose in rats and represents a distinct fate of omeprazole involving sulfur chemistry.[7]
Quantitative Data on this compound Metabolism
Quantitative data for the this compound pathway is limited, primarily because its concentrations in plasma and urine are often low or below the limit of detection in many human studies under normal conditions.[8]
| Parameter | Analyte | Value / Observation | Matrix | Population / Model | Reference(s) |
| Analytical Sensitivity | This compound | Limit of Detection (LOD): Not specified | Human Plasma & Urine | Healthy Volunteers | [8] |
| Limit of Quantification (LOQ): 50 ng/mL | [9] | ||||
| Pharmacokinetics | This compound | Undetectable in a pilot pharmacokinetic study following a 40 mg oral dose. | Human Plasma | Healthy Volunteers (n=2) | [8] |
| Detected in blood samples taken over 24 hours. Specific pharmacokinetic parameters not detailed. | Human Plasma | Patients with Renal Insufficiency | [10] | ||
| Metabolite Formation | This compound | Formation is linearly dependent on the reduction of oxygen delivery; only detectable after significant oxygen reduction. | Perfused Liver | Isolated Perfused Rat Liver | [5] |
| Metabolite Excretion | Glutathione Pathway | Approximately 10% of the administered dose is excreted as metabolites of this pathway. | Urine | Rats | [7] |
Experimental Protocols
Studying the reductive metabolism of omeprazole requires specific experimental conditions and sensitive analytical techniques.
In Vitro Metabolism in Liver Microsomes under Hypoxia
This protocol is designed to favor the reductive pathway by limiting oxygen availability.
Objective: To measure the formation of this compound from omeprazole in human or rat liver microsomes under hypoxic conditions.
Materials:
-
Pooled human or rat liver microsomes (e.g., 0.5 mg/mL protein concentration)[11]
-
Omeprazole stock solution (in DMSO or methanol)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Hypoxia chamber or nitrogen gas source
-
Incubator/shaking water bath (37°C)
-
Quenching solution (e.g., ice-cold acetonitrile)
-
Internal standard (e.g., a structurally similar but chromatographically distinct compound)
Procedure:
-
Preparation: Prepare incubation mixtures in microcentrifuge tubes containing phosphate buffer, liver microsomes, and omeprazole at the desired final concentration (e.g., 10-50 µM).
-
Induction of Hypoxia: Place the open tubes in a hypoxia chamber. Purge the chamber with a mixture of N₂ (95%) and CO₂ (5%) for at least 15-20 minutes to displace oxygen. Seal the chamber.
-
Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes to allow them to reach thermal equilibrium.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Incubation: Incubate the reactions at 37°C with gentle shaking for a specified time course (e.g., 0, 15, 30, 60, 120 minutes). A parallel set of incubations under normoxic conditions (normal air) should be run as a control to demonstrate the effect of hypoxia.
-
Termination of Reaction: Stop the reaction at each time point by adding 2 volumes of ice-cold acetonitrile containing the internal standard. This will precipitate the microsomal proteins.
-
Sample Processing: Vortex the tubes vigorously and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
In Vivo Pharmacokinetic Study in Animal Models
Objective: To determine the plasma concentration-time profile of omeprazole and its sulfide metabolite in rats following oral administration.
Materials:
-
Male Sprague-Dawley rats (or other appropriate species)
-
Omeprazole formulation for oral gavage
-
Cannulated animals (for serial blood sampling) or multiple animals per time point
-
Heparinized or EDTA-coated blood collection tubes
-
Centrifuge
Procedure:
-
Acclimatization and Fasting: Acclimate animals to housing conditions. Fast animals overnight (approx. 12 hours) before dosing, with free access to water.
-
Dosing: Administer a single oral dose of omeprazole via gavage.
-
Blood Sampling: Collect blood samples (approx. 100-200 µL) from the cannulated vein at pre-defined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Plasma Preparation: Immediately place blood samples on ice. Centrifuge the blood at approximately 4,000 rpm for 10 minutes at 4°C to separate the plasma.
-
Sample Storage: Transfer the plasma supernatant to clean, labeled microcentrifuge tubes and store at -80°C until analysis.
-
Analysis: Analyze plasma samples for omeprazole and this compound concentrations using a validated LC-MS/MS method.
Analytical Method: LC-MS/MS for Omeprazole and Metabolites
Objective: To simultaneously quantify omeprazole, this compound, and omeprazole sulfone in plasma samples.
Sample Preparation (Protein Precipitation):
-
Aliquot 100 µL of plasma sample (or standard/QC) into a microcentrifuge tube.
-
Add 20 µL of internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the clear supernatant to an autosampler vial for injection.
Chromatographic and Mass Spectrometric Conditions:
| Parameter | Condition |
| HPLC System | Standard UHPLC/HPLC system |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 2.6 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 3-5 minutes, hold, and re-equilibrate. |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5-10 µL |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Omeprazole: m/z 346.1 → 198.1This compound: m/z 330.1 → 198.1Omeprazole Sulfone: m/z 362.1 → 198.1 |
Note: MRM transitions should be optimized for the specific instrument used.
Mandatory Visualizations
Metabolic Pathways of Omeprazole
Caption: Overview of the major oxidative and reductive metabolic pathways of omeprazole.
Experimental Workflow for Metabolite Analysis
References
- 1. Stereoselective metabolism of omeprazole by human cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Omeprazole Therapy and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Oxidative metabolism of omeprazole in human liver microsomes: cosegregation with S-mephenytoin 4'-hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Oxygen dependence of omeprazole clearance and sulfone and sulfide metabolite formation in the isolated perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A metabolic route of omeprazole involving conjugation with glutathione identified in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. [In vitro studies on omeprazole metabolism in rat liver microsomes] - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical and Physical Properties of Omeprazole Sulfide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Omeprazole sulfide, a key intermediate in the synthesis of the proton pump inhibitor omeprazole and its enantiomer esomeprazole, is also a significant metabolite. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, intended to support research, development, and quality control activities. This document details its structural and physicochemical characteristics, provides established experimental protocols for its synthesis and analysis, and explores its interactions with key biological pathways. All quantitative data is presented in structured tables for clarity and comparative analysis. Furthermore, logical and experimental workflows are visualized using Graphviz diagrams to facilitate understanding.
Chemical and Physical Properties
This compound, chemically known as 6-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole, is a crystalline solid.[1][2] Its fundamental chemical and physical properties are summarized in the tables below.
Identification and Structure
| Property | Value | Reference |
| IUPAC Name | 6-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole | [3] |
| Synonyms | Pyrmetazole, Ufiprazole, OMEP sulfide, OMP sulfide, OMZ sulfide | [2] |
| CAS Number | 73590-85-9 | [3] |
| Molecular Formula | C₁₇H₁₉N₃O₂S | [3] |
| Molecular Weight | 329.42 g/mol | [3] |
| Chemical Structure | [4] |
Physicochemical Properties
| Property | Value | Reference |
| Melting Point | 122.0 to 126.0 °C | [2] |
| Appearance | White to off-white crystalline solid | [2] |
| Solubility | Soluble in Methanol, Ethanol, Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO). Sparingly soluble in a 1:1 mixture of DMF and PBS (pH 7.2). | [2] |
| pKa (Predicted) | 9.81 ± 0.10 | [5] |
| LogP (Predicted) | 3.5 | [4] |
Spectral Data
| Technique | Data | Reference |
| UV-Vis (λmax) | 300 nm (in Methanol) | [2] |
| Mass Spectrometry | Molecular Ion [M+H]⁺ at m/z 329. Key fragment ions at m/z 296, 281. | [4] |
| ¹H NMR | A ¹H NMR spectrum has been reported in the context of analyzing a mixture with omeprazole, though detailed assignments for the pure sulfide are not fully elucidated in the provided references. | [6] |
| ¹³C NMR | While not explicitly detailed in the search results, ¹³C NMR is a standard technique for structural confirmation. | [7] |
| IR Spectroscopy | Specific IR spectral data for this compound was not found in the provided search results. However, characteristic peaks for functional groups present would be expected. | [8] |
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, and analysis of this compound, compiled from various sources.
Synthesis of this compound
The synthesis of this compound is a key step in the production of omeprazole.[9] The most common route involves the nucleophilic substitution of 2-chloromethyl-3,5-dimethyl-4-methoxypyridine with 5-methoxy-2-mercaptobenzimidazole.[9][10]
Materials:
-
5-methoxy-2-mercaptobenzimidazole
-
2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Dichloromethane
-
Water
-
Phase transfer catalyst (e.g., tetrabutylammonium bromide) (optional)
-
Brine
-
Anhydrous sodium sulfate
-
In a reaction vessel, suspend 5-methoxy-2-mercaptobenzimidazole and 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride in a two-phase system of dichloromethane and water.
-
Add a base, such as sodium hydroxide or potassium hydroxide (2-2.2 molar equivalents).
-
Optionally, add a phase transfer catalyst to facilitate the reaction.
-
Stir the mixture vigorously at room temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure to obtain crude this compound.
Purification by Recrystallization
Crude this compound can be purified by recrystallization to yield a product with high purity.[10]
Materials:
-
Crude this compound
-
Ethanol (or other suitable solvent)
Procedure: [10]
-
Dissolve the crude this compound in a minimal amount of hot ethanol.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the crystals under vacuum.
HPLC Method for Analysis
A validated Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method is essential for assessing the purity of this compound and for quantifying it in various matrices.
Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A mixture of phosphate buffer (pH 7.4) and acetonitrile (e.g., 60:40 v/v)[9]
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 302 nm
-
Injection Volume: 20 µL
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or the mobile phase).
-
Dilute the stock solution with the mobile phase to achieve a concentration within the linear range of the assay.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Signaling Pathways and Biological Interactions
This compound is not merely an inert intermediate; it exhibits biological activity, notably interacting with the Aryl Hydrocarbon Receptor (AhR) and inhibiting the cytochrome P450 enzyme CYP2C19.
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
This compound has been identified as a ligand and modulator of the Aryl Hydrocarbon Receptor (AhR), a transcription factor involved in regulating the expression of genes related to xenobiotic metabolism.[11][12] The interaction of this compound with the AhR pathway can be complex, exhibiting both antagonistic and, under certain conditions, agonistic effects.[13]
In its antagonistic role, this compound can bind to the AhR, preventing its activation by other ligands. This can inhibit the translocation of the AhR to the nucleus and subsequent transcription of target genes like CYP1A1.[11][12]
Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway and the antagonistic effect of this compound.
Inhibition of CYP2C19
This compound is a direct-acting inhibitor of cytochrome P450 2C19 (CYP2C19), a key enzyme in the metabolism of many clinically important drugs, including omeprazole itself.[14][15] This inhibition is of significant interest in drug development and clinical pharmacology due to the potential for drug-drug interactions.[16] The kinetics of this inhibition are important for predicting the clinical impact.[17]
The inhibition of CYP2C19 by omeprazole and its metabolites contributes to the non-linear pharmacokinetics of omeprazole, particularly at higher doses.[17][18]
Logical and Experimental Workflows
Synthetic Workflow of Omeprazole from this compound
The synthesis of omeprazole from its sulfide precursor is a critical step in its manufacturing process. This workflow involves a controlled oxidation reaction.[9][19]
Caption: Overall workflow for the synthesis of omeprazole, highlighting the formation and subsequent oxidation of this compound.
Conclusion
This technical guide has provided a detailed overview of the chemical and physical properties of this compound, along with practical experimental protocols and insights into its biological interactions. The presented data, structured for ease of reference, and the visual workflows are intended to serve as a valuable resource for professionals in the fields of pharmaceutical research, drug development, and quality control. A thorough understanding of the characteristics of this key intermediate is crucial for the efficient and controlled synthesis of omeprazole and for comprehending its metabolic and pharmacological profile. Further research into the specific spectral characteristics and experimentally determined pKa of this compound would further enhance the comprehensive understanding of this important molecule.
References
- 1. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 2. caymanchem.com [caymanchem.com]
- 3. scbt.com [scbt.com]
- 4. This compound | C17H19N3O2S | CID 155794 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. journals.plos.org [journals.plos.org]
- 12. researchgate.net [researchgate.net]
- 13. tips.sums.ac.ir [tips.sums.ac.ir]
- 14. Inhibition of CYP2C19 and CYP3A4 by Omeprazole Metabolites and Their Contribution to Drug-Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Omeprazole Therapy and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Nonlinear kinetics after high-dose omeprazole caused by saturation of genetically variable CYP2C19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. [PDF] Enantiomer/Enantiomer Interactions between the S- and R- Isomers of Omeprazole in Human Cytochrome P450 Enzymes: Major Role of CYP2C19 and CYP3A4 | Semantic Scholar [semanticscholar.org]
- 19. scispace.com [scispace.com]
Omeprazole Sulfide as an Aryl Hydrocarbon Receptor Antagonist: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor pivotal in regulating cellular responses to a variety of environmental compounds and endogenous molecules. While historically associated with mediating the toxic effects of xenobiotics like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), emerging research has highlighted its role in diverse physiological and pathological processes, making it a compelling target for therapeutic intervention. Omeprazole, a widely used proton pump inhibitor, has been identified as a modulator of the AhR signaling pathway. However, it is its metabolite, omeprazole sulfide, that has been characterized as a pure antagonist of the AhR in specific cellular contexts. This technical guide provides an in-depth exploration of this compound's role as an AhR antagonist, detailing its mechanism of action, the experimental protocols used for its characterization, and a summary of the available data.
Mechanism of Action: Inhibition of the Canonical AhR Signaling Pathway
This compound functions as a pure antagonist of the aryl hydrocarbon receptor in hepatoma cell lines such as Hepa-1c1c7 and HepG2[1]. Its antagonistic activity is achieved through direct interaction with the AhR, leading to the inhibition of key steps in the canonical signaling cascade.
In its inactive state, the AhR resides in the cytoplasm as part of a protein complex. Upon binding of an agonist, the receptor undergoes a conformational change, translocates to the nucleus, and forms a heterodimer with the AhR Nuclear Translocator (ARNT). This complex then binds to Xenobiotic Response Elements (XREs) in the promoter regions of target genes, initiating their transcription.
This compound disrupts this process by:
-
Acting as a Ligand for AhR: It directly binds to the receptor[1].
-
Inhibiting Nuclear Translocation: It prevents the movement of the AhR from the cytoplasm to the nucleus in response to potent agonists like TCDD[1].
-
Preventing DNA Binding: By inhibiting the activation of the AhR to a DNA-binding form, it blocks the transcription of target genes[1].
-
Altering Receptor Conformation: It induces a specific pattern of AhR trypsin digestion, indicating a distinct conformational state compared to the agonist-bound receptor[1].
It is important to note that in primary human hepatocytes, the antagonistic effect of this compound can be masked. This is due to its metabolic conversion to omeprazole, an AhR activator, by the cytochrome P450 enzyme CYP3A4[1].
Data Presentation: Quantitative Analysis of AhR Modulation
While this compound has been qualitatively identified as a pure AhR antagonist in specific cell lines, publicly available quantitative data, such as IC50 values for its antagonistic activity, are limited. The majority of quantitative studies have focused on the parent compound, omeprazole, and its enantiomers, which exhibit complex modulatory effects, including agonism and selective AhR modulation (SAhRM).
For comparative purposes, the following table summarizes the available quantitative data for omeprazole enantiomers in a luciferase reporter gene assay in the AZ-AHR cell line. It is crucial to understand that this data reflects the agonistic and partially antagonistic properties of omeprazole, not the pure antagonism of this compound.
| Compound | Assay Mode | Agonist | EC50 (µM) | Efficacy (% of TCDD max) | IC50 (µM) |
| S-Omeprazole | Agonist | - | 22.9 ± 7.9 | 44.8 ± 11.8 | - |
| Antagonist | TCDD (5nM) | - | - | 7.5 ± 3.0 | |
| R-Omeprazole | Agonist | - | 35.1 ± 3.7 | 48.6 ± 26.8 | - |
| Antagonist | TCDD (5nM) | - | - | 54.8 ± 25.9 | |
| rac-Omeprazole | Agonist | - | 30.1 ± 2.2 | 51.4 ± 30.4 | - |
| Antagonist | TCDD (5nM) | - | - | 73.8 ± 23.4 |
Data extracted from Novotna et al., 2014. The study measured the effects of omeprazole enantiomers on AhR transcriptional activity.
Experimental Protocols
The characterization of this compound as an AhR antagonist involves several key experimental methodologies. The following sections provide detailed protocols for these assays.
AhR-Dependent Luciferase Reporter Gene Assay (Antagonist Mode)
This assay is a common method for screening and characterizing AhR modulators. It utilizes a cell line engineered to express a luciferase reporter gene under the control of an AhR-responsive promoter.
Objective: To determine the ability of a test compound to inhibit the AhR activation induced by a known agonist.
Materials:
-
Human hepatoma cell line (e.g., HepG2) stably transfected with a DRE-luciferase reporter plasmid.
-
Cell culture medium and supplements.
-
Test compound (this compound).
-
Reference AhR agonist (e.g., TCDD).
-
96-well white, clear-bottom cell culture plates.
-
Luciferase detection reagent.
-
Luminometer.
Procedure:
-
Cell Plating: Seed the reporter cells in a 96-well plate at a density that allows for 70-80% confluency on the day of treatment. Incubate for 24 hours.
-
Compound Preparation: Prepare a serial dilution of the test compound (this compound) in cell culture medium. Prepare a solution of the reference agonist (e.g., TCDD) at a concentration that elicits a submaximal response (e.g., EC80).
-
Treatment:
-
Add the diluted test compound to the wells.
-
Shortly after (e.g., 15-30 minutes), add the reference agonist to all wells except the vehicle control.
-
Include controls for vehicle (solvent), agonist alone, and a known antagonist if available.
-
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Lysis and Luminescence Reading:
-
Remove the medium and lyse the cells according to the luciferase assay kit manufacturer's protocol.
-
Measure the luciferase activity (luminescence) using a plate reader.
-
-
Data Analysis: A decrease in luminescence in the presence of the test compound compared to the agonist-only control indicates antagonist activity. Calculate the IC50 value, which is the concentration of the antagonist that causes a 50% reduction in the agonist-induced luciferase activity.
AhR Nuclear Translocation Assay
This assay visualizes the movement of the AhR from the cytoplasm to the nucleus upon ligand binding and the inhibitory effect of an antagonist.
Objective: To determine if this compound inhibits the agonist-induced translocation of AhR to the nucleus.
Materials:
-
Human hepatoma cell line (e.g., HepG2).
-
Cell culture medium and supplements.
-
Test compound (this compound).
-
Reference AhR agonist (e.g., TCDD).
-
Glass coverslips in culture dishes.
-
Phosphate-buffered saline (PBS).
-
Fixative (e.g., 4% paraformaldehyde).
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
-
Blocking solution (e.g., 1% BSA in PBS).
-
Primary antibody against AhR.
-
Fluorescently labeled secondary antibody.
-
Nuclear counterstain (e.g., DAPI).
-
Fluorescence microscope.
Procedure:
-
Cell Culture: Grow cells on coverslips in culture dishes.
-
Treatment: Treat the cells with the vehicle, the reference agonist, this compound alone, or a combination of this compound and the reference agonist for a specified time (e.g., 1-2 hours).
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with the fixative solution.
-
Permeabilize the cells with the permeabilization buffer.
-
-
Immunostaining:
-
Block non-specific binding with the blocking solution.
-
Incubate with the primary anti-AhR antibody.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Imaging: Mount the coverslips on microscope slides and visualize the subcellular localization of AhR using a fluorescence microscope.
-
Analysis: In agonist-treated cells, AhR will show nuclear localization. In cells co-treated with an effective antagonist, AhR will remain predominantly in the cytoplasm.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to detect the binding of proteins to specific DNA sequences. In the context of AhR, it can demonstrate the inhibition of the AhR/ARNT complex binding to its DNA response element.
Objective: To determine if this compound inhibits the binding of the agonist-activated AhR/ARNT complex to a DRE.
Materials:
-
Nuclear extracts from cells treated with vehicle, agonist, antagonist, or a combination.
-
Labeled DRE oligonucleotide probe (e.g., with 32P or a fluorescent dye).
-
Binding buffer.
-
Poly(dI-dC) (a non-specific competitor DNA).
-
Native polyacrylamide gel.
-
Electrophoresis apparatus and buffers.
-
Detection system (autoradiography for 32P, fluorescence imager).
Procedure:
-
Nuclear Extract Preparation: Prepare nuclear extracts from cells treated as required.
-
Binding Reaction:
-
In a reaction tube, combine the nuclear extract, binding buffer, and poly(dI-dC).
-
Add the test compound (this compound) or vehicle.
-
Add the labeled DRE probe.
-
-
Incubation: Incubate the reaction mixture at room temperature to allow for protein-DNA binding.
-
Electrophoresis:
-
Load the samples onto a native polyacrylamide gel.
-
Run the electrophoresis to separate the protein-DNA complexes from the free probe.
-
-
Detection: Detect the labeled DNA probe. A "shifted" band represents the AhR/ARNT/DRE complex.
-
Analysis: The intensity of the shifted band will be reduced in the presence of an antagonist that prevents DNA binding.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
An In-Depth Technical Guide to the Discovery and History of Omeprazole Sulfide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Omeprazole sulfide, known chemically as 6-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole and often referred to as pyrmetazole, is a pivotal molecule in the history of gastroenterological medicine. While not a therapeutic agent itself, it holds a dual significance: first as a crucial intermediate in the synthesis of the blockbuster proton pump inhibitor (PPI) omeprazole, and second as a metabolite of omeprazole. This technical guide provides a comprehensive overview of the discovery, synthesis, chemical properties, and analytical methodologies related to this compound, tailored for professionals in the fields of chemical and pharmaceutical sciences.
Introduction: The Dawn of a New Era in Acid Suppression Therapy
The latter half of the 20th century saw a paradigm shift in the management of acid-related gastrointestinal disorders. The journey began with the discovery of histamine H2-receptor antagonists, but the quest for a more profound and sustained acid suppression led researchers at the Swedish pharmaceutical company AB Hässle (later part of AstraZeneca) to investigate a novel class of compounds. Their efforts culminated in the synthesis of omeprazole in 1979, the first proton pump inhibitor. This groundbreaking discovery was not a single event but a culmination of meticulous chemical synthesis and pharmacological testing, in which this compound played a critical, albeit behind-the-scenes, role.
The development of omeprazole from its precursor, timoprazole, marked a significant advancement in medicinal chemistry.[1][2] this compound emerged as the direct chemical precursor to omeprazole, formed by the coupling of a substituted pyridine moiety with a benzimidazole core.[3] Subsequent oxidation of the sulfide to a sulfoxide yields omeprazole. The identification of omeprazole's metabolites, including the sulfide, sulfone, and hydroxyomeprazole, was crucial for understanding its pharmacokinetic profile and ensuring its safety and efficacy.[4][5]
Physicochemical Properties of this compound
This compound is a white to off-white crystalline solid. Its fundamental properties are summarized in the table below, compiled from various chemical databases and analytical studies.
| Property | Value | References |
| Chemical Formula | C₁₇H₁₉N₃O₂S | [6][7] |
| Molecular Weight | 329.4 g/mol | [6][7] |
| CAS Number | 73590-85-9 | [6][7] |
| IUPAC Name | 6-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfanyl]-1H-benzimidazole | [7] |
| Melting Point | 122.0 to 126.0 °C | |
| XLogP3 | 3.5 | [6][7][8] |
| Hydrogen Bond Donor Count | 1 | [6] |
| Hydrogen Bond Acceptor Count | 5 | [6] |
| Rotatable Bond Count | 5 | [6] |
| Topological Polar Surface Area | 85.3 Ų | [6][7] |
| Solubility | Soluble in DMF (30 mg/ml), DMSO (30 mg/ml), and Ethanol (25 mg/ml). | [9] |
The Synthetic Pathway to Omeprazole: The Central Role of the Sulfide Intermediate
The synthesis of omeprazole is a well-established process in industrial pharmaceutical chemistry, with the formation of the this compound intermediate (pyrmetazole) being a cornerstone of the most common synthetic routes.
General Synthetic Scheme
The overall synthesis can be visualized as a two-step process. The first step involves a nucleophilic substitution reaction to form the thioether linkage, creating this compound. The second step is a controlled oxidation of the sulfide to the sulfoxide, yielding omeprazole.
Detailed Experimental Protocols
The following protocols are derived from established synthetic methods and patents, providing a detailed methodology for the laboratory-scale synthesis of this compound.
Protocol 1: Synthesis of this compound
This procedure details the coupling reaction to form the thioether intermediate.[3][5]
-
Materials:
-
2-Mercapto-5-methoxybenzimidazole
-
2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
-
Procedure:
-
In a suitable reaction vessel, dissolve sodium hydroxide (e.g., 5 g, 0.13 mol) in ethanol (e.g., 50 mL) with heating to 70-90°C.
-
To the dissolved sodium hydroxide solution, add 2-mercapto-5-methoxybenzimidazole (e.g., 17.8 g, 0.10 mol) and reflux until it dissolves.
-
Cool the reaction mixture to below 10°C.
-
In a separate vessel, dissolve 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride (e.g., 20 g, 0.09 mol) in water (e.g., 100 mL).
-
Slowly add the aqueous solution of the pyridine derivative to the cooled benzimidazole solution.
-
Allow the reaction temperature to rise to 30°C and maintain for approximately 4 hours.
-
After the incubation period, cool the mixture to 10°C and add a larger volume of water (e.g., 500 mL).
-
Stir the resulting mixture for an extended period (e.g., 12 hours) to facilitate precipitation.
-
Collect the precipitated white solid by suction filtration.
-
Dry the solid to obtain 5-methoxy-2-(((4-methoxy-3,5-dimethyl-2-pyridinyl)methyl)thio)-1H-benzimidazole (this compound).
-
| Reactant | Molecular Weight ( g/mol ) | Moles (mol) | Mass (g) |
| 2-Mercapto-5-methoxybenzimidazole | 180.23 | 0.10 | 17.8 |
| 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine HCl | 224.11 | 0.09 | 20.0 |
| Sodium Hydroxide | 40.00 | 0.13 | 5.0 |
| Product | Molecular Weight ( g/mol ) | Theoretical Yield (mol) | Reported Yield (%) |
| This compound | 329.42 | ~0.09 | Up to 96% |
This compound in Metabolism
Omeprazole is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system. The main enzymes involved are CYP2C19 and, to a lesser extent, CYP3A4.[10] This metabolism leads to the formation of several metabolites, including this compound, omeprazole sulfone, and 5-hydroxyomeprazole. These metabolites are generally considered to be inactive in terms of acid secretion inhibition.[4]
The metabolic fate of omeprazole is stereoselective, with the (S)-enantiomer (esomeprazole) being metabolized at a slower rate than the (R)-enantiomer, leading to higher plasma concentrations of the active drug.[11]
Pharmacokinetic Parameters
The pharmacokinetic profile of omeprazole and its metabolites has been extensively studied. The table below summarizes key parameters.
| Parameter | Omeprazole | 5-Hydroxyomeprazole | Omeprazole Sulfone | References |
| Half-life (t½) | ~0.5 - 1 hour | Variable | Variable | [4] |
| Bioavailability | 35% (single dose), up to 60% (repeated doses) | - | - | [4] |
| Protein Binding | ~95% | - | - | |
| Primary Route of Elimination | Hepatic metabolism | Renal excretion of metabolites | Renal excretion of metabolites | [4] |
| Cmax (ng/mL) | Varies with dose and CYP2C19 genotype | Varies with CYP2C19 genotype | Varies | [12] |
| AUC (µg·hr/mL) | Varies with dose and CYP2C19 genotype | Varies with CYP2C19 genotype | Varies | [12] |
Note: Pharmacokinetic parameters, particularly Cmax and AUC, are highly dependent on the individual's CYP2C19 genotype, with "poor metabolizers" exhibiting significantly higher plasma concentrations of omeprazole.[10]
Analytical Methodologies for this compound
The detection and quantification of omeprazole and its metabolites, including this compound, are crucial for pharmacokinetic studies, quality control of pharmaceutical preparations, and metabolic research. High-performance liquid chromatography (HPLC) is the most widely used technique.
HPLC Method for the Determination of Omeprazole and its Metabolites
A common approach involves reversed-phase HPLC coupled with ultraviolet (UV) or mass spectrometry (MS) detection.
Protocol 2: Representative HPLC-UV Method
This protocol is a generalized example based on common practices in the field.[13][14][15]
-
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH 7.2) and an organic modifier (e.g., acetonitrile) in a specific ratio (e.g., 70:30 v/v).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: 302 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled (e.g., 25°C).
-
-
Sample Preparation (from Plasma):
-
To a plasma sample, add an internal standard (e.g., pantoprazole).
-
Precipitate proteins by adding a threefold volume of acetonitrile.
-
Vortex the mixture thoroughly.
-
Centrifuge to pellet the precipitated proteins.
-
Inject the clear supernatant into the HPLC system.
-
Mass Spectrometry
For higher sensitivity and specificity, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice.[16][17][18][19] It allows for the accurate quantification of omeprazole and its metabolites even at very low concentrations and can be used for structural elucidation of novel metabolites. Electrospray ionization (ESI) is a commonly used ionization technique for these compounds.
Conclusion
This compound, though not a household name like its famous derivative, is a molecule of profound importance in pharmaceutical science. Its discovery was a pivotal step in the development of omeprazole and the entire class of proton pump inhibitors, which have revolutionized the treatment of acid-related diseases. As a key synthetic intermediate, its efficient and pure production is paramount to the manufacturing of one of the world's most prescribed medications. Furthermore, its role as a metabolite is central to understanding the pharmacokinetics and drug-drug interaction potential of omeprazole. This guide has provided a detailed technical overview of this compound, from its historical context and synthesis to its analytical determination, offering a valuable resource for professionals dedicated to the advancement of pharmaceutical research and development.
References
- 1. Discovery and development of proton pump inhibitors - Wikipedia [en.wikipedia.org]
- 2. karger.com [karger.com]
- 3. benchchem.com [benchchem.com]
- 4. Omeprazole: pharmacokinetics and metabolism in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Omeprazole synthesis - chemicalbook [chemicalbook.com]
- 6. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. This compound | C17H19N3O2S | CID 155794 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-(((4-Methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfanyl)-6-((~2~H_3_)methyloxy)-1H-benzimidazole | C17H19N3O2S | CID 45040155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. Omeprazole Therapy and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. ClinPGx [clinpgx.org]
- 12. applications.emro.who.int [applications.emro.who.int]
- 13. researchgate.net [researchgate.net]
- 14. scielo.br [scielo.br]
- 15. scispace.com [scispace.com]
- 16. Simultaneous determination of omeprazole and their main metabolites in human urine samples by capillary electrophoresis using electrospray ionization-mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the In Vivo and In Vitro Formation of Omeprazole Sulfide
Abstract
Omeprazole, a widely prescribed proton pump inhibitor, undergoes extensive metabolism primarily in the liver, leading to the formation of various metabolites. While the oxidative metabolic pathways producing 5-hydroxyomeprazole and omeprazole sulfone are well-characterized, the formation of its reduced metabolite, this compound, is less understood but of significant interest. This technical guide provides a comprehensive overview of the in vivo and in vitro formation of this compound, detailing the metabolic pathways, experimental protocols for its study, and quantitative data from relevant research. The document distinguishes between this compound as a metabolite and its role as a synthetic precursor. It explores hepatic reductive metabolism under hypoxic conditions, non-enzymatic reduction by biological thiols like hydrogen sulfide (potentially originating from the gut microbiota), and the possible involvement of tissue and microbial enzymes. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the complete metabolic profile of omeprazole.
Introduction
Omeprazole is a sulfoxide compound that is metabolized in the body through both oxidative and reductive pathways. The oxidative metabolism, mediated predominantly by cytochrome P450 enzymes CYP2C19 and CYP3A4, results in the formation of 5-hydroxyomeprazole and omeprazole sulfone, respectively[1][2][3]. The reductive pathway, leading to the formation of this compound, has been observed both in vivo and in vitro, although the precise mechanisms and quantitative contributions of different pathways are still under investigation.
It is crucial to differentiate the metabolite, this compound, from the synthetic intermediate of the same name (also known as pyrmetazole), which is oxidized to create omeprazole. This document focuses exclusively on the formation of this compound as a product of omeprazole metabolism.
The formation of this compound is of interest for several reasons:
-
Complete Metabolic Profile: Understanding all metabolic pathways is essential for a comprehensive pharmacokinetic and pharmacodynamic characterization of a drug.
-
Drug-Drug Interactions: Reductive metabolic pathways may be subject to different enzymatic regulation and inhibition/induction profiles compared to oxidative pathways.
-
Role of Gut Microbiota: The gut microbiome is increasingly recognized for its role in drug metabolism, particularly reductive reactions. The formation of this compound may be, in part, mediated by gut bacteria.
-
Hypoxic Conditions: The formation of this compound has been linked to low-oxygen conditions, which may have implications for drug metabolism in specific physiological or pathological states.
This guide will delve into the known and potential pathways of this compound formation, present quantitative data from various studies, provide detailed experimental protocols for further investigation, and illustrate the key concepts with diagrams.
Metabolic Pathways of this compound Formation
The formation of this compound from omeprazole involves the reduction of the sulfoxide group. This can occur through several mechanisms:
Hepatic Reductive Metabolism
In vitro studies using isolated perfused rat liver have demonstrated that the formation of this compound is significantly enhanced under hypoxic conditions[4]. This suggests the involvement of hepatic enzymes that catalyze reductive reactions when oxygen levels are low. While the specific enzymes have not been fully elucidated, this pathway is dependent on the oxygen supply to the liver[4].
Non-Enzymatic Reduction by Hydrogen Sulfide
Recent research has shown that omeprazole can be non-enzymatically reduced to this compound by hydrogen sulfide (H₂S) under acidic conditions[5]. H₂S is a biological signaling molecule that is also produced in significant amounts by sulfate-reducing bacteria in the human gut. This reaction is proposed to proceed via the acid-activated form of omeprazole[5]. Given the acidic environment of the stomach and the presence of H₂S-producing bacteria in the gastrointestinal tract, this pathway may contribute to the in vivo formation of this compound.
Gut Microbiota-Mediated Reduction
The gut microbiome possesses a vast enzymatic repertoire capable of a wide range of metabolic transformations, including the reduction of sulfoxides[6][7][8]. While direct evidence for specific bacterial species or enzymes that reduce omeprazole is still emerging, the general capacity of the gut microbiota for such reactions is well-established[6][9]. The H₂S-mediated reduction can be considered an indirect mechanism of gut microbiota action. Additionally, direct enzymatic reduction by bacterial enzymes is a plausible pathway.
Potential Role of Methionine Sulfoxide Reductases (Msr)
Methionine sulfoxide reductases (MsrA and MsrB) are enzymes present in mammalian tissues that are responsible for repairing oxidized methionine residues in proteins. These enzymes have also been shown to reduce some sulfoxide-containing drugs, such as sulindac[10][11]. While not yet directly demonstrated for omeprazole, it is conceivable that Msr enzymes could contribute to its reduction to this compound in various tissues.
Diagram of Metabolic Pathways
Quantitative Data on this compound Formation
Quantitative data on the formation of this compound is limited compared to its oxidative metabolites. The following tables summarize available data from in vivo and in vitro studies.
Table 1: In Vivo Pharmacokinetic Parameters of Omeprazole and its Metabolites
| Species | Dose and Route | Analyte | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Reference |
| Human | 20 mg oral | Omeprazole | 240 - 520 | 3 - 4 | - | [12] |
| Human | 20 mg oral | Omeprazole Sulfone | 320 - 400 | 3 - 4 | - | [12] |
| Human | 20 mg oral | This compound | Not Detected | - | - | [12] |
| Rat | 10 mg/kg i.v. | Omeprazole | - | - | 1380 | [13] |
| Rat | 10 mg/kg oral | Omeprazole | - | - | 88 | [13] |
Note: The non-detection of this compound in some human plasma studies may be due to low concentrations, rapid further metabolism, or limitations of the analytical methods used at the time.
Table 2: In Vitro Metabolism of Omeprazole
| System | Condition | Metabolite | Formation Rate/Parameter | Value | Reference |
| Isolated Perfused Rat Liver | Normal Oxygenation | This compound | Formation Clearance | Not Detectable | [4] |
| Isolated Perfused Rat Liver | Hypoxia | This compound | Formation Clearance | Detectable and increases with decreasing oxygen | [4] |
| Rat Liver Microsomes | - | 5-Hydroxyomeprazole | Vmax | 2033 nmol/(min·mg protein) | [3] in original language |
| Rat Liver Microsomes | - | 5-Hydroxyomeprazole | Km | 46.8 µmol/L | [3] in original language |
| Rat Liver Microsomes | - | Omeprazole Sulfone | Vmax | 187.9 nmol/(min·mg protein) | [3] in original language |
| Rat Liver Microsomes | - | Omeprazole Sulfone | Km | 120.7 µmol/L | [3] in original language |
| Omeprazole + H₂S | pH 4.5 | This compound | Reaction Time | Minutes | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the formation of this compound.
In Vitro Hepatic Metabolism under Hypoxic Conditions
This protocol is based on the study of omeprazole metabolism in an isolated perfused rat liver system[4].
Objective: To investigate the effect of oxygen concentration on the formation of this compound in the liver.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Krebs-Henseleit bicarbonate buffer
-
Bovine serum albumin (BSA)
-
Omeprazole
-
Gas mixture with varying oxygen concentrations (e.g., 95% O₂/5% CO₂, and hypoxic mixtures with lower O₂ content)
-
Perfusion apparatus
-
HPLC system with UV or MS/MS detection
Procedure:
-
Liver Perfusion:
-
Anesthetize the rat and surgically isolate the liver.
-
Perfuse the liver via the portal vein with Krebs-Henseleit bicarbonate buffer containing 4% BSA, warmed to 37°C and gassed with the appropriate oxygen/carbon dioxide mixture.
-
Maintain a constant flow rate (e.g., 15 mL/min).
-
-
Drug Administration:
-
Once the perfusion is stable, introduce omeprazole into the perfusate at a constant concentration (e.g., 5 µg/mL).
-
-
Sample Collection:
-
Collect perfusate samples from the effluent at regular intervals.
-
Vary the oxygen concentration of the inflow perfusate to induce hypoxia and reoxygenation, collecting samples during each phase.
-
-
Sample Preparation:
-
To 1 mL of perfusate, add an internal standard.
-
Perform liquid-liquid extraction with an organic solvent (e.g., dichloromethane/diethyl ether).
-
Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.
-
-
Analytical Method (HPLC-MS/MS):
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 5 µm).
-
Mobile Phase: Gradient elution with a mixture of ammonium acetate buffer and acetonitrile.
-
Detection: Mass spectrometer in multiple reaction monitoring (MRM) mode, monitoring for the specific parent-to-daughter ion transitions of omeprazole, this compound, and omeprazole sulfone.
-
-
Data Analysis:
-
Calculate the clearance of omeprazole and the formation clearance of this compound at different oxygen concentrations.
-
Workflow Diagram:
In Vitro Metabolism by Gut Microbiota
This protocol provides a general framework for studying the reduction of omeprazole by a mixed culture of human gut bacteria under anaerobic conditions.
Objective: To determine if human gut microbiota can convert omeprazole to this compound.
Materials:
-
Fresh human fecal sample from a healthy donor
-
Anaerobic chamber
-
Anaerobic culture medium (e.g., Brain Heart Infusion supplemented with hemin and vitamin K)
-
Omeprazole stock solution
-
HPLC-MS/MS system
Procedure:
-
Preparation of Fecal Slurry:
-
Inside an anaerobic chamber, homogenize the fecal sample in pre-reduced anaerobic medium to create a fecal slurry (e.g., 10% w/v).
-
-
Incubation:
-
Inoculate fresh anaerobic medium with the fecal slurry.
-
Add omeprazole to the culture at a final concentration (e.g., 10 µM).
-
Include a control incubation without omeprazole and another with omeprazole but without the fecal slurry.
-
Incubate the cultures anaerobically at 37°C.
-
-
Sample Collection:
-
Collect aliquots from the cultures at various time points (e.g., 0, 4, 8, 24 hours).
-
-
Sample Preparation:
-
Centrifuge the collected aliquots to pellet the bacteria and solid debris.
-
Collect the supernatant.
-
Perform protein precipitation by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge and collect the supernatant for analysis.
-
-
Analytical Method (HPLC-MS/MS):
-
Use a validated HPLC-MS/MS method as described in section 4.1 to quantify omeprazole and this compound.
-
-
Data Analysis:
-
Plot the concentrations of omeprazole and this compound over time to determine the rate of conversion.
-
Workflow Diagram:
In Vivo Pharmacokinetic Study in Rats
This protocol outlines a typical in vivo study to assess the formation of this compound in rats.
Objective: To quantify the plasma concentrations of omeprazole and its sulfide metabolite after oral administration to rats.
Materials:
-
Male Wistar rats (200-250 g)
-
Omeprazole formulation for oral gavage
-
Blood collection supplies (e.g., heparinized tubes)
-
Centrifuge
-
HPLC-MS/MS system
Procedure:
-
Animal Dosing:
-
Administer a single oral dose of omeprazole (e.g., 20 mg/kg) to the rats via gavage.
-
-
Blood Sampling:
-
Collect blood samples (e.g., via tail vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 24 hours) into heparinized tubes.
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Sample Preparation for Analysis:
-
Thaw the plasma samples.
-
Perform protein precipitation by adding three volumes of ice-cold acetonitrile containing an internal standard to one volume of plasma.
-
Vortex and centrifuge to pellet the proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase.
-
-
Analytical Method (HPLC-MS/MS):
-
Use a validated HPLC-MS/MS method as described in section 4.1.
-
-
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) for both omeprazole and this compound.
-
Conclusion
The formation of this compound is a recognized but less-characterized aspect of omeprazole's metabolism. Evidence points to multiple potential pathways for its formation, including reductive metabolism in the liver under hypoxic conditions, non-enzymatic reduction by H₂S (which may be of microbial origin), and direct enzymatic reduction by the gut microbiota. The contribution of tissue enzymes such as methionine sulfoxide reductases also warrants further investigation.
For drug development professionals, understanding these alternative metabolic pathways is important for a complete risk assessment, including potential drug-drug interactions and variability in patient populations (e.g., due to differences in gut microbiome composition or conditions associated with tissue hypoxia).
The experimental protocols and analytical methods detailed in this guide provide a framework for researchers to further investigate the kinetics and significance of this compound formation. Future studies should focus on identifying the specific enzymes involved, quantifying the relative contributions of each pathway in vivo, and exploring the clinical relevance of this reductive metabolite.
Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for professional medical advice. The experimental protocols are provided as examples and should be adapted and validated for specific laboratory conditions.
References
- 1. ClinPGx [clinpgx.org]
- 2. Stereoselective metabolism of omeprazole by human cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Tutorial: Microbiome studies in drug metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gut Microbiome Interactions with Drug Metabolism, Efficacy and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The biological significance of methionine sulfoxide stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methionine sulfoxide reductase (MsrA) is a regulator of antioxidant defense and lifespan in mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Mapping human microbiome drug metabolism by gut bacteria and their genes - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacokinetics of Omeprazole Sulfide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Omeprazole, a first-generation proton pump inhibitor (PPI), is widely prescribed for the management of acid-related gastrointestinal disorders. Its therapeutic action stems from the irreversible inhibition of the gastric H+/K+ ATPase (proton pump) in parietal cells.[1][2] Upon administration, omeprazole undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system, leading to the formation of several metabolites.[3][4] While the hydroxy and sulfone metabolites are the most abundant in plasma, the sulfide metabolite, though often found in lower concentrations, is a key intermediate in the metabolic pathway and its pharmacokinetic profile is of interest to researchers in drug metabolism and development.[5][6] This technical guide provides an in-depth overview of the pharmacokinetics of the omeprazole sulfide metabolite, including its formation, analytical quantification, and available pharmacokinetic data.
Metabolic Pathway of Omeprazole
Omeprazole is principally metabolized in the liver by two main CYP isoforms: CYP2C19 and CYP3A4.[3] CYP2C19 is primarily responsible for the 5-hydroxylation of the benzimidazole ring to form 5-hydroxyomeprazole, while CYP3A4 catalyzes the oxidation of the sulfide bridge to form omeprazole sulfone.[7] The formation of this compound is a reductive pathway, and its presence in plasma is generally at lower concentrations compared to the hydroxy and sulfone metabolites.[6][8] The genetic polymorphism of CYP2C19 can significantly influence the metabolic profile of omeprazole, affecting the plasma concentrations of the parent drug and its various metabolites.[9]
Metabolic conversion of omeprazole to its primary metabolites.
Pharmacokinetic Parameters
Detailed pharmacokinetic data for the this compound metabolite in humans is sparse in the published literature. Most pharmacokinetic studies on omeprazole focus on the parent drug and its two major metabolites, 5-hydroxyomeprazole and omeprazole sulfone, due to their higher plasma concentrations.[10] In some studies, the plasma concentrations of this compound were below the limit of quantification of the analytical methods used.[6]
For context, the table below summarizes the pharmacokinetic parameters for omeprazole and its major oxidative metabolites, 5-hydroxyomeprazole and omeprazole sulfone, following a single oral dose of 40 mg of omeprazole in healthy volunteers.
| Parameter | Omeprazole | 5-Hydroxyomeprazole (5-OH OME) | Omeprazole Sulfone (OMEF) |
| Cmax (µg/L) | 1013.27 ± 675.44 | 82.49 ± 62.52 | 247.73 ± 175.73 |
| Tmax (h) | 2.5 ± 1.82 | 2.5 ± 1.43 | 4 ± 2.29 |
| AUC(0-t) (µg/L*h) | 4647.06 ± 3313.27 | 318.72 ± 125.46 | 3096.11 ± 2665.39 |
| t1/2z (h) | 3.03 ± 2.53 | 2.09 ± 0.93 | 8.29 ± 6.75 |
| CLz/F (L/h) | 8.57 ± 6.65 | 125.44 ± 63.36 | 10.91 ± 7.4 |
| Data from a study in 30 healthy volunteers.[10] |
Experimental Protocols
Quantification of this compound in Human Plasma by LC-MS/MS
The simultaneous quantification of omeprazole and its metabolites, including the sulfide, is typically achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11][12][13]
Materials:
-
Human plasma
-
Omeprazole, this compound, omeprazole sulfone, and 5-hydroxyomeprazole reference standards
-
Internal standard (e.g., a stable isotope-labeled omeprazole analog)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Ammonium acetate
-
Formic acid
-
Water, HPLC grade
-
Microcentrifuge tubes
-
Autosampler vials
Procedure:
-
Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of human plasma (calibrators, quality controls, or unknown samples) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (e.g., 100 ng/mL in acetonitrile).
-
Add 300 µL of acetonitrile to precipitate plasma proteins.[11]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.[11]
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 10 mM ammonium acetate in water, pH 7.25) and an organic solvent (e.g., acetonitrile).[12]
-
Flow Rate: A typical flow rate is around 0.2 to 0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Detection: Selected Reaction Monitoring (SRM) of the specific precursor-to-product ion transitions for omeprazole, this compound, and the internal standard.
-
Bioanalytical workflow for this compound quantification.
Pharmacological Activity and Signaling Pathways
The primary pharmacological activity of omeprazole is the inhibition of the gastric proton pump, which is mediated by its active sulfenamide metabolite formed in the acidic environment of the parietal cells.[1] The major plasma metabolites of omeprazole, including the sulfone and hydroxyomeprazole, are considered to have no significant antisecretory activity.[5] There is a lack of specific studies investigating the pharmacological activity or the effect on signaling pathways of the this compound metabolite. It is generally presumed to be inactive in the context of gastric acid suppression. However, some research suggests that omeprazole and its metabolites can inhibit CYP2C19 and CYP3A4, which may contribute to drug-drug interactions.[3]
Mechanism of action of omeprazole on the gastric proton pump.
Conclusion
The this compound metabolite is a component of the metabolic profile of omeprazole, formed through a reductive pathway. While analytical methods for its quantification in biological matrices exist, comprehensive pharmacokinetic data in humans remains limited, largely due to its typically low plasma concentrations. Further research is warranted to fully characterize the pharmacokinetic profile of this compound and to investigate any potential pharmacological activity independent of the parent compound. A thorough understanding of the disposition of all metabolites is crucial for a complete picture of a drug's behavior in the body and for predicting potential drug-drug interactions.
References
- 1. What is the mechanism of Omeprazole? [synapse.patsnap.com]
- 2. Studies on the mechanism of action of omeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of CYP2C19 and CYP3A4 by Omeprazole Metabolites and Their Contribution to Drug-Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Omeprazole - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Omeprazole: pharmacokinetics and metabolism in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous high-performance liquid chromatographic analysis of omeprazole and its sulphone and sulphide metabolites in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. applications.emro.who.int [applications.emro.who.int]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Unraveling the Molecular Architecture: A Technical Guide to the Structure Elucidation and Confirmation of Omeprazole Sulfide
For Immediate Release
This technical guide provides an in-depth exploration of the structure elucidation and confirmation of omeprazole sulfide, a critical intermediate and known impurity in the synthesis of the proton pump inhibitor, omeprazole. Tailored for researchers, scientists, and professionals in drug development, this document details the analytical methodologies and presents key quantitative data essential for the unambiguous identification and characterization of this compound.
This compound, chemically known as 5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole, plays a pivotal role in the manufacturing process of omeprazole.[1] Its correct identification and purity assessment are paramount for ensuring the quality and safety of the final active pharmaceutical ingredient (API). This guide synthesizes data from nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy to provide a comprehensive analytical profile.
Synthesis and Structure
This compound is typically synthesized via a nucleophilic substitution reaction between 2-mercapto-5-methoxybenzimidazole and 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride under basic conditions.[2] This reaction forms the thioether linkage that is characteristic of this molecule. The sulfide is the direct precursor to omeprazole, which is formed by the subsequent oxidation of the sulfur atom.[2]
The overall workflow for the synthesis and subsequent structural elucidation of this compound involves synthesis, purification, and characterization using a suite of spectroscopic techniques to confirm its molecular structure.
Caption: General workflow for the synthesis and structure elucidation of this compound.
Spectroscopic and Physicochemical Data
The structural confirmation of this compound relies on a combination of spectroscopic techniques. The data presented in the following tables have been compiled from various analytical sources.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | 5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole | [1] |
| Synonyms | Ufiprazole, Omeprazole Impurity C | [1][3] |
| CAS Number | 73590-85-9 | [1] |
| Molecular Formula | C₁₇H₁₉N₃O₂S | [1] |
| Molecular Weight | 329.42 g/mol | [3] |
| Appearance | White to off-white powder | [3] |
| Melting Point | 115-119 °C | [3] |
Table 2: ¹H NMR Spectroscopic Data for this compound
Solvent: DMSO-d₆
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~2.2 | s | 6H | Pyridine-CH₃ |
| ~3.7 | s | 3H | Pyridine-OCH₃ |
| ~3.8 | s | 3H | Benzimidazole-OCH₃ |
| ~4.4 | s | 2H | S-CH₂ |
| ~6.8 | d | 1H | Benzimidazole Ar-H |
| ~7.1 | d | 1H | Benzimidazole Ar-H |
| ~7.4 | s | 1H | Benzimidazole Ar-H |
| ~8.2 | s | 1H | Pyridine Ar-H |
| ~12.5 | br s | 1H | Benzimidazole N-H |
Note: The chemical shifts are approximate and based on spectral data analysis from the literature.[4] Precise values may vary depending on experimental conditions.
Table 3: Mass Spectrometry Data for this compound
| Technique | Ion | m/z |
| High-Resolution MS (HRMS) | [M+H]⁺ | 330.1274 (Calculated: 330.1276 for C₁₇H₂₀N₃O₂S⁺) |
| MS/MS Fragmentation | [M+H]⁺ | 330 |
| Fragment | 198 | |
| Fragment | 178 | |
| Fragment | 149 |
The fragmentation pattern of this compound is analogous to that of omeprazole, with characteristic ions corresponding to the pyridine and benzimidazole moieties.[5][6]
Experimental Protocols
Detailed methodologies are crucial for the reliable characterization of this compound. The following protocols are generalized based on standard practices for the analysis of related pharmaceutical compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural confirmation of this compound.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
Procedure:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄).
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer.
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Set a spectral width of approximately 16 ppm, centered around 6-8 ppm.
-
Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.
-
Accumulate a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a standard one-dimensional ¹³C NMR spectrum with proton decoupling.
-
Set a spectral width of approximately 200-250 ppm.
-
Use a pulse angle of 45-90 degrees and a relaxation delay of 2-5 seconds.
-
Accumulate a larger number of scans to obtain a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase and baseline correct the spectra.
-
Reference the spectra to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts for all signals.
-
Mass Spectrometry (MS)
Objective: To determine the accurate mass and fragmentation pattern of this compound.
Instrumentation:
-
High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap) coupled with an electrospray ionization (ESI) source.
-
Liquid Chromatography (LC) system for sample introduction.
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
LC-MS Analysis:
-
Inject the sample into the LC system. A typical mobile phase could be a gradient of water and acetonitrile with a small amount of formic acid or ammonium acetate to promote ionization.
-
The mass spectrometer should be operated in positive ion ESI mode.
-
Acquire full scan mass spectra over a relevant m/z range (e.g., 100-500).
-
-
MS/MS Analysis:
-
Perform tandem mass spectrometry (MS/MS) on the protonated molecular ion ([M+H]⁺) of this compound (m/z ~330).
-
Select the precursor ion and apply collision-induced dissociation (CID) to generate fragment ions.
-
Acquire the product ion spectrum.
-
-
Data Analysis:
-
Determine the accurate mass of the molecular ion and compare it with the calculated theoretical mass.
-
Elucidate the fragmentation pathway based on the observed product ions.
-
Caption: Experimental workflow for MS/MS analysis of this compound.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Instrumentation:
-
Fourier Transform Infrared (FTIR) Spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
Procedure:
-
Sample Preparation: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Spectrum Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
-
Data Analysis:
-
Identify and assign the characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., N-H, C-H, C=N, C=C, C-O, C-S).
-
Conclusion
The structural elucidation of this compound is a critical step in the quality control of omeprazole synthesis. Through the systematic application of NMR, MS, and IR spectroscopy, a comprehensive and unambiguous structural confirmation can be achieved. The data and protocols presented in this guide serve as a valuable resource for analytical chemists and pharmaceutical scientists involved in the development and manufacturing of this important proton pump inhibitor. The logical application of these orthogonal analytical techniques ensures a robust and reliable characterization of the this compound molecule.
Caption: Logical relationship in spectroscopic data interpretation for structure confirmation.
References
- 1. Omeprazole EP Impurity C | 73590-85-9 | SynZeal [synzeal.com]
- 2. scispace.com [scispace.com]
- 3. This compound - CAS-Number 73590-85-9 - Order from Chemodex [chemodex.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Spontaneous Conversion of Tenatoprazole to its Sulfide: A Non-Enzymatic Pathway of Significance
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Tenatoprazole, a proton pump inhibitor (PPI) distinguished by its imidazopyridine core, is recognized for its prolonged plasma half-life and sustained inhibition of gastric acid secretion. A pivotal aspect of its chemical profile is its propensity to undergo spontaneous, non-enzymatic conversion to tenatoprazole sulfide. This transformation is not a minor degradation pathway but a significant event, particularly under neutral pH conditions, distinguishing it from other benzimidazole-based PPIs like omeprazole.[1][2][3] Understanding the dynamics of this conversion is crucial for accurate pharmacokinetic and metabolic profiling, as tenatoprazole sulfide is a major human metabolite that must be considered during drug development.[1][2][4] This technical guide provides a comprehensive overview of the non-enzymatic formation of tenatoprazole sulfide, detailing the underlying chemistry, experimental protocols for its study, and quantitative data, to support further research and development in this area.
The Chemical Transformation: A Spontaneous Desulfoxidation
The conversion of tenatoprazole to tenatoprazole sulfide is a desulfoxidation reaction, where the sulfoxide group of the parent molecule is reduced to a sulfide. This process occurs spontaneously without the involvement of metabolic enzymes.[1][2] Studies have shown that this conversion is particularly efficient at a neutral pH.[1][2] In contrast to tenatoprazole, its sulfide form is very stable.[1] This inherent instability of tenatoprazole at neutral pH complicates its metabolic fate, as the spontaneously formed sulfide can then serve as a substrate for enzymatic reactions, such as hydroxylation by CYP2C19.[1]
Quantitative Analysis of the Spontaneous Conversion
The non-enzymatic conversion of tenatoprazole to its sulfide is a rapid and high-yield process. The following table summarizes quantitative data from an in vitro study that highlights the extent of this spontaneous degradation.
| Incubation Time (hours) | Condition | Remaining Tenatoprazole (%) | Tenatoprazole Sulfide Formed (%) | Reference |
| 6 | Without Human Liver Microsomes (HLMs) | 13 | 87 | [1] |
| 6 | With HLMs, without NADPH | Not specified | 94.8 | [1] |
| 12 | With HLMs, without NADPH | 0.49 | >99 | [1] |
Experimental Protocols
Observing and quantifying the spontaneous formation of tenatoprazole sulfide can be achieved through a controlled in vitro incubation followed by chromatographic analysis.
Protocol 1: In Vitro Incubation for Spontaneous Conversion
Objective: To measure the rate and extent of non-enzymatic conversion of tenatoprazole to tenatoprazole sulfide.
Materials:
-
Tenatoprazole
-
Potassium phosphate buffer (0.10 M, pH 7.4)
-
Acetonitrile (HPLC grade)
-
Ethyl acetate
-
Internal standard (e.g., omeprazole)
-
Incubator or water bath at 37°C
-
Centrifuge
-
Nitrogen gas stream for evaporation
Procedure:
-
Prepare a stock solution of tenatoprazole in a suitable solvent (e.g., DMSO).
-
In a reaction tube, add 0.10 M potassium phosphate buffer (pH 7.4).
-
Spike the buffer with the tenatoprazole stock solution to a final concentration of 0.1 mM.
-
Incubate the reaction mixture at 37°C for a series of time points (e.g., 0, 1, 2, 4, 6, 12 hours).
-
At each time point, stop the reaction by adding 0.50 mL of ice-chilled ethyl acetate.
-
Add the internal standard (e.g., omeprazole to a final concentration of 20 μM).
-
Vortex the mixture for 2 minutes to extract the compounds.
-
Centrifuge at 1000 × g for 20 minutes.
-
Transfer the organic layer to a new tube and dry it under a nitrogen gas stream.
-
Reconstitute the residue in the HPLC mobile phase for analysis.
Protocol 2: HPLC Analysis of Tenatoprazole and Tenatoprazole Sulfide
Objective: To separate and quantify tenatoprazole and tenatoprazole sulfide.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Chromatographic Conditions:
-
Column: Gemini C18 (4.6 × 150 mm, 5 μm) or equivalent.[1]
-
Mobile Phase: A mixture of acetonitrile and 5 mM potassium phosphate buffer (pH 7.3) in a 25:75 (v/v) ratio.[1]
-
Detection Wavelength: 302 nm.[1]
Quantification:
-
Generate a standard curve for tenatoprazole.
-
The concentration of metabolites can be quantified by comparing their peak areas to the peak area of the internal standard.[1]
Visualization of Pathways
The following diagrams illustrate the chemical pathways involving tenatoprazole and its sulfide metabolite.
Caption: Spontaneous and enzymatic pathways of tenatoprazole metabolism.
Caption: Experimental workflow for studying spontaneous conversion.
Conclusion
The spontaneous, non-enzymatic formation of tenatoprazole sulfide is a critical characteristic of this particular proton pump inhibitor. Its occurrence at neutral pH and the high conversion yield necessitate its consideration in all preclinical and clinical studies. The stability of the resulting sulfide metabolite, which can then enter enzymatic metabolic pathways, adds a layer of complexity to the drug's overall disposition. For researchers and drug development professionals, a thorough understanding and accurate quantification of this spontaneous conversion are essential for building a complete pharmacological profile of tenatoprazole and ensuring the safety and efficacy of its therapeutic applications.
References
- 1. Roles of Human Liver Cytochrome P450 Enzymes in Tenatoprazole Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Development and Validation of Stability Indicating RP-HPLC-PDA Method for Tenatoprazole and Its Application for Formulation Analysis and Dissolution Study [scirp.org]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Core Relationship Between Omeprazole Sulfide and Hydrogen Sulfide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the chemical and biological relationship between omeprazole sulfide and hydrogen sulfide (H₂S). Omeprazole, a widely prescribed proton pump inhibitor, undergoes acid-catalyzed activation to form a reactive sulfenamide intermediate. This guide details the subsequent reaction of this intermediate with the endogenous signaling molecule, hydrogen sulfide, leading to the formation of this compound, polysulfides, and elemental sulfur. We present detailed experimental methodologies for studying this interaction, summarize key quantitative data, and explore the implications of this reaction within the context of H₂S-mediated signaling pathways, including its potential roles in gastroprotection and anti-inflammatory responses. This document is intended to serve as a core resource for researchers investigating the pharmacology of proton pump inhibitors and the multifaceted biological roles of hydrogen sulfide.
Introduction
Omeprazole is a prodrug that requires activation in the acidic environment of the stomach to inhibit the H⁺,K⁺-ATPase (proton pump)[1]. Its active form, a sulfenamide, covalently binds to cysteine residues on the proton pump, thereby blocking acid secretion[1]. Hydrogen sulfide (H₂S) is now recognized as a critical endogenous gasotransmitter with diverse physiological roles, including the regulation of vascular tone, inflammation, and mucosal defense in the gastrointestinal tract[2]. Recent research has illuminated a direct chemical interaction between the activated form of omeprazole and H₂S, resulting in the reduction of omeprazole to this compound[1][3]. This interaction not only represents a novel metabolic pathway for omeprazole but also has significant implications for understanding the interplay between proton pump inhibitors and H₂S signaling.
Chemical Interaction Between Activated Omeprazole and Hydrogen Sulfide
Under acidic conditions (pH 4.5), omeprazole is converted to a reactive sulfenic acid derivative, which is in equilibrium with a cyclic sulfenamide[1][3]. This activated intermediate readily reacts with hydrogen sulfide. The reaction proceeds on a timescale of minutes and results in the formation of three main products: this compound, polysulfides, and elemental sulfur[1][3].
The proposed reaction pathway suggests that H₂S attacks the sulfenamide, leading to the formation of a persulfide intermediate. This persulfide can then react with another molecule of H₂S to yield this compound and polysulfides[1][3]. Computational modeling has indicated that the formation of the thioether (this compound) is kinetically favored over the formation of a disulfide product[1][3].
Figure 1: Reaction of activated omeprazole with H₂S.
Biological Implications and Signaling Pathways
The interaction between omeprazole and H₂S has significant biological implications, particularly in the context of gastrointestinal physiology and inflammation.
Gastroprotection
Hydrogen sulfide is a known gastroprotective agent that contributes to maintaining mucosal integrity[2]. The production of this compound and the consumption of H₂S during the reaction with omeprazole may modulate the local concentrations of this protective gasotransmitter. Further research is needed to determine the net effect of this interaction on gastric mucosal defense mechanisms in vivo.
Anti-inflammatory Signaling
H₂S exerts anti-inflammatory effects through various signaling pathways, including the Keap1-Nrf2 and NF-κB pathways.
-
Keap1-Nrf2 Pathway: H₂S can induce the S-sulfhydration of Keap1, a negative regulator of the transcription factor Nrf2. This modification leads to the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus and activate the expression of antioxidant and cytoprotective genes. While the direct effect of this compound on this pathway is not yet fully elucidated, its formation is intrinsically linked to H₂S metabolism.
Figure 2: H₂S-mediated activation of the Nrf2 pathway.
-
NF-κB Pathway: H₂S has been shown to inhibit the activation of NF-κB, a key transcription factor that promotes the expression of pro-inflammatory cytokines. The potential for this compound to modulate this pathway, either directly or indirectly by altering local H₂S concentrations, warrants further investigation.
Quantitative Data
The following tables summarize the available quantitative data related to the interaction between H₂S and omeprazole-related species.
Table 1: Reaction Kinetics
| Reactants | Rate Constant (k) | Conditions | Reference |
| H₂S and Sulfenic Acid (in Human Serum Albumin) | (1.4 ± 0.2) x 10³ M⁻¹s⁻¹ | pH 7.4, 25°C | [2] |
| H₂S and various disulfides | 10⁻¹ - 10¹ M⁻¹s⁻¹ | pH 7.4, 25°C | [4] |
| Thiol-disulfide exchange (general) | 0.1 - 10 M⁻¹s⁻¹ (non-catalyzed) | pH 7 | [5] |
Table 2: H₂S Reaction Rates with Various Oxidants
| Oxidant | Apparent Second-Order Rate Constant (M⁻¹s⁻¹) | pH | Temperature | Reference |
| Hydrogen Peroxide | 0.73 | 7.4 | 37°C | [6] |
| Peroxynitrous Acid | 6.7 x 10³ | 7.4 | 37°C | [6] |
| Hypochlorous Acid | 0.8 - 20 x 10⁹ | 7.4 | 25°C | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the interaction between omeprazole and hydrogen sulfide.
UV-Vis Spectrophotometry for Kinetic Analysis
This protocol is adapted from studies on omeprazole degradation and H₂S reactions.
Figure 3: UV-Vis spectrophotometry workflow.
-
Reagent Preparation:
-
Prepare a stock solution of omeprazole in an appropriate organic solvent (e.g., ethanol)[2].
-
Prepare a fresh solution of NaHS (as an H₂S donor) in deoxygenated buffer (e.g., phosphate buffer, pH 4.5) immediately before use to minimize oxidation.
-
-
Kinetic Measurement:
-
Equilibrate the spectrophotometer and the reaction buffer to the desired temperature.
-
In a quartz cuvette, mix the omeprazole stock solution with the acidic buffer.
-
Initiate the reaction by adding the NaHS solution and start recording the absorbance at regular time intervals.
-
Monitor the decrease in the absorbance maximum of omeprazole (around 305 nm) or the appearance of new peaks corresponding to the products[8][9].
-
-
Data Analysis:
-
Plot the absorbance change over time.
-
Determine the initial reaction rate from the slope of the curve.
-
If the reaction follows pseudo-first-order kinetics (with H₂S in excess), the rate constant can be calculated from the slope of the natural logarithm of absorbance versus time plot.
-
HPLC-UV for Product Identification and Quantification
This protocol is based on established methods for analyzing omeprazole and its metabolites.
-
Reaction and Sample Preparation:
-
Perform the reaction between omeprazole and H₂S as described above.
-
At various time points, quench the reaction by adding a suitable solvent and adjusting the pH to neutral or basic to stabilize the compounds.
-
Extract the analytes using a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) method[6].
-
Evaporate the solvent and reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm)[6].
-
Mobile Phase: A mixture of a buffer (e.g., phosphate buffer, pH 7.2) and an organic solvent (e.g., acetonitrile) in an isocratic or gradient elution mode[5].
-
Flow Rate: Typically 1.0 mL/min[5].
-
Detection: UV detector set at a wavelength where both omeprazole and this compound have significant absorbance (e.g., 302 nm)[6].
-
-
Data Analysis:
-
Identify the peaks corresponding to omeprazole, this compound, and other products by comparing their retention times with those of authentic standards.
-
Quantify the concentration of each compound by integrating the peak area and comparing it to a calibration curve generated with known concentrations of the standards.
-
Mass Spectrometry for Product Confirmation
LC-MS/MS is a powerful technique for the structural confirmation of reaction products.
-
Sample Introduction:
-
Mass Spectrometric Analysis:
-
Operate the mass spectrometer in positive ion mode.
-
Acquire full scan mass spectra to determine the molecular weights of the eluting compounds.
-
Perform tandem mass spectrometry (MS/MS) on the parent ions of interest to obtain fragmentation patterns.
-
-
Data Interpretation:
Detection of Polysulfides and Elemental Sulfur
-
Raman Spectroscopy: This technique can be used to identify the characteristic vibrational modes of S-S bonds in polysulfides and elemental sulfur in the reaction mixture[10][11]. A standard protocol would involve acquiring Raman spectra of the reaction solution using a laser excitation source and a sensitive detector.
-
Cyanolysis: This colorimetric assay quantifies sulfane sulfur (sulfur atoms with a zero oxidation state). The sample is reacted with cyanide to form thiocyanate, which then reacts with ferric iron to produce a colored complex that can be measured spectrophotometrically at 460 nm[12].
-
SSP4 Probe: Sulfane Sulfur Probe 4 (SSP4) is a fluorescent probe that selectively reacts with sulfane sulfur species, including persulfides and polysulfides, to produce a fluorescent signal[8][13]. This allows for the detection of these species in solution or within cells using fluorescence microscopy or spectroscopy[8][9][13][14].
Conclusion
The reaction between acid-activated omeprazole and hydrogen sulfide, yielding this compound, represents a significant and previously underappreciated aspect of omeprazole's chemistry in a biological context. This interaction has the potential to influence both the pharmacokinetics of omeprazole and the local bioavailability of the crucial signaling molecule H₂S. The experimental protocols and quantitative data presented in this guide provide a framework for further investigation into the physiological and pathological consequences of this chemical relationship. A deeper understanding of the interplay between proton pump inhibitors and H₂S signaling may open new avenues for therapeutic interventions and drug development, particularly in the realm of gastrointestinal diseases and inflammatory disorders. Further research is warranted to elucidate the precise kinetic parameters of this reaction and to explore the direct effects of this compound on H₂S-mediated cellular processes.
References
- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 2. impactfactor.org [impactfactor.org]
- 3. Hydrogen sulfide reduces omeprazole and is oxidized to polysulfides and elemental sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reaction of Hydrogen Sulfide with Disulfide and Sulfenic Acid to Form the Strongly Nucleophilic Persulfide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemistry of Hydrogen Sulfide—Pathological and Physiological Functions in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quantification of omeprazole degradation by enteric coating polymers: an UV-VIS spectroscopy study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cfm.ehu.es [cfm.ehu.es]
- 11. researchgate.net [researchgate.net]
- 12. US6867014B2 - Enzymatic cycling assays for homocysteine and cystathionine - Google Patents [patents.google.com]
- 13. Cystathionine γ-lyase: clinical, metabolic, genetic, and structural studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A continuous spectrophotometric assay for human cystathionine beta-synthase - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Omeprazole Sulfide from 2-Mercaptobenzimidazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of omeprazole sulfide, a key intermediate in the production of the proton pump inhibitor omeprazole. The synthesis involves the nucleophilic substitution reaction between a 2-mercaptobenzimidazole derivative and a substituted pyridine.
Overview of the Synthetic Pathway
The synthesis of this compound, chemically known as 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole, is primarily achieved through the condensation of 5-methoxy-2-mercaptobenzimidazole with 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride.[1][2] This reaction is a nucleophilic substitution where the thiolate anion of the benzimidazole derivative, generated in situ with a base, attacks the electrophilic carbon of the chloromethyl group on the pyridine ring.[1]
Logical Relationship of the Synthesis
Caption: Logical flow of the this compound synthesis.
Experimental Protocols
Two common protocols for the synthesis of this compound are detailed below, utilizing different solvent systems.
Protocol 1: Synthesis in an Ethanol-Water System
This protocol is a widely cited method for the synthesis of the thioether intermediate.[1]
Materials:
-
5-Methoxy-2-mercaptobenzimidazole
-
2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
Procedure:
-
In a reaction vessel, dissolve sodium hydroxide (5 g, 0.13 mol) in ethanol (50 mL) while heating to 70-90°C.[1]
-
Add 5-methoxy-2-mercaptobenzimidazole (17.8 g, 0.10 mol) to the sodium hydroxide solution and reflux until it completely dissolves.[1]
-
Cool the reaction mixture to below 10°C.[1]
-
In a separate vessel, prepare a solution of 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride (20 g, 0.09 mol) in water (100 mL).[1]
-
Slowly add the aqueous pyridine derivative solution to the cooled benzimidazole solution.[1]
-
Allow the reaction temperature to rise to 30°C and maintain it for 4 hours.[1]
-
After the incubation period, cool the mixture to 10°C and add 500 mL of water.[1]
-
Stir the resulting mixture for 12 hours to facilitate precipitation.[1]
-
Collect the precipitated white solid by suction filtration.[1]
-
Dry the solid to obtain 5-methoxy-2-((4-methoxy-3,5-dimethyl-2-pyridinyl)methylthio)-1H-benzimidazole (this compound).[1]
Experimental Workflow for Protocol 1
Caption: Step-by-step workflow for the synthesis of this compound.
Protocol 2: Synthesis in 1,4-Dioxane
This protocol outlines a method using an alternative solvent system which may offer different solubility and reaction kinetics.
Materials:
-
(4-methoxy-3,5-dimethylpyridin-2-yl)methyl thiocyanate (Intermediate SM-2)
-
p-Methoxyphenylhydrazine
-
1,4-Dioxane
-
Dichloromethane
-
Acetonitrile
-
Anhydrous sodium sulfate
Procedure:
-
To a 1L three-port flask, add 89.3 g (0.43 mol) of (4-methoxy-3,5-dimethylpyridin-2-yl)methyl thiocyanate and 62 g (0.45 mol) of p-methoxyphenylhydrazine.[3]
-
Add 500 mL of 1,4-dioxane.[3]
-
Heat the reaction mixture to 80°C and maintain for 6 hours.[3]
-
After the reaction is complete, cool the mixture to room temperature.[3]
-
Add 500 mL of dichloromethane and stir for 15 minutes.[3]
-
Separate the organic phase and wash it twice with 200 mL of water.[3]
-
Dry the organic phase with 100 g of anhydrous sodium sulfate for 1 hour.[3]
-
Evaporate the solvent under reduced pressure to obtain an oily residue.[3]
-
Add 400 mL of acetonitrile, stir, and cool to 0-5°C for 6 hours to induce crystallization.[3]
-
Filter the mixture, wash the filter cake with 50 mL of acetonitrile, and dry the solid to obtain this compound.[3]
Quantitative Data Summary
The following tables summarize the quantitative data for the synthesis of this compound from various reported procedures.
Table 1: Reactant Quantities and Yields for Protocol 1
| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles | Molar Ratio |
| 5-Methoxy-2-mercaptobenzimidazole | 180.23 | 17.8 | 0.10 | 1.11 |
| 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine HCl | 222.11 | 20 | 0.09 | 1.00 |
| Sodium Hydroxide | 40.00 | 5 | 0.13 | 1.44 |
| Product | Yield | Purity | ||
| This compound | Not explicitly stated in source[1] | Not explicitly stated in source[1] |
Table 2: Reactant Quantities and Yields for Protocol 2
| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles | Molar Ratio |
| (4-methoxy-3,5-dimethylpyridin-2-yl)methyl thiocyanate | 208.28 | 89.3 | 0.43 | 0.96 |
| p-Methoxyphenylhydrazine | 138.17 | 62 | 0.45 | 1.00 |
| Product | Yield (g) | Yield (%) | Purity (%) | |
| This compound | 132.7 | 93.7 | 99.4 |
Data for Table 2 is derived from a patent describing a multi-step synthesis where this compound is the final product.[3]
Subsequent Reaction: Oxidation to Omeprazole
This compound is the direct precursor to omeprazole. The final step in the synthesis of omeprazole is the selective oxidation of the thioether to a sulfoxide.[1][2] This transformation must be carefully controlled to prevent over-oxidation to the sulfone byproduct.[4] A common oxidizing agent for this step is meta-chloroperoxybenzoic acid (m-CPBA).[1][5]
Oxidation Protocol Overview:
-
Dissolve the this compound intermediate in dichloromethane.[1]
-
Cool the solution to a low temperature, typically between -10°C and 0°C.[1]
-
Slowly add a solution of m-CPBA (approximately one molar equivalent) in dichloromethane to the reaction mixture.[1][5]
This controlled oxidation yields the active pharmaceutical ingredient, omeprazole. The asymmetric oxidation of this compound can be employed to produce esomeprazole, the (S)-enantiomer of omeprazole.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. CN116410178B - A preparation method of this compound - Google Patents [patents.google.com]
- 4. tandfonline.com [tandfonline.com]
- 5. WO2001044231A1 - Improved omeprazole process and compositions thereof - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of Omeprazole Sulfide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of omeprazole sulfide, a key impurity and metabolite of the proton pump inhibitor, omeprazole. The following protocols are designed to assist researchers, scientists, and drug development professionals in establishing robust and reliable analytical methods for quality control, stability studies, and pharmacokinetic assessments.
Overview of Analytical Techniques
The quantification of this compound can be achieved through various analytical techniques, each offering distinct advantages in terms of sensitivity, selectivity, and throughput. The primary methods employed are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Mass Spectrometry (LC-MS). For simpler, albeit less specific, analyses, UV-Vis spectrophotometry can also be utilized.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC with UV detection is a widely used technique for the routine analysis of omeprazole and its related substances, including this compound. This method offers a good balance of sensitivity, precision, and cost-effectiveness.
Experimental Protocol: HPLC-UV
a) Sample Preparation (from Pharmaceutical Formulations):
-
Accurately weigh and crush a representative number of omeprazole tablets.
-
Transfer the powdered tablets to a volumetric flask.
-
Dissolve the powder in a suitable solvent, such as a mixture of methanol and water or 0.1 N NaOH.[1][2] Sonication can be used to ensure complete dissolution.[3]
-
If necessary, perform further dilutions with the mobile phase to achieve a concentration within the calibration range.
-
Filter the final solution through a 0.2 µm or 0.45 µm syringe filter before injection.[4]
b) Chromatographic Conditions:
-
HPLC System: An Alliance HPLC System or equivalent.[4]
-
Column: CORTECS C18+, 2.7 µm, 4.6 x 150 mm or a similar C18 column.[4]
-
Mobile Phase: A gradient or isocratic elution can be used. A common mobile phase consists of a mixture of a phosphate buffer (e.g., pH 7.2-7.6) and acetonitrile.[5][6] For example, a gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) can be employed.[4]
-
Column Temperature: 30 °C.[4]
-
Detection Wavelength: UV detection at 280 nm or 302 nm.[4][6]
-
Injection Volume: 10-20 µL.[6]
Workflow for HPLC-UV Analysis
References
Application Note: Utilization of Omeprazole Sulfide as a Reference Standard in High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the use of omeprazole sulfide as a reference standard in High-Performance Liquid Chromatography (HPLC) for the quantification of related substances in omeprazole drug products. Detailed experimental protocols, instrument parameters, and validation data are presented to ensure accurate and reproducible results. This application note is intended for researchers, scientists, and drug development professionals involved in the quality control and analysis of pharmaceutical compounds.
Introduction
Omeprazole is a widely used proton pump inhibitor for the treatment of acid-related disorders. During its synthesis and storage, several related substances can be formed, one of which is this compound. Regulatory bodies require the monitoring and quantification of such impurities to ensure the safety and efficacy of the final drug product. This compound is not only a process impurity but also a known metabolite of omeprazole.[1] Therefore, having a well-characterized reference standard of this compound is crucial for accurate analytical testing. This application note outlines a validated HPLC method for the determination of omeprazole and its related substances, with a specific focus on the use of this compound as a reference standard.
Experimental Protocols
Materials and Reagents
-
This compound Reference Standard (Purity ≥ 98.0%)[1]
-
Omeprazole Reference Standard (USP or equivalent)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Monobasic Potassium Phosphate (Analytical Grade)
-
Sodium Hydroxide (Analytical Grade)
-
Phosphoric Acid (Analytical Grade)
-
Deionized Water (18.2 MΩ·cm)
Instrumentation
A standard HPLC system equipped with the following components is recommended:
-
Quaternary or Binary Pump
-
Autosampler
-
Column Thermostat
-
UV or Photodiode Array (PDA) Detector
Chromatographic Conditions
The following chromatographic conditions have been shown to provide good separation of omeprazole and its related substances, including this compound.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.05M Monobasic Potassium Phosphate buffer, pH adjusted to 7.2 with 0.1N Sodium Hydroxide |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | See Table 1 |
| Flow Rate | 1.2 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 285 nm[2] |
| Injection Volume | 20 µL |
Table 1: Gradient Elution Program [2]
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 75 | 25 |
| 15 | 75 | 25 |
| 30 | 45 | 55 |
| 40 | 45 | 55 |
| 42 | 75 | 25 |
| 50 | 75 | 25 |
Standard Solution Preparation
-
This compound Stock Solution (100 µg/mL): Accurately weigh about 10 mg of this compound Reference Standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with a mixture of acetonitrile and water (50:50 v/v).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL.
Sample Preparation
-
Omeprazole Drug Substance: Accurately weigh about 25 mg of the omeprazole sample, transfer to a 25 mL volumetric flask, dissolve in and dilute to volume with the mobile phase.
-
Omeprazole Capsules: For the analysis of omeprazole in capsule dosage forms, the contents of not fewer than 20 capsules should be combined and mixed. An accurately weighed portion of the powder equivalent to 100 mg of omeprazole is transferred to a 250 mL volumetric flask containing 150 mL of 0.1 N NaOH. The solution is sonicated for 15 minutes, ensuring the temperature does not exceed 30°C, and then diluted to volume with 0.1 N NaOH. A portion of this solution is centrifuged at 3000 RPM for 15 minutes. The supernatant is then appropriately diluted with the mobile phase to a final concentration of approximately 40 µg/mL of omeprazole.[3]
Method Validation Summary
The described HPLC method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. The following tables summarize typical validation data for the quantification of omeprazole and its related substances.
Table 2: System Suitability
| Parameter | Acceptance Criteria |
| Tailing Factor (for Omeprazole peak) | Not more than 2.0[4] |
| Theoretical Plates (for Omeprazole peak) | Not less than 2000 |
| %RSD for replicate injections | Not more than 2.0%[4] |
Table 3: Linearity
| Compound | Range (µg/mL) | Correlation Coefficient (r²) |
| Omeprazole | 20 - 60 | ≥ 0.998[5] |
| This compound | 0.1 - 10 | ≥ 0.998 |
Table 4: Accuracy (Recovery)
| Compound | Spiked Concentration (µg/mL) | Mean Recovery (%) |
| Omeprazole | 20, 40, 60 | 98.0 - 102.0 |
| This compound | 0.5, 1.0, 5.0 | 97.0 - 103.0 |
Table 5: Precision (%RSD)
| Compound | Concentration (µg/mL) | Intra-day (n=6) | Inter-day (n=6) |
| Omeprazole | 40 | ≤ 2.0 | ≤ 2.0 |
| This compound | 1.0 | ≤ 2.0 | ≤ 2.0 |
Table 6: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Compound | LOD (µg/mL) | LOQ (µg/mL) |
| Omeprazole | 0.0029[6] | 0.01[6] |
| This compound | ~ 0.03 | ~ 0.1 |
Experimental Workflow and Diagrams
Caption: Experimental workflow for HPLC analysis.
Conclusion
The presented HPLC method, utilizing this compound as a reference standard, is demonstrated to be suitable for the quantitative analysis of related substances in omeprazole drug products. The detailed protocol and validation parameters provide a robust framework for implementation in a quality control laboratory. Adherence to these guidelines will ensure the generation of accurate and reliable data, contributing to the overall quality assurance of omeprazole formulations.
References
- 1. This compound | 73590-85-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. A Single Gradient Stability-Indicating Reversed-Phase LC Method for the Estimation of Impurities in Omeprazole and Domperidone Capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. banglajol.info [banglajol.info]
- 4. scispace.com [scispace.com]
- 5. Development and Validation for RP-HPLC Method of Assay of Omeprazole Capsules Formulation, American Journal of Chemical Engineering, Science Publishing Group [sciencepublishinggroup.com]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Application Notes: Omeprazole sulfide-d3 as an Internal Standard for the Mass Spectrometric Quantification of Omeprazole
Introduction
Omeprazole is a widely prescribed proton pump inhibitor used for the treatment of acid-related gastrointestinal disorders.[1] The accurate and reliable quantification of omeprazole in biological matrices such as plasma is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical method due to its high sensitivity, selectivity, and throughput.[1] The use of a stable isotope-labeled internal standard is essential in LC-MS/MS to compensate for variations during sample preparation, injection volume, and matrix effects, thereby ensuring the accuracy and precision of the analytical results.[1] Omeprazole sulfide-d3, a deuterated analog of an active metabolite of omeprazole, serves as an excellent internal standard for the quantification of omeprazole.[2][3] Its structural similarity and co-eluting properties with the analyte, combined with a distinct mass-to-charge ratio (m/z), make it an ideal choice for reliable quantification.[4] These application notes provide a detailed protocol for the determination of omeprazole in human plasma using this compound-d3 as an internal standard by LC-MS/MS.
Metabolic Pathway of Omeprazole
Omeprazole is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2C19 and CYP3A4.[5] The major metabolic pathways include hydroxylation to form 5-hydroxyomeprazole and sulfoxidation to omeprazole sulfone.[5] The reduction of the sulfoxide group to a sulfide also occurs, forming this compound.[3] Understanding these pathways is crucial for developing comprehensive bioanalytical methods that can simultaneously quantify the parent drug and its key metabolites.
Caption: Simplified metabolic pathway of Omeprazole.
Experimental Protocols
1. Reagents and Materials
-
Omeprazole analytical standard
-
This compound-d3 internal standard
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
Formic acid
-
Ammonium acetate
-
Ultrapure water
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
-
HPLC vials
2. Preparation of Stock and Working Solutions
-
Omeprazole Stock Solution (1 mg/mL): Accurately weigh 1 mg of omeprazole and dissolve it in 1 mL of methanol.
-
Omeprazole Working Standard Solutions: Prepare a series of dilutions from the omeprazole stock solution using a 50:50 (v/v) mixture of acetonitrile and water to create calibration standards.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound-d3 and dissolve it in 1 mL of methanol.
-
Internal Standard Working Solution (50 ng/mL): Dilute the this compound-d3 stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 50 ng/mL.
3. Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of the human plasma sample (blank, standard, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the 50 ng/mL internal standard working solution to all tubes except for the blank matrix.
-
Add 150 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to an HPLC vial for analysis.[2]
4. Liquid Chromatography (LC) Conditions
-
HPLC System: A standard high-performance liquid chromatography system.
-
Analytical Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Gradient: A suitable gradient to ensure separation of omeprazole from endogenous plasma components.
5. Mass Spectrometry (MS) Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions: The following transitions should be optimized on the specific instrument used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Omeprazole | 346.1 | 198.1 |
| This compound-d3 | 333.4* | To be determined |
Note: The precursor ion for this compound-d3 is calculated based on its molecular weight ([M+H]+). The product ion should be determined experimentally by infusing a solution of the standard into the mass spectrometer. A likely product ion would result from the fragmentation of the molecule, and a good starting point for optimization would be to monitor for fragments analogous to those of omeprazole.
Data Presentation
The following tables summarize the expected performance characteristics of a validated LC-MS/MS method for the quantification of omeprazole using a deuterated internal standard. The data is representative of typical values found in published literature for similar methods.[2]
Table 1: Linearity and Sensitivity
| Parameter | Typical Value |
| Calibration Curve Range | 0.5 - 500 ng/mL |
| Coefficient of Determination (r²) | >0.99 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
Table 2: Precision and Accuracy
| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Low (LQC) | 1.5 | < 15% | < 15% | 85-115% |
| Medium (MQC) | 75 | < 15% | < 15% | 85-115% |
| High (HQC) | 400 | < 15% | < 15% | 85-115% |
Experimental Workflow
Caption: Bioanalytical workflow for omeprazole quantification.
Conclusion
This application note provides a comprehensive LC-MS/MS method for the quantification of omeprazole in human plasma using this compound-d3 as an internal standard. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making this method suitable for regulated bioanalytical studies. The simple protein precipitation protocol allows for high-throughput analysis, which is essential in drug development and clinical research. This validated method is well-suited for applications in pharmacokinetic studies and other areas of drug development that require precise bioanalysis.
References
Application Notes and Protocols for the Asymmetric Synthesis of Esomeprazole from Omeprazole Sulfide
Introduction
Esomeprazole, the (S)-enantiomer of omeprazole, is a potent proton pump inhibitor used to treat acid-related gastrointestinal disorders.[1][2][3] Its stereospecific formulation offers therapeutic advantages over the racemic mixture. The critical step in its synthesis is the asymmetric oxidation of the prochiral precursor, omeprazole sulfide (also known as pyrmetazole), to the corresponding sulfoxide.[2][4] This document outlines various protocols for this key transformation, with a focus on transition metal-catalyzed, biocatalytic, and chiral oxaziridine-mediated methods.
1. Transition Metal-Catalyzed Asymmetric Oxidation
The most widely employed industrial method for the asymmetric synthesis of esomeprazole involves a titanium-catalyzed oxidation.[1][3] This approach, a modification of the Sharpless asymmetric epoxidation, utilizes a chiral titanium complex to stereoselectively deliver an oxygen atom to the sulfur atom of this compound.[1][4][5]
1.1. General Principles
The reaction typically involves the in-situ formation of a chiral catalyst from a titanium source, most commonly titanium(IV) isopropoxide, and a chiral ligand, such as diethyl tartrate (DET).[4][5] An oxidant, frequently cumene hydroperoxide (CHP) or hydrogen peroxide, is then used to effect the oxidation.[1][5] The presence of a base, often an amine like diisopropylethylamine (DIPEA), is crucial for achieving high enantioselectivity.[5]
1.2. Experimental Protocol: Titanium-Catalyzed Asymmetric Oxidation
This protocol is a representative example of the titanium-catalyzed asymmetric oxidation of this compound.
Materials:
-
This compound
-
Toluene
-
Titanium(IV) isopropoxide (Ti(O-i-Pr)₄)
-
(S,S)-Diethyl tartrate ((S,S)-DET)
-
Diisopropylethylamine (DIPEA)
-
Cumene hydroperoxide (CHP)
-
Water
Procedure:
-
Catalyst Formation: In a clean, dry, and inerted reactor, dissolve this compound in toluene.
-
Add (S,S)-diethyl tartrate and water to the solution.
-
Heat the mixture to 50-60°C and stir for a designated period, typically 1 hour, to facilitate the formation of the titanium-tartrate complex.
-
Add titanium(IV) isopropoxide to the reaction mixture and continue stirring at the elevated temperature for another hour.
-
Cool the reaction mixture to room temperature.
-
Oxidation: Add diisopropylethylamine (DIPEA) to the mixture.
-
Slowly add cumene hydroperoxide (CHP) to the reaction, maintaining the temperature between 25-30°C. The addition is typically performed over a period of 1-2 hours.
-
Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by HPLC).
-
Work-up and Isolation: Upon completion, quench the reaction by adding a suitable aqueous solution (e.g., aqueous sodium thiosulfate).
-
Separate the organic and aqueous layers.
-
Wash the organic layer with brine.
-
Concentrate the organic layer under reduced pressure to obtain crude esomeprazole.
-
The crude product can be further purified by crystallization from an appropriate solvent system to yield esomeprazole of high purity and enantiomeric excess.
1.3. Quantitative Data Summary
The following table summarizes representative quantitative data for various transition metal-catalyzed asymmetric oxidation methods for esomeprazole synthesis.
| Catalyst System | Oxidant | Base | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Ti(O-i-Pr)₄ / (S,S)-DET / H₂O | CHP | Amine | >94 | >94 | [5] |
| Titanium/tartrate | CHP | - | 55 | >99.5 | [1] |
| Iron salt / chiral Schiff base / carboxylate salt | H₂O₂ | - | 87 | 99.4 | [6] |
| N,N'-dicyclohexyl-D-tartaric diamide / Ti(O-i-Pr)₄ | CHP | - | 91 | 87 | [7] |
| N,N'-di-[(R)-inda-D-tartaric diamide / Ti(O-i-Pr)₄ | CHP | - | 91 | 89 | [7] |
2. Biocatalytic Asymmetric Oxidation
Biocatalytic methods offer a green and highly selective alternative for the synthesis of esomeprazole.[8] These methods employ either isolated enzymes or whole-cell systems to catalyze the asymmetric oxidation of this compound.
2.1. General Principles
Enzymes such as cyclohexanone monooxygenases (CHMOs) and Baeyer-Villiger monooxygenases (BVMOs) have been engineered to exhibit high activity and enantioselectivity for the oxidation of this compound.[3][9] Whole-cell biotransformations using microorganisms like Lysinibacillus sp. have also been successfully employed.[10][11] These biocatalytic systems often use molecular oxygen as the ultimate oxidant, making them environmentally benign.[8]
2.2. Experimental Protocol: Whole-Cell Biocatalysis
This protocol provides a general outline for the whole-cell biocatalytic oxidation of this compound.
Materials:
-
Culture of a suitable microorganism (e.g., Lysinibacillus sp. B71)
-
Growth medium
-
This compound
-
Buffer solution (e.g., phosphate buffer, pH 7.3)
-
Bioreactor
Procedure:
-
Cell Culture: Cultivate the selected microorganism in a suitable growth medium until it reaches the desired cell density.
-
Cell Harvesting: Harvest the cells by centrifugation and wash them with a buffer solution.
-
Biotransformation: Resuspend the cells in a fresh buffer solution in a bioreactor.
-
Add this compound to the cell suspension. The substrate can be added in a single batch or fed-batch mode.
-
Maintain the reaction under controlled conditions of temperature (e.g., 37°C), pH (e.g., 7.3), and aeration.
-
Monitor the progress of the reaction by analyzing samples for the consumption of the substrate and the formation of esomeprazole using HPLC.
-
Work-up and Isolation: Once the reaction is complete, separate the cells from the reaction medium by centrifugation or filtration.
-
Extract the esomeprazole from the supernatant using a suitable organic solvent.
-
Purify the extracted esomeprazole by crystallization.
2.3. Quantitative Data Summary
The following table summarizes representative quantitative data for biocatalytic asymmetric oxidation methods.
| Biocatalyst | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Engineered Bayer-Villager monooxygenase | - | >99 | [3] |
| Lysinibacillus sp. B71 (whole-cell) | 77 | >99 | [11] |
| prazole sulfide monooxygenase (AcPSMO) | 73.4 | 99.9 | [8] |
| Rhodococcus rhodochrous ATCC 4276 (mutant) | 92.9 | >99 | [10] |
3. Chiral Oxaziridine-Mediated Asymmetric Oxidation
Chiral oxaziridines are effective reagents for the asymmetric oxidation of sulfides to sulfoxides with high enantioselectivity.[1]
3.1. General Principles
This method involves the direct oxidation of this compound using a stoichiometric amount of a chiral oxaziridine reagent in an organic solvent. The choice of the chiral oxaziridine determines the stereochemical outcome of the reaction.
3.2. Quantitative Data Summary
The following table summarizes representative quantitative data for oxaziridine-mediated asymmetric oxidation.
| Chiral Oxaziridine | Base | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| (1R)-(-)-(10-camphorsulfonyl)oxaziridine | DBU | 80-85 | 75 | [12] |
Visualizations
Caption: Experimental workflow for the asymmetric synthesis of esomeprazole.
Caption: Chemical transformation of this compound to esomeprazole. Caption: Chemical transformation of this compound to esomeprazole.
References
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. benchchem.com [benchchem.com]
- 3. scientificupdate.com [scientificupdate.com]
- 4. researchgate.net [researchgate.net]
- 5. Asymmetric synthesis of esomeprazole (2000) | Hanna Cotton | 274 Citations [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Whole-cell oxidation of this compound to enantiopure esomeprazole with Lysinibacillus sp. B71 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
Application Notes and Protocols for the Capillary Electrophoresis Separation of Omeprazole and its Metabolites
Audience: Researchers, scientists, and drug development professionals.
Introduction
Omeprazole, a proton pump inhibitor, is widely used to treat acid-related gastrointestinal disorders. Its metabolism in the body leads to the formation of several metabolites, primarily 5-hydroxyomeprazole, omeprazole sulfone, and omeprazole sulfide. The analysis of omeprazole and its metabolites is crucial for pharmacokinetic studies, drug quality control, and impurity profiling. Capillary electrophoresis (CE) offers a powerful analytical tool for this purpose, providing high separation efficiency, short analysis times, and minimal solvent consumption.
These application notes provide detailed protocols for the separation and determination of omeprazole and its key metabolites using various capillary electrophoresis techniques, including Micellar Electrokinetic Chromatography (MEKC) for simultaneous analysis and chiral CE for enantioselective separation.
I. Simultaneous Determination of Omeprazole and its Metabolites by MEKC
This section details a micellar electrokinetic chromatography (MEKC) method for the simultaneous separation of omeprazole and its main metabolites: 5-hydroxyomeprazole and omeprazole sulfone.[1] This method is suitable for the analysis of these compounds in biological matrices such as plasma.[1]
Experimental Protocol
1. Instrumentation and Capillary:
-
System: Standard capillary electrophoresis system with a UV detector.
-
Capillary: Fused-silica capillary, typically 50 µm internal diameter.
-
Detection Wavelength: 305 nm.
2. Reagents and Solutions:
-
Background Electrolyte (BGE): 20 mM borate buffer with 30 mM sodium dodecyl sulfate (SDS), adjusted to pH 9.5.[1]
-
Sample Solvent: The sample should be dissolved in a solvent compatible with the B-GE, such as the BGE itself or a diluted buffer.
-
Capillary Conditioning: Before the first use, rinse the new capillary with 1 M NaOH, followed by 0.1 M NaOH, and then deionized water. Between runs, flush with 0.1 M NaOH, water, and finally equilibrate with the BGE.
3. Electrophoretic Conditions:
-
Voltage: 25 kV.
-
Temperature: 25 °C.
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
4. Sample Preparation (from Plasma):
-
An automated solid-phase extraction (SPE) procedure using surface-modified styrene-divinylbenzene polymer cartridges is recommended for the isolation of omeprazole and its metabolites from plasma.[1]
Quantitative Data Summary
The following table summarizes the performance characteristics of the MEKC method for the analysis of omeprazole and its metabolites.[1]
| Analyte | Linearity Range (µg/mL) | Intra-day Precision (%RSD, n=10) | Inter-day Precision (%RSD, n=36) |
| Omeprazole | 0.08 - 2.0 | ~1.6 | ~2.5 |
| 5-Hydroxyomeprazole | 0.08 - 2.0 | ~1.6 | ~2.5 |
| Omeprazole Sulfone | 0.08 - 2.0 | ~1.6 | ~2.5 |
Experimental Workflow
II. Enantioselective Separation of Omeprazole and 5-Hydroxyomeprazole
This section describes a non-aqueous capillary electrophoresis (NACE) method for the enantiomeric separation of omeprazole and its metabolite, 5-hydroxyomeprazole.[2] This is particularly important as the S-enantiomer (esomeprazole) is therapeutically more active.
Experimental Protocol
1. Instrumentation and Capillary:
-
System: Capillary electrophoresis system equipped with a UV detector.
-
Capillary: Fused-silica capillary.
-
Detection Wavelength: 301 nm.[2]
2. Reagents and Solutions:
-
Chiral Selector: Heptakis-(2,3-di-O-methyl-6-O-sulfo)-β-cyclodextrin (HDMS-β-CD).[2]
-
Background Electrolyte (BGE): Ammonium acetate buffer in methanol, acidified with formic acid.[2]
-
Capillary Conditioning: Similar to the MEKC protocol, with appropriate rinsing and equilibration with the NACE BGE.
3. Electrophoretic Conditions:
-
Voltage: Optimized for resolution and migration time.
-
Temperature: 16 °C (a reduced temperature improves resolution and reproducibility).[2]
-
Injection: Hydrodynamic injection.
4. Sample Preparation:
-
The sample is dissolved in methanol or the BGE.
Quantitative Data Summary
The performance of the NACE method for the enantioselective separation is summarized below.[2]
| Analyte | Linearity Range (µM) | Limit of Detection (µM) | Limit of Quantification (µM) | Inter-day Migration Time Precision (%RSD) |
| S-Omeprazole | 2.5 - 500 | 45 - 51 | 149 - 170 | 0.41 - 1.48 |
| R-Omeprazole | 2.5 - 500 | 45 - 51 | 149 - 170 | 0.41 - 1.48 |
| S-5-Hydroxyomeprazole | 2.5 - 500 | 45 - 51 | 149 - 170 | 0.41 - 1.48 |
| R-5-Hydroxyomeprazole | 2.5 - 500 | 45 - 51 | 149 - 170 | 0.41 - 1.48 |
Note: The regression coefficients (r²) for all enantiomers were between 0.996 and 0.997.[2]
Logical Relationship of Chiral Separation
III. Chiral Separation of Omeprazole in Pharmaceutical Formulations
This section provides a protocol for the enantioselective analysis of omeprazole in pharmaceutical tablets using a sulfated β-cyclodextrin as the chiral selector.[3][4][5]
Experimental Protocol
1. Instrumentation and Capillary:
-
System: Agilent Capillary Electrophoresis system or equivalent.[5]
-
Capillary: Fused-silica capillary.
2. Reagents and Solutions:
-
Background Electrolyte (BGE): 20 mmol L⁻¹ phosphate buffer (pH 4.0) containing 3% sulfated β-cyclodextrin.[3][4][5]
-
Sample Extraction Solvent: Methanol: 2.5 mol L⁻¹ NaOH (90:10, v/v).[3][5]
3. Electrophoretic Conditions:
4. Sample Preparation:
-
Weigh and powder ten tablets.
-
Extract an accurately weighed portion of the powder with the extraction solvent.
-
Centrifuge the extract.
-
Evaporate an aliquot of the supernatant to dryness under nitrogen.
-
Reconstitute the residue in 2 mmol L⁻¹ phosphate buffer (pH 4.0).[3]
Quantitative Data Summary
The method was validated for linearity in the concentration range of 25-150 µg/mL for each enantiomer.[3]
| Parameter | Value |
| Linearity Range (each enantiomer) | 25 - 150 µg/mL |
| Precision (Within-day, n=10) | Not specified in abstract |
| Accuracy | Not specified in abstract |
Experimental Workflow Diagram
References
- 1. Determination of omeprazole, hydroxyomeprazole and omeprazole sulfone using automated solid phase extraction and micellar electrokinetic capillary chromatography [pubmed.ncbi.nlm.nih.gov]
- 2. Enantiomeric separation of omeprazole and its metabolite 5-hydroxyomeprazole using non-aqueous capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Note: Isolation and Purification of Omeprazole Sulfide from Reaction Mixtures
Introduction
Omeprazole sulfide, chemically known as 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole, is the direct precursor in the synthesis of the proton pump inhibitor omeprazole.[1] The purity of this sulfide intermediate is critical as it directly impacts the quality and impurity profile of the final active pharmaceutical ingredient (API). Incomplete reactions or side reactions during its synthesis, followed by the subsequent oxidation step, can lead to the formation of process-related impurities, such as the corresponding sulfone.[2] Therefore, robust and efficient protocols for the isolation and purification of this compound from the reaction mixture are essential.
This document provides detailed protocols for the isolation of crude this compound post-synthesis, its purification via recrystallization and chromatography, and methods for assessing its purity.
Experimental Protocols
Protocol 1: Synthesis and Crude Isolation of this compound
This protocol details the synthesis of the sulfide intermediate and its initial isolation from the reaction mixture.[1][3]
Materials:
-
2-Mercapto-5-methoxybenzimidazole
-
2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Deionized Water
Procedure:
-
In a suitable reaction vessel, dissolve sodium hydroxide (5 g, 0.13 mol) in ethanol (50 mL) by heating to 70-90°C.[1]
-
Add 2-mercapto-5-methoxybenzimidazole (17.8 g, 0.10 mol) to the solution and reflux until fully dissolved.[1]
-
Cool the reaction mixture to below 10°C.[1]
-
In a separate vessel, prepare a solution of 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride (20 g, 0.09 mol) in water (100 mL).[1]
-
Slowly add the aqueous pyridine solution to the cooled benzimidazole solution. Allow the reaction temperature to rise to 30°C and maintain for 4 hours.[1]
-
After the incubation period, cool the mixture to 10°C and add 500 mL of water to precipitate the product.[1]
-
Stir the resulting slurry for 12 hours to ensure complete precipitation.[1]
-
Collect the precipitated white solid by suction filtration.[1][4]
-
Wash the solid with a mixture of methanol and water to remove residual salts and impurities.[5]
-
Dry the solid under vacuum to obtain crude this compound. A typical yield for this synthesis is approximately 96%.[3]
Protocol 2: Purification of this compound
The crude product can be purified using one of the following methods, with recrystallization being common for industrial applications and chromatography used for achieving very high purity.
2A: Purification by Recrystallization
-
Dissolve the crude this compound in a minimal amount of a suitable solvent, such as ethyl acetate or chloroform, with gentle heating.[6]
-
Once fully dissolved, slowly add a pre-chilled anti-solvent, like hexane, until turbidity is observed.[6]
-
Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to maximize crystal formation.
-
If crystallization does not initiate, scratch the inside of the flask with a glass rod or seed with a pure crystal of this compound.[2]
-
Collect the purified crystals by suction filtration.
-
Wash the crystals with a small amount of the cold anti-solvent.
-
Dry the crystals under vacuum to yield pure this compound.
2B: Purification by Column Chromatography
-
Prepare a slurry of silica gel in an appropriate non-polar solvent (e.g., a hexane/ethyl acetate mixture).
-
Pack a chromatography column with the slurry.
-
Dissolve the crude this compound in a minimal amount of the chromatography eluent or a slightly more polar solvent.
-
Load the sample onto the top of the silica gel bed.
-
Elute the column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane), collecting fractions.
-
Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.[6]
Protocol 3: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
HPLC is the standard method for determining the purity of this compound and quantifying related impurities.[2][7]
Instrumentation & Conditions:
-
System: HPLC or UHPLC with a UV-Vis or Diode Array Detector.[7]
-
Column: C18 or C8 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2][8]
-
Mobile Phase: A gradient or isocratic elution using a buffer and an organic solvent.[7][8] An example is a mobile phase consisting of acetonitrile, isopropanol, water, and orthophosphoric acid (35:15:45:5 v/v/v/v).[8]
-
Column Temperature: 25-35°C.[9]
Procedure:
-
Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in the mobile phase or a suitable solvent (e.g., methanol) to a known concentration (e.g., 0.1 mg/mL).[9]
-
Sample Preparation: Prepare a sample solution of the purified this compound at a similar concentration to the standard.[7]
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Processing: Record the chromatograms. Calculate the purity by the area percent method, where the area of the main this compound peak is compared to the total area of all peaks in the chromatogram.[11] Purity of 98.6% has been reported using HPLC methods.[11]
Data Presentation
The following tables summarize key quantitative data related to the synthesis and analysis of this compound.
Table 1: Summary of Yield and Purity Data
| Parameter | Typical Value | Method of Determination | Reference |
|---|---|---|---|
| Synthesis Yield | ~96% | Gravimetric | [3] |
| Purity | >98% | HPLC | [11] |
| Enantiomeric Purity (for chiral separation) | >99% ee | Chiral HPLC |[12] |
Table 2: Example HPLC Parameters for Purity Analysis
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Column | Octadecyl silica gel C18 (250 x 4.6 mm, 5 µm)[8] | Agilent InfinityLab Poroshell HPH-C8 (100 x 4.6 mm, 2.7 µm)[9] |
| Mobile Phase | Acetonitrile:Isopropanol:Water:Orthophosphoric Acid (35:15:45:5)[8] | 75% 0.01 M Na₂HPO₄ (pH 7.6) / 25% Acetonitrile[9] |
| Elution Mode | Isocratic[8] | Isocratic[9] |
| Flow Rate | 0.5 cm³/min[8] | 1.0 mL/min[9] |
| Temperature | Ambient | 35 °C[9] |
| Detection | Amperometric (0.85 V)[8] | UV at 280 nm[9] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Omeprazole synthesis - chemicalbook [chemicalbook.com]
- 4. scispace.com [scispace.com]
- 5. WO2010134099A1 - One pot process for preparing omeprazole and related compounds - Google Patents [patents.google.com]
- 6. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. RU2726320C1 - Method for determining omeprazole impurity components - Google Patents [patents.google.com]
- 9. agilent.com [agilent.com]
- 10. researchgate.net [researchgate.net]
- 11. esschemco.com [esschemco.com]
- 12. Direct HPLC enantioseparation of omeprazole and its chiral impurities: application to the determination of enantiomeric purity of esomeprazole magnesium trihydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Characterization of Omeprazole Sulfide using NMR and Mass Spectrometry
Abstract
This application note provides a detailed protocol for the characterization of omeprazole sulfide, a key metabolite and synthetic precursor of the proton pump inhibitor omeprazole. The structural elucidation is achieved through the complementary techniques of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals requiring comprehensive analytical methods for the identification and purity assessment of this compound.
Introduction
This compound is a significant compound in the study of omeprazole metabolism and is also a crucial intermediate in the synthesis of omeprazole and its enantiomer, esomeprazole. Accurate and robust analytical methods are essential for its unambiguous identification and characterization. This note describes the application of ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry for the structural confirmation of this compound.
Data Presentation
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
The following tables summarize the ¹H and estimated ¹³C NMR chemical shifts for this compound.
Table 1: ¹H NMR Chemical Shift Data for this compound (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.5 | d | 1H | H-4 |
| ~7.1 | d | 1H | H-7 |
| ~6.8 | dd | 1H | H-6 |
| ~8.1 | s | 1H | Pyridine H |
| ~4.4 | s | 2H | -S-CH₂- |
| ~3.8 | s | 3H | Benzimidazole -OCH₃ |
| ~3.7 | s | 3H | Pyridine -OCH₃ |
| ~2.3 | s | 3H | Pyridine -CH₃ |
| ~2.2 | s | 3H | Pyridine -CH₃ |
Note: Chemical shifts are estimated from the provided spectrum and may vary slightly based on experimental conditions.
Table 2: Estimated ¹³C NMR Chemical Shift Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~165 | C2 |
| ~155 | C5 |
| ~149 | Pyridine C4' |
| ~147 | Pyridine C2' |
| ~145 | C7a |
| ~135 | C3a |
| ~122 | Pyridine C6' |
| ~115 | C4 |
| ~111 | Pyridine C5' |
| ~101 | C6 |
| ~98 | C7 |
| ~60 | Pyridine -OCH₃ |
| ~55 | Benzimidazole -OCH₃ |
| ~35 | -S-CH₂- |
| ~13 | Pyridine -CH₃ |
| ~11 | Pyridine -CH₃ |
Note: The ¹³C NMR data is estimated based on known values for omeprazole and the structural similarity of this compound. Experimental verification is recommended.
Mass Spectrometry Data
Table 3: High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 329.1198 | 330.04 |
Table 4: Proposed MS/MS Fragmentation of this compound ([M+H]⁺ = m/z 330)
| Fragment Ion (m/z) | Proposed Structure/Neutral Loss |
| 198 | [C₁₀H₁₀N₂O₂S]⁺ / Loss of benzimidazole moiety |
| 178 | [C₉H₁₂NO₂S]⁺ / Loss of pyridinyl-methyl group |
| 150 | [C₈H₈NO₂]⁺ / Further fragmentation of m/z 198 |
| 133 | [C₈H₇N₂O]⁺ / Benzimidazole fragment |
Experimental Protocols
NMR Spectroscopy
1. Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
2. ¹H NMR Acquisition:
-
Spectrometer: 500 MHz NMR Spectrometer
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Sequence: Standard single-pulse experiment (zg30)
-
Spectral Width: 16 ppm
-
Number of Scans: 16-64 (depending on sample concentration)
-
Relaxation Delay: 2 seconds
3. ¹³C NMR Acquisition:
-
Spectrometer: 125 MHz NMR Spectrometer
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Sequence: Proton-decoupled ¹³C experiment (zgpg30)
-
Spectral Width: 240 ppm
-
Number of Scans: 1024 or more for adequate signal-to-noise
-
Relaxation Delay: 2 seconds
Mass Spectrometry
1. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Dilute the stock solution to a final concentration of 10 µg/mL with a 50:50 mixture of acetonitrile and water containing 0.1% formic acid.
2. LC-MS/MS Analysis:
-
LC System: High-Performance Liquid Chromatography (HPLC) system
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 2.6 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate at 5% B.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Range (MS1): m/z 100-500
-
Product Ion Scan (MS/MS): Select the precursor ion m/z 330 and fragment using collision-induced dissociation (CID) with an appropriate collision energy.
Mandatory Visualizations
Caption: Experimental workflow for the characterization of this compound.
Caption: Proposed fragmentation pathway of this compound in MS/MS.
Application of Omeprazole Sulfide in Drug Metabolism Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Omeprazole, a widely prescribed proton pump inhibitor, undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) enzyme system. A key metabolite in this pathway is omeprazole sulfide. Initially formed through a reductive pathway, this compound is not merely an inactive byproduct but an active metabolite that contributes to the overall pharmacological and drug-drug interaction profile of omeprazole. Understanding the role of this compound is crucial for comprehensive drug metabolism and safety studies. Omeprazole and its metabolites, including the sulfide and sulfone forms, are known to be time-dependent inhibitors of CYP2C19 and also interact with CYP3A4.[1][2][3] This makes this compound a compound of interest in drug-drug interaction (DDI) studies and for phenotyping CYP2C19 activity.
These application notes provide a detailed overview of the utility of this compound in drug metabolism research, complete with experimental protocols and quantitative data to guide study design and interpretation.
Application Notes
This compound as a Metabolite and Precursor
This compound is a significant metabolite of omeprazole.[4][5] Its formation can be influenced by oxygen levels, with production being more notable under hypoxic conditions.[6] It is also a precursor in the synthesis of esomeprazole, the S-isomer of omeprazole.[7] In drug metabolism studies, monitoring the formation of this compound can provide insights into the reductive metabolic pathways of a parent drug.
Role in Cytochrome P450 Inhibition Studies
While omeprazole itself is a well-characterized inhibitor of CYP2C19 and a weaker inhibitor of CYP3A4, its metabolites, including this compound, also contribute to this inhibitory profile.[1][2][8] Studies have shown that omeprazole and its metabolites act as time-dependent inhibitors of CYP2C19.[1][2] Therefore, when evaluating the DDI potential of omeprazole, it is important to consider the contribution of its metabolites. This compound can be used as a reference standard in in vitro studies to assess its direct inhibitory effect on various CYP isoforms.
Analytical Standard in Pharmacokinetic Studies
In pharmacokinetic (PK) studies of omeprazole, simultaneous quantification of its major metabolites, including this compound, 5-hydroxyomeprazole, and omeprazole sulfone, is essential for a complete understanding of its disposition.[4][9][10] this compound is commercially available and serves as a critical analytical standard for developing and validating bioanalytical methods, typically using liquid chromatography-mass spectrometry (LC-MS).[2][10]
Quantitative Data Summary
The following table summarizes the key enzymes involved in the metabolism of omeprazole and the role of its metabolites in CYP inhibition.
| Compound | Primary Metabolizing Enzyme(s) | Inhibitory Action |
| Omeprazole | CYP2C19 (major), CYP3A4 (minor)[11][12][13] | Time-dependent inhibitor of CYP2C19; Reversible and time-dependent inhibitor of CYP3A4[1][2] |
| This compound | Subject to further metabolism | Contributes to the overall inhibitory profile of omeprazole[1] |
| Omeprazole Sulfone | Primarily formed by CYP3A4[12][14] | Time-dependent inhibitor of CYP2C19[1][2] |
| 5-Hydroxyomeprazole | Primarily formed by CYP2C19[12] | Reversible inhibitor of CYP2C19 and CYP3A4[1][2] |
| 5'-O-desmethylomeprazole | Formed by CYP2C19 | Time-dependent inhibitor of CYP2C19 and CYP3A4[1][2][3] |
Experimental Protocols
Protocol 1: In Vitro CYP2C19 Inhibition Assay using Human Liver Microsomes
This protocol outlines a typical experiment to evaluate the inhibitory potential of this compound on CYP2C19 activity using a probe substrate like (S)-mephenytoin.
Materials:
-
Human Liver Microsomes (HLM)
-
This compound
-
(S)-Mephenytoin (CYP2C19 probe substrate)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard (e.g., tolbutamide) for LC-MS analysis
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of this compound and (S)-mephenytoin in a suitable organic solvent (e.g., methanol or DMSO).
-
Prepare working solutions by diluting the stock solutions in the incubation buffer. The final organic solvent concentration in the incubation should be kept low (e.g., <1%).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a microcentrifuge tube, pre-incubate HLM (e.g., 0.1 mg/mL final concentration) with a range of this compound concentrations (e.g., 0.1 to 100 µM) in potassium phosphate buffer at 37°C for a short period (e.g., 5-10 minutes) to allow the inhibitor to interact with the enzyme.
-
For time-dependent inhibition studies, a pre-incubation of the inhibitor with HLM and the NADPH regenerating system is required before the addition of the probe substrate.
-
-
Initiation of Reaction:
-
Add the CYP2C19 probe substrate, (S)-mephenytoin (at a concentration near its Km, e.g., 20 µM), to the pre-incubated mixture.[2]
-
Initiate the metabolic reaction by adding the NADPH regenerating system. The final incubation volume is typically 100-200 µL.
-
-
Incubation and Termination:
-
Incubate the reaction mixture at 37°C for a specific time (e.g., 30 minutes), ensuring the reaction is in the linear range.[2]
-
Terminate the reaction by adding a volume of cold acetonitrile (e.g., 2 volumes) containing the internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the terminated reaction mixture to pellet the protein.
-
Transfer the supernatant to a new tube or a 96-well plate for analysis.
-
Analyze the formation of the metabolite (e.g., 4'-hydroxy-mephenytoin) using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the rate of metabolite formation at each inhibitor concentration.
-
Plot the percentage of inhibition versus the inhibitor concentration and determine the IC50 value by non-linear regression analysis.
-
For mechanism-based inhibition, further experiments are needed to determine KI and kinact.
-
Protocol 2: Analysis of Omeprazole and its Metabolites in Biological Matrices
This protocol provides a general workflow for the extraction and quantification of this compound from plasma or urine samples.
Materials:
-
Biological matrix (e.g., plasma, urine)
-
This compound analytical standard
-
Internal standard (e.g., a deuterated analog)
-
Extraction solvent (e.g., methylene chloride, ethyl acetate)[10]
-
LC-MS/MS system with a suitable column (e.g., C18)[2]
Procedure:
-
Sample Preparation:
-
Thaw frozen biological samples on ice.
-
To a specific volume of the sample (e.g., 100 µL), add the internal standard.
-
-
Liquid-Liquid Extraction (LLE):
-
Add the extraction solvent (e.g., 500 µL of methylene chloride) to the sample.
-
Vortex the mixture for a set time (e.g., 5 minutes) to ensure thorough mixing.
-
Centrifuge to separate the organic and aqueous layers.
-
Carefully transfer the organic layer to a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable mobile phase (e.g., 100 µL of 50:50 acetonitrile:water).
-
-
LC-MS/MS Analysis:
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
-
Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile).[2]
-
Monitor the specific parent-to-product ion transitions for this compound and the internal standard in positive ion mode.[2]
-
-
Quantification:
-
Construct a calibration curve using known concentrations of the this compound analytical standard.
-
Determine the concentration of this compound in the samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of CYP2C19 and CYP3A4 by Omeprazole Metabolites and Their Contribution to Drug-Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of CYP2C19 and CYP3A4 by omeprazole metabolites and their contribution to drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics and metabolism of omeprazole in animals and man--an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oxygen dependence of omeprazole clearance and sulfone and sulfide metabolite formation in the isolated perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. [PDF] Inhibition of CYP2C19 and CYP3A4 by Omeprazole Metabolites and Their Contribution to Drug-Drug Interactions | Semantic Scholar [semanticscholar.org]
- 9. Simultaneous determination of omeprazole and their main metabolites in human urine samples by capillary electrophoresis using electrospray ionization-mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 12. Formation of omeprazole sulphone but not 5-hydroxyomeprazole is inhibited by grapefruit juice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. Stereoselective metabolism of omeprazole by human cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Forced Degradation of Omeprazole to Yield Omeprazole Sulfide
AN-P024
Abstract
This application note provides detailed protocols for conducting forced degradation studies on omeprazole, a proton pump inhibitor, to specifically generate its sulfide degradation product (Omeprazole Impurity C). Omeprazole is susceptible to degradation under various stress conditions, and understanding these pathways is crucial for drug development and stability testing. The protocols outlined below cover acidic, basic, oxidative, thermal, and photolytic stress conditions. This document also describes a high-performance liquid chromatography (HPLC) method suitable for the separation and quantification of omeprazole and its degradation products, including omeprazole sulfide.
Introduction
Omeprazole is a widely used medication for the treatment of conditions such as peptic ulcers and gastroesophageal reflux disease (GERD).[1] It functions by inhibiting the H+/K+-ATPase enzyme system in gastric parietal cells.[2] However, omeprazole is known to be unstable, particularly in acidic environments.[3] Forced degradation studies, as mandated by regulatory bodies like the International Council for Harmonisation (ICH), are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.
One of the key degradation products of omeprazole is its sulfide derivative.[4][5] This application note details the experimental procedures to induce the formation of this compound under various stress conditions. The accompanying analytical method provides a robust procedure for monitoring the degradation process and quantifying the formation of the sulfide impurity.
Experimental Protocols
The following protocols describe the forced degradation of omeprazole under five different stress conditions.
Preparation of Stock Solution
Prepare a stock solution of omeprazole at a concentration of 1 mg/mL in methanol.
Acidic Degradation
-
To 1 mL of the omeprazole stock solution, add 1 mL of 0.1 N hydrochloric acid (HCl).[6]
-
Incubate the solution at room temperature for 1.5 hours.[3]
-
After incubation, neutralize the solution with 1 mL of 0.1 N sodium hydroxide (NaOH).[3]
-
Dilute the final solution with mobile phase to an appropriate concentration for HPLC analysis.
Basic Degradation
-
To 1 mL of the omeprazole stock solution, add 1 mL of 0.1 N sodium hydroxide (NaOH).[6]
-
Incubate the solution at 60°C for 1 hour.
-
After incubation, cool the solution to room temperature and neutralize with 1 mL of 0.1 N hydrochloric acid (HCl).
-
Dilute the final solution with mobile phase to an appropriate concentration for HPLC analysis.
Oxidative Degradation
-
To 1 mL of the omeprazole stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).[7]
-
Keep the solution at room temperature for 3 hours.[7]
-
Dilute the final solution with mobile phase to an appropriate concentration for HPLC analysis.
Thermal Degradation
-
Transfer a known quantity of solid omeprazole powder into a glass vial.
-
Place the vial in a hot air oven maintained at 105°C for 24 hours.[6]
-
After 24 hours, cool the sample to room temperature.
-
Dissolve the sample in methanol and dilute with the mobile phase to a suitable concentration for HPLC analysis.
Photolytic Degradation
-
Place a solution of omeprazole (1 mg/mL in methanol) in a transparent container.
-
Expose the solution to UV light at 254 nm for 24 hours.[6]
-
Keep a control sample, wrapped in aluminum foil, in the same conditions to protect it from light.
-
After the exposure period, dilute both the exposed and control samples with the mobile phase for HPLC analysis.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method is crucial for separating omeprazole from its degradation products.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[6]
-
Mobile Phase A: 0.05 M monobasic potassium phosphate buffer, pH adjusted to 7.2 with 0.1 N NaOH.[6]
-
Mobile Phase B: Acetonitrile.[6]
-
Gradient Program:
-
0-5 min: 25% B
-
5-15 min: 25-55% B
-
15-20 min: 55% B
-
20-22 min: 55-25% B
-
22-30 min: 25% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 285 nm.[6]
-
Injection Volume: 20 µL.
-
Column Temperature: 25°C.[7]
Data Presentation
The results of the forced degradation studies should be summarized to show the percentage of degradation of omeprazole and the formation of this compound under each stress condition.
| Stress Condition | Omeprazole Assay (%) | This compound (%) | Total Impurities (%) | Mass Balance (%) |
| Control | 100.0 | Not Detected | Not Detected | 100.0 |
| Acidic (0.1 N HCl, RT, 1.5h) | ||||
| Basic (0.1 N NaOH, 60°C, 1h) | ||||
| Oxidative (3% H₂O₂, RT, 3h) | ||||
| Thermal (105°C, 24h) | ||||
| Photolytic (UV 254nm, 24h) |
Visualizations
The following diagrams illustrate the experimental workflow and the degradation pathway of omeprazole.
Caption: Experimental workflow for forced degradation studies of omeprazole.
Caption: Degradation pathway of omeprazole to this compound.
Conclusion
The protocols provided in this application note offer a comprehensive guide for performing forced degradation studies on omeprazole to specifically investigate the formation of its sulfide degradation product. These studies are fundamental in the development and validation of stability-indicating analytical methods for omeprazole. The provided HPLC method is effective in separating and quantifying omeprazole and its sulfide degradant. Researchers and drug development professionals can utilize these methods to ensure the quality, safety, and efficacy of omeprazole-containing pharmaceutical products.
References
- 1. Identification and structural characterization of the stress degradation products of omeprazole using Q-TOF-LC-ESI-MS/MS and NMR experiments: evaluation of the toxicity of the degradation products - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. This compound - CAS-Number 73590-85-9 - Order from Chemodex [chemodex.com]
- 3. waters.com [waters.com]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. A Single Gradient Stability-Indicating Reversed-Phase LC Method for the Estimation of Impurities in Omeprazole and Domperidone Capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
Application Notes and Protocols for the Use of Soybean Pod Peroxidase in Omeprazole Sulfide Oxidation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enzymatic oxidation of prochiral sulfides to produce chiral sulfoxides is a field of significant interest in pharmaceutical development due to the high enantioselectivity and mild reaction conditions offered by biocatalysts.[1] Esomeprazole, the (S)-enantiomer of omeprazole, is a widely used proton pump inhibitor.[2] Traditional chemical synthesis of esomeprazole often involves transition-metal catalysts, which can be environmentally challenging.[3][4] Soybean pod peroxidase (SPP) has emerged as a cost-effective, environmentally friendly, and highly enantioselective biocatalyst for the asymmetric oxidation of omeprazole sulfide to (S)-omeprazole (esomeprazole).[1][5] This document provides detailed application notes and protocols for the extraction, purification, and application of soybean pod peroxidase in the oxidation of this compound.
Data Presentation
Table 1: Purification of Soybean Pod Peroxidase (SPP)
| Purification Step | Activity (U/mL) | Specific Activity (U/mg) | Purification Fold |
| Crude Extract | 17.29 | 1.586 | 1.00 |
| Ammonium Sulfate Precipitation | 12.85 | 5.68 | 3.58 |
| DEAE-Cellulose Chromatography | 18.00 | 9.50 | 5.99 |
| Sephadex G-75 Gel Filtration | 16.04 | 14.95 | 9.43 |
Source: Adapted from a study on peroxidase purification from soybean seeds, providing a general representation of purification efficiency.[6]
Table 2: Optimized Conditions for this compound Oxidation by SPP in a Water-in-Oil Microemulsion System
| Parameter | Optimal Value |
| Initial SPP Concentration | 3200 U/mL |
| Water-to-Surfactant Molar Ratio (Wo) | 15.85 |
| H₂O₂ Concentration | 22.44 mM |
| Reaction Temperature | 49.68 °C |
Source: Response surface methodology optimization of (S)-omeprazole synthesis.[1]
Table 3: Performance of SPP in this compound Oxidation under Optimal Conditions
| Metric | Value |
| This compound Conversion | 93.75% |
| (S)-Omeprazole Yield | 91.56% |
| Enantiomeric Excess (ee) | 96.08% |
Source: Results obtained under the optimized conditions specified in Table 2.[1][5]
Experimental Protocols
Protocol 1: Extraction and Purification of Soybean Pod Peroxidase (SPP)
This protocol describes the extraction and purification of peroxidase from fresh soybean pods.[1]
Materials:
-
Fresh soybean pods (SPs)
-
Phosphate buffer (pH 6.0)
-
Zinc ions solution
-
PEG 4000
-
K₂HPO₄
-
Sephadex G-75 resin
-
DEAE chromatography resin
-
High-speed food mixer
-
500-mesh filter cloth
-
Ultrafiltration system
-
Lyophilizer
Procedure:
-
Homogenization: Clean fresh soybean pods and homogenize them at 15,000 rpm using a high-speed food mixer.
-
Extraction: Extract the homogenized SPs with phosphate buffer (pH 6.0) at 4 °C for 2 hours.
-
Filtration: Filter the extract through a 500-mesh filter cloth to remove solid debris.
-
Impurity Removal: Remove impurities from the filtrate by precipitation with zinc ions.
-
Aqueous Two-Phase Fractionation: Fractionate the clarified extract using an aqueous two-phase system composed of 12% (v/v) PEG 4000 and 13% (v/v) K₂HPO₄.
-
Ultrafiltration: Concentrate and further purify the enzyme fraction by ultrafiltration.
-
Chromatography:
-
Subject the concentrated enzyme solution to gel filtration chromatography using a Sephadex G-75 column.
-
Further purify the active fractions by anion-exchange chromatography using a DEAE column.
-
-
Lyophilization: Lyophilize the final purified and concentrated enzyme extract to obtain SPP powder with a specific activity of approximately 160 U/mg.[1]
Protocol 2: this compound Oxidation to (S)-Omeprazole
This protocol details the enzymatic oxidation of this compound using SPP in a water-in-oil microemulsion system.[1][5]
Materials:
-
Purified Soybean Pod Peroxidase (SPP)
-
This compound
-
Cetyltrimethylammonium bromide (CTAB)
-
Isooctane
-
n-Butyl alcohol
-
Hydrogen peroxide (H₂O₂)
-
Water (deionized)
-
Thermostated reaction vessel
Procedure:
-
Microemulsion Preparation: Prepare the water-in-oil microemulsion by mixing CTAB, isooctane, and n-butyl alcohol.
-
Reaction Mixture:
-
In a thermostated reaction vessel, add the prepared microemulsion.
-
Add the aqueous solution of SPP to achieve an initial concentration of 3200 U/mL.
-
Set the water-to-surfactant molar ratio (Wo) to 15.85.
-
Add this compound to the reaction mixture.
-
-
Reaction Initiation and Conditions:
-
Initiate the reaction by adding hydrogen peroxide to a final concentration of 22.44 mM.
-
Maintain the reaction temperature at 49.68 °C with constant stirring.
-
-
Reaction Monitoring and Termination:
-
Monitor the progress of the reaction by taking aliquots at different time intervals and analyzing them using a suitable chromatographic method (e.g., HPLC) to determine the conversion of this compound and the yield of (S)-omeprazole.
-
Terminate the reaction by adding a quenching agent or by extraction.
-
-
Product Analysis:
-
Determine the enantiomeric excess (ee) of the (S)-omeprazole product using chiral HPLC.
-
Visualizations
Caption: Workflow for the extraction and purification of Soybean Pod Peroxidase (SPP).
Caption: Experimental workflow for the enzymatic oxidation of this compound using SPP.
Discussion
The use of soybean pod peroxidase for the asymmetric synthesis of (S)-omeprazole presents a promising green alternative to conventional chemical methods. The enzyme demonstrates high conversion rates, yields, and excellent enantioselectivity under optimized conditions.[1][5] The reaction is carried out in a water-in-oil microemulsion system, which can enhance the stability and activity of the enzyme. The mechanism of the SPP-catalyzed sulfoxidation is complex, involving both two-electron and single-electron transfer pathways, as well as nonenzymatic reactions.[5]
Researchers and drug development professionals can utilize the provided protocols as a starting point for developing scalable and sustainable processes for the production of esomeprazole and other chiral sulfoxides. Further optimization of reaction conditions and enzyme immobilization techniques could lead to even more efficient and economically viable biocatalytic systems. The availability of soybean pods as an inexpensive and abundant source of peroxidase further enhances the industrial applicability of this method.[1]
References
- 1. 2024.sci-hub.ru [2024.sci-hub.ru]
- 2. scientificupdate.com [scientificupdate.com]
- 3. researchgate.net [researchgate.net]
- 4. Development of a Sustainable One-Pot Process for Esomeprazole Production via Enantioselective Iron Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scite.ai [scite.ai]
- 6. api.pakjas.com.pk [api.pakjas.com.pk]
Application Notes and Protocols for the Industrial Production of Omeprazole Sulfide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the industrial-scale synthesis of omeprazole sulfide, a key intermediate in the production of the proton pump inhibitor omeprazole. The information presented is collated from various patented methods and scientific literature, focusing on scalable and efficient procedures.
Overview of Synthetic Strategies
The industrial preparation of this compound, chemically known as 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole, predominantly follows a convergent synthesis strategy. The most common approach involves the condensation of a benzimidazole thiol derivative with a functionalized pyridine moiety. An alternative, more recent method utilizes a multi-step reaction involving a thiocyanate intermediate. Both methods are detailed below.
Method 1: Direct Condensation
This widely employed method involves the nucleophilic substitution reaction between 2-mercapto-5-methoxybenzimidazole and 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride under basic conditions.[1][2]
Experimental Protocol
Materials:
-
2-mercapto-5-methoxybenzimidazole
-
2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Dichloromethane (for extraction)
-
Anhydrous sodium sulfate (for drying)
-
Acetonitrile (for crystallization)
Procedure:
-
Preparation of the Thiolate Salt: In a suitable reactor, dissolve sodium hydroxide in ethanol and water with heating to 70-90°C.[3] Add 2-mercapto-5-methoxybenzimidazole to the alkaline solution and reflux until complete dissolution to form the sodium salt of the thiol.[3]
-
Condensation Reaction: Cool the reaction mixture to below 10°C.[3] In a separate vessel, dissolve 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride in water.[3]
-
Slowly add the aqueous solution of the pyridine derivative to the cooled benzimidazole thiolate solution.
-
Allow the reaction temperature to rise to 30°C and maintain for approximately 4 hours.[3]
-
Work-up and Isolation: After the reaction is complete, cool the mixture to 10°C and add a sufficient volume of water.[3] Stir the resulting slurry for an extended period (e.g., 12 hours) to facilitate precipitation.[3]
-
Collect the precipitated white solid by filtration.
-
The crude product can be further purified by extraction with dichloromethane, followed by drying of the organic phase with anhydrous sodium sulfate.[1]
-
The solvent is then evaporated under reduced pressure to yield an oily residue, which is subsequently crystallized from acetonitrile at 0-5°C to afford pure this compound.[1]
Data Presentation
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio (relative to pyridine derivative) | Solvent(s) | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
| 2-mercapto-5-methoxybenzimidazole | 180.23 | ~1.1 | Ethanol, Water | 70-90 (dissolution), <10 to 30 (reaction) | 4 | 96 | - | [3] |
| 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride | 224.12 | 1.0 | Water | - | - | - | - | [3] |
| This compound | 329.43 | - | Dichloromethane, Acetonitrile | 0-5 (crystallization) | - | 93.4-96.8 | 99.1-99.3 | [1] |
Method 2: Synthesis via Thiocyanate Intermediate
A novel approach involves the reaction of 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride (SM-1) with a thiocyanate salt to form an intermediate (SM-2), which is then reacted with p-methoxyphenylhydrazine to yield this compound.[1] This method is reported to produce high purity product suitable for industrial production.[1]
Experimental Protocol
Materials:
-
2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride (SM-1)
-
Thiocyanate salt (e.g., sodium thiocyanate)
-
p-methoxyphenylhydrazine
-
Base (e.g., sodium hydroxide)
-
Tetrahydrofuran (THF)
-
Water
-
Dichloromethane (for extraction)
-
Anhydrous sodium sulfate (for drying)
-
Acetonitrile (for crystallization)
Procedure:
-
Formation of Intermediate (SM-2): React SM-1 with a thiocyanate salt under alkaline conditions in a suitable solvent to obtain the intermediate SM-2.[1]
-
Condensation with Hydrazine: In a reaction vessel, add water and p-methoxyphenylhydrazine.[1] Dissolve the SM-2 intermediate in tetrahydrofuran and add it to the hydrazine mixture.[1]
-
Reflux the reaction mixture for approximately 6-8 hours.[1]
-
Work-up and Isolation: Upon completion of the reaction, cool the mixture to room temperature. Add dichloromethane and stir, followed by liquid-liquid separation.[1]
-
Wash the organic phase with water and then dry it over anhydrous sodium sulfate.[1]
-
Evaporate the solvent under reduced pressure to obtain an oily substance.[1]
-
Add acetonitrile and stir to induce crystallization. Cool the mixture to 0-5°C for several hours to complete the crystallization process.[1]
-
Filter the mixture to collect the white solid, wash the filter cake with cold acetonitrile, and dry to obtain the final product.[1]
Data Presentation
| Reactant/Product | Molar Ratio (relative to SM-2) | Solvent(s) | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
| SM-2 Intermediate | 1.0 | Tetrahydrofuran, Water | Reflux | 6-8 | - | - | [1] |
| p-methoxyphenylhydrazine | 1.0-1.2 | Water | - | - | - | - | [1] |
| This compound | - | Dichloromethane, Acetonitrile | 0-5 (crystallization) | - | 93.7-96.8 | 99.3-99.8 | [1] |
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical flow of the synthetic processes described.
Caption: Workflow for the Direct Condensation Synthesis of this compound.
Caption: Workflow for the Synthesis of this compound via a Thiocyanate Intermediate.
Concluding Remarks
The protocols outlined provide robust and high-yielding methods for the industrial production of this compound. The choice between the direct condensation method and the thiocyanate intermediate route may depend on factors such as raw material availability, cost, and specific purity requirements. Both methods have been demonstrated to be suitable for large-scale manufacturing. It is crucial to adhere to good manufacturing practices (GMP) and perform in-process controls to ensure the quality and consistency of the final product.
References
Troubleshooting & Optimization
Optimization of omeprazole sulfide to esomeprazole conversion yield
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the asymmetric oxidation of omeprazole sulfide to esomeprazole.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for the asymmetric synthesis of esomeprazole from this compound?
A1: The main strategies for the synthesis of esomeprazole involve the asymmetric oxidation of the prochiral sulfide precursor. The most common methods include:
-
Transition Metal Catalysis: This is a widely used industrial method, often employing a chiral titanium complex (e.g., Titanium/tartrate system) or iron-based catalysts to stereoselectively deliver an oxygen atom.[1][2][3]
-
Bio-enzymatic Catalysis: This "green chemistry" approach utilizes enzymes, such as Baeyer-Villiger monooxygenases (BVMOs), to catalyze the oxidation, often with high selectivity and under mild, aqueous conditions.[1][4][5]
-
Chiral Oxaziridine Oxidation: This method uses a chiral oxaziridine as the oxidizing agent to directly transfer an oxygen atom enantioselectively to the sulfur atom.[1][4]
Q2: What is the most common side-product in esomeprazole synthesis, and how can its formation be minimized?
A2: The most common and problematic byproduct is the over-oxidation of the desired sulfoxide to the corresponding sulfone.[1][6][7] The presence of sulfone impurity is strictly regulated in the final pharmaceutical product.[1]
To minimize sulfone formation:
-
Control of Oxidant Stoichiometry: Use a precise molar equivalent of the oxidizing agent.
-
Reaction Temperature: Lowering the reaction temperature can often reduce the rate of over-oxidation.
-
Catalyst Choice and Modification: Some catalytic systems are inherently less prone to sulfone formation. Modifications to the catalyst or solvent can also help address a high proportion of sulfone by-products.[1] In bio-enzymatic methods, some strains have been identified that produce no detectable sulfone.[8][9]
Q3: How can I improve the enantiomeric excess (ee%) of my reaction?
A3: Achieving high enantioselectivity is critical for esomeprazole synthesis. Strategies to improve ee% include:
-
Catalyst System Optimization: For transition metal catalysis, the choice of the chiral ligand is crucial. For the widely used titanium/tartrate system, the ratio of titanium tetraisopropoxide, diethyl tartrate, and water, as well as an aging step for the catalyst complex, are critical for high enantioselectivity.[1][10] The addition of a non-chiral amine base, such as N,N-diisopropylethylamine (DIPEA), has also been shown to be essential for achieving high ee%.[10][11]
-
Enzyme Selection/Engineering: In biocatalysis, screening for different microbial strains or using directed evolution to engineer enzymes can lead to significant improvements in enantioselectivity.[5][12]
-
Solvent Choice: The reaction solvent can influence the stereochemical outcome of the reaction.[1]
Q4: My reaction yield is consistently low. What are the potential causes and solutions?
A4: Low yield can be attributed to several factors:
-
Incomplete Conversion: The reaction may not be running to completion. This can be addressed by optimizing reaction time, temperature, or catalyst loading. Monitoring the reaction progress using techniques like TLC or HPLC is recommended.
-
Product Degradation: The product, esomeprazole, may be unstable under the reaction or work-up conditions.
-
Sub-optimal Reaction Conditions: Factors such as pH, temperature, and solvent can significantly impact yield. For instance, in biocatalytic methods, pH and temperature are critical parameters to control for optimal enzyme activity.[8]
-
Inefficient Work-up and Isolation: Significant product loss can occur during the extraction and purification steps. Review and optimize your work-up procedure to minimize these losses.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action(s) |
| High Sulfone Impurity (>0.5%) | Over-oxidation of the sulfoxide. | - Reduce the amount of oxidizing agent (e.g., cumene hydroperoxide, hydrogen peroxide).- Lower the reaction temperature.- Decrease the reaction time.- Choose a more selective catalyst system (e.g., certain engineered enzymes show no sulfone formation).[8][9] |
| Low Enantiomeric Excess (ee%) | - Ineffective chiral catalyst or ligand.- Incorrect catalyst preparation or aging.- Presence of impurities that poison the catalyst. | - Verify the purity of the chiral ligand and other reagents.- For Ti-catalyzed systems, ensure proper formation of the chiral complex, including the addition of water and an appropriate aging time.[2][10]- Add a suitable base, like DIPEA, which is often crucial for high enantioselectivity in Ti-catalyzed oxidations.[10][11]- Optimize the reaction temperature. |
| Low Yield | - Incomplete reaction.- Product degradation.- Mechanical losses during work-up. | - Monitor the reaction by HPLC or TLC to determine the optimal reaction time.- Increase catalyst loading or reaction temperature cautiously, monitoring for side-product formation.- Ensure the pH during work-up is controlled to prevent product degradation.- Optimize the extraction and crystallization/purification steps. |
| Reaction Not Initiating | - Inactive catalyst.- Low quality reagents.- Incorrect reaction setup. | - Use fresh, high-purity reagents and solvents.- For Ti-catalyzed reactions, ensure the titanium precursor has not been deactivated by moisture.- For bio-enzymatic reactions, confirm the viability and activity of the whole-cell or isolated enzyme catalyst. |
Data on Different Synthesis Methods
The following tables summarize quantitative data for various methods of esomeprazole synthesis.
Table 1: Transition Metal-Catalyzed Asymmetric Oxidation
| Catalyst System | Oxidant | Solvent | Yield | ee% | Reference |
| Titanium/tartrate | Cumene Hydroperoxide (CHP) | Toluene | 55% | >99.5% | [1] |
| Titanium/tartrate (Industrial Scale) | Cumene Hydroperoxide (CHP) | Toluene | 80-85% | >99.8% | [1] |
| Iron salt/chiral Schiff base | Hydrogen Peroxide | Not specified | 87% | 99.4% | [13][14] |
| Manganese porphyrin complex | Not specified | Dichloromethane | 82% | 90% | [1] |
| Manganese porphyrin complex (optimized) | Not specified | Acetonitrile/isopropanol | 76% | 87% | [1] |
Table 2: Bio-enzymatic Asymmetric Oxidation
| Biocatalyst | Oxidant | Yield | ee% | Reference |
| Baeyer-Villiger Monooxygenase (BVMO) | Molecular Oxygen (Air) | 87% | >99% | [1] |
| Lysinibacillus sp. B71 (whole-cell) | Molecular Oxygen (Air) | 77% | >99% | [8] |
| Engineered BVMO (Codexis) | Molecular Oxygen (Air) | Not specified | >99% | [5] |
| Rhodococcus rhodochrous (mutant QZ-3) | Not specified | 92.9% | >99% | [9][15] |
Experimental Protocols
Protocol 1: Titanium-Catalyzed Asymmetric Oxidation
This protocol is based on a widely used industrial method for esomeprazole synthesis.[2]
1. Catalyst Formation:
-
In a suitable reactor, charge toluene, D-(-)-diethyl tartrate (DET), and deionized water.
-
Heat the mixture to 48-54 °C.
-
Add titanium (IV) isopropoxide and stir for approximately 50 minutes to form the chiral titanium complex.
-
Cool the mixture to 28-34 °C.
2. Asymmetric Oxidation:
-
Add the prochiral sulfide (omeprazole thioether) to the reaction mixture.
-
Add N,N-diisopropylethylamine (DIPEA).
-
Slowly add cumene hydroperoxide (CHP) dropwise while maintaining the temperature.
-
Allow the reaction to proceed for 60-120 minutes after the addition is complete.
3. Work-up and Isolation:
-
Quench the reaction by adding aqueous ammonia and sodium bisulfite solution.
-
Allow the mixture to react for several hours at a controlled temperature (e.g., 12-30 °C).
-
Separate the aqueous and organic layers.
-
The product is then isolated from the aqueous layer, typically by crystallization after pH adjustment.
Protocol 2: Iron-Catalyzed Asymmetric Sulfoxidation
This protocol describes a scalable synthesis using a less toxic iron catalyst.[13][14]
1. Reaction Setup:
-
Combine an iron salt (e.g., FeCl₃), a chiral Schiff base ligand, and a carboxylate additive (e.g., a benzoic acid derivative) in a suitable solvent.
2. Asymmetric Oxidation:
-
Add the this compound substrate to the catalyst mixture.
-
Cool the reaction mixture to the desired temperature.
-
Slowly add hydrogen peroxide as the oxidant.
-
Monitor the reaction for completion.
3. Work-up and Isolation:
-
Upon completion, the reaction is quenched.
-
The product is extracted into an organic solvent.
-
The organic layers are combined, washed, dried, and concentrated.
-
The crude product is purified, typically by crystallization, to yield esomeprazole.
Diagrams
Caption: Workflow for Titanium-Catalyzed Esomeprazole Synthesis.
Caption: Chemical Conversion Pathway from this compound.
References
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis, structure, and reactivity of Omeprazole and related compounds - White Rose eTheses Online [etheses.whiterose.ac.uk]
- 4. Advancements in Asymmetric Synthesis of Esomeprazole and Chiral Sulfoxide Drugs: A Comprehensive Review and Future Perspectives | E3S Web of Conferences [e3s-conferences.org]
- 5. scientificupdate.com [scientificupdate.com]
- 6. Going Green in Process Chemistry: Optimizing an Asymmetric Oxidation Reaction To Synthesize the Antiulcer Drug Esomeprazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Whole-cell oxidation of this compound to enantiopure esomeprazole with Lysinibacillus sp. B71 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Collection - Synthesis of Esomeprazole and Related Proton Pump Inhibitors through Iron-Catalyzed Enantioselective Sulfoxidation - ACS Catalysis - Figshare [acs.figshare.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Omeprazole Sulfone Formation in Sulfide Oxidation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the formation of the omeprazole sulfone byproduct during the oxidation of omeprazole sulfide.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of omeprazole sulfone formation during synthesis?
A1: Omeprazole sulfone is an undesired byproduct that primarily forms due to the over-oxidation of the intermediate this compound.[1] During the intended oxidation of the sulfide to the desired sulfoxide (omeprazole), if the reaction is not carefully controlled, a second oxidation can occur, converting the sulfoxide to the sulfone.
Q2: Which oxidizing agents are commonly used, and how do they influence sulfone formation?
A2: Common oxidizing agents include meta-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide (H₂O₂), and magnesium monoperoxyphthalate (MMPP). The choice of reagent and the precise control of its stoichiometry are critical. For instance, using exactly one molar equivalent of m-CPBA relative to the sulfide precursor can significantly minimize over-oxidation.[2] Hydrogen peroxide is often used with a catalyst, and controlling the reaction conditions is key to selectivity.
Q3: What is the ideal reaction temperature to minimize sulfone formation?
A3: Lowering the reaction temperature is a crucial factor in reducing the rate of over-oxidation. While specific temperatures depend on the chosen solvent and oxidizing agent, reactions are often carried out at temperatures ranging from -20°C to 0°C.
Q4: How can I monitor the progress of the reaction to avoid excessive sulfone formation?
A4: Reaction progress should be closely monitored using analytical techniques such as Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). These methods allow for the simultaneous detection of the starting sulfide, the desired omeprazole, and the omeprazole sulfone byproduct, enabling the reaction to be stopped once the starting material is consumed and before significant sulfone is generated.
Q5: Are there alternative synthesis methods that can completely avoid sulfone formation?
A5: Biocatalytic oxidation using whole-cell systems has emerged as a highly selective alternative. Certain microorganisms can oxidize this compound to enantiopure esomeprazole with high conversion rates and no detectable formation of the sulfone byproduct. This method offers a greener and more specific synthetic route.
Troubleshooting Guide
This guide addresses common issues encountered during the oxidation of this compound and provides practical solutions.
| Issue | Potential Cause | Recommended Solution |
| High percentage of omeprazole sulfone in the crude product | Excess oxidizing agent: Using more than one molar equivalent of the oxidizing agent is a primary cause of over-oxidation. | - Precise Stoichiometry: Carefully calculate and use exactly one molar equivalent of the oxidizing agent relative to the this compound.[2]- Slow Addition: Add the oxidizing agent solution slowly to the reaction mixture to maintain a low instantaneous concentration. |
| Reaction temperature too high: Higher temperatures can accelerate the rate of the second oxidation to the sulfone. | - Temperature Control: Maintain a low reaction temperature, typically between -20°C and 0°C, throughout the addition of the oxidizing agent and for the duration of the reaction. | |
| Prolonged reaction time: Leaving the reaction to stir for too long after the sulfide has been consumed can lead to the accumulation of the sulfone. | - Reaction Monitoring: Use TLC or HPLC to monitor the disappearance of the starting material. Quench the reaction promptly upon its completion. | |
| Inconsistent yields of omeprazole | Incomplete reaction: Insufficient oxidizing agent or reaction time can lead to unreacted sulfide in the final product. | - Monitor Reactant Consumption: Ensure the reaction goes to completion by monitoring the disappearance of the sulfide via TLC or HPLC before quenching. |
| Degradation of omeprazole: Omeprazole is sensitive to acidic conditions. The byproduct of some oxidizing agents (e.g., m-chlorobenzoic acid from m-CPBA) can cause degradation. | - Buffered Conditions: Perform the oxidation in the presence of a mild base, such as sodium bicarbonate, to neutralize acidic byproducts. | |
| Difficulty in removing omeprazole sulfone during purification | Similar polarity of omeprazole and omeprazole sulfone: The close polarity of the two compounds can make separation by simple crystallization challenging. | - Recrystallization with a suitable solvent system: Experiment with different solvent systems for recrystallization. A mixture of methanol and water is often effective. Seeding with pure omeprazole crystals can aid in selective crystallization.- Chromatography: If high levels of sulfone persist, column chromatography may be necessary for purification. |
Data Presentation
Table 1: Comparison of Different Oxidation Methods for Omeprazole Synthesis
| Oxidizing Agent | Catalyst | Solvent | Temperature (°C) | Omeprazole Yield (%) | Omeprazole Sulfone (%) | Reference |
| m-CPBA (1 equiv.) | None | Dichloromethane | -10 to 0 | High (not specified) | Not detected | Patent WO2001044231A1 |
| Hydrogen Peroxide | Vanadium catalyst | Not specified | Not specified | Not specified | Low (not specified) | Patent WO2009066309A2 |
| MMPP | None | Not specified | Not specified | Good (not specified) | Minimal with 1 equiv. | General sulfide oxidation literature |
| Whole-cell (Lysinibacillus sp. B71) | Biocatalyst | Aqueous media | 30 | 77 (conversion) | Not detected | PubMed ID: 21822575 |
Note: Quantitative data on yields and byproduct formation are often process-specific and may vary based on the exact experimental conditions.
Experimental Protocols
Protocol 1: Selective Oxidation using m-CPBA
This protocol describes a common method for the selective oxidation of this compound to omeprazole using meta-chloroperoxybenzoic acid (m-CPBA).
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~70-77% purity)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate
-
Methanol
-
Deionized water
Procedure:
-
Dissolve this compound in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to between -10°C and 0°C using an ice-salt or dry ice-acetone bath.
-
In a separate flask, dissolve one molar equivalent of m-CPBA in dichloromethane.
-
Slowly add the m-CPBA solution dropwise to the cooled sulfide solution over a period of 1-2 hours, maintaining the internal temperature below 0°C.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion (disappearance of the starting sulfide), quench the reaction by adding saturated aqueous sodium thiosulfate solution to destroy any excess peroxide.
-
Add saturated aqueous sodium bicarbonate solution to neutralize the m-chlorobenzoic acid byproduct.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude omeprazole.
-
Purify the crude product by recrystallization from a suitable solvent system, such as methanol/water.
Protocol 2: HPLC Analysis of Omeprazole and Omeprazole Sulfone
This protocol provides a general method for the separation and quantification of omeprazole and its sulfone impurity by High-Performance Liquid Chromatography (HPLC).
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase A: 0.05 M Monobasic potassium phosphate buffer, pH adjusted to 7.2 with 0.1 N sodium hydroxide solution.
-
Mobile Phase B: Acetonitrile
-
Gradient: A gradient program may be used, for example, starting with a higher proportion of Mobile Phase A and gradually increasing the proportion of Mobile Phase B.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 280 nm or 302 nm
-
Column Temperature: 25-30°C
-
Injection Volume: 10-20 µL
Procedure:
-
Prepare standard solutions of omeprazole and omeprazole sulfone of known concentrations in a suitable diluent (e.g., a mixture of mobile phases).
-
Prepare the sample solution by dissolving a known amount of the crude reaction mixture in the diluent.
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the peaks for omeprazole and omeprazole sulfone based on their retention times compared to the standards.
-
Quantify the amount of omeprazole and omeprazole sulfone in the sample by comparing the peak areas with the calibration curve generated from the standard solutions.
Visualizations
Caption: Reaction pathway for the oxidation of this compound.
Caption: General experimental workflow for omeprazole synthesis.
Caption: Troubleshooting decision tree for high sulfone formation.
References
Technical Support Center: Chiral Separation of Omeprazole Enantiomers
Welcome to the technical support center for the chiral separation of omeprazole enantiomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimental procedures.
Troubleshooting Guide
This guide addresses specific issues that may arise during the chiral separation of omeprazole enantiomers. Each problem is followed by potential causes and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor or No Resolution of Enantiomers | Inappropriate chiral stationary phase (CSP) selection. | Select a CSP known to be effective for omeprazole, such as polysaccharide-based columns (e.g., Chiralpak AD, Chiralpak ID-3) or protein-based columns (e.g., AGP).[1][2][3] |
| Suboptimal mobile phase composition. | Optimize the mobile phase. For normal-phase HPLC, a common mobile phase is a mixture of hexane and ethanol.[3][4] For reversed-phase HPLC, acetonitrile/water or acetonitrile/buffer mixtures are often used.[2] For SFC, alcohol-type modifiers generally yield good results.[5] | |
| Incorrect temperature settings. | Temperature can significantly impact enantioselectivity.[6] It is advisable to screen a range of temperatures (e.g., 25-45 °C) to find the optimal condition.[6] In some SFC methods, working at the highest permissible temperature improves results.[5] | |
| Peak Tailing or Asymmetry | Secondary interactions between the analyte and the stationary phase. | Add a mobile phase modifier. For basic compounds like omeprazole, a small amount of a basic additive like diethylamine (DEA) can improve peak shape in normal-phase and polar organic modes.[7] |
| Column overload. | Reduce the sample concentration or injection volume. | |
| Column degradation. | Use a guard column to protect the analytical column.[8] If the column is old or has been used extensively, consider replacing it. | |
| Co-elution with Impurities | Lack of method specificity. | The presence of chiral and achiral impurities can interfere with the determination of enantiomeric purity.[1][2] The Chiralpak ID-3 CSP has been shown to effectively separate (S)-omeprazole from its related substances.[1][2] |
| Inadequate separation power of the chosen method. | Evaluate alternative techniques. For instance, if HPLC fails to resolve impurities, consider capillary electrophoresis (CE) with a suitable chiral selector like sulfated β-cyclodextrin.[3] | |
| Long Analysis Times | Non-optimized flow rate or mobile phase composition. | Increase the flow rate, but monitor the effect on resolution and backpressure. Adjusting the mobile phase composition, such as the percentage of the stronger eluting solvent, can also reduce retention times. SFC can often provide faster separations than HPLC, with analysis times under 10 minutes.[5] |
| High retention of enantiomers. | In polar organic mode on certain CSPs, omeprazole can exhibit unusually high retention. Adding a small amount of a basic or acidic additive to the mobile phase can significantly reduce retention.[6][9] | |
| Irreproducible Results (Varying Retention Times or Resolution) | Unstable sample. | Omeprazole can degrade under acidic conditions.[10] Prepare samples fresh and consider using a stabilizing solution, such as methanol:NaOH, for extraction and storage.[4] Store solutions at low temperatures and in the dark.[4] |
| Fluctuations in temperature. | Use a column thermostat to maintain a constant temperature, as temperature variations can affect retention and selectivity.[6] | |
| Inadequate column equilibration. | Ensure the column is thoroughly equilibrated with the mobile phase before starting a sequence of analyses. |
Frequently Asked Questions (FAQs)
Q1: Which chiral stationary phases (CSPs) are most effective for separating omeprazole enantiomers?
A1: Polysaccharide-based CSPs are widely used and have demonstrated high resolving ability for omeprazole enantiomers.[3][11] Specific examples include:
-
Chiralpak AD: An amylose-based column that has shown good performance in both HPLC and SFC.[3][5]
-
Chiralpak ID-3: An immobilized-type CSP that is effective under reversed-phase conditions and can separate omeprazole enantiomers from potential impurities.[1][2]
-
Chiralpak IA: An immobilized amylose-based CSP suitable for both polar organic and normal-phase conditions.[7] Protein-based columns like the AGP (α1-acid glycoprotein) column are also used, particularly in reversed-phase mode.[2][12]
Q2: What are the typical mobile phases used for the HPLC separation of omeprazole enantiomers?
A2: The choice of mobile phase depends on the separation mode and the CSP:
-
Normal Phase: Mixtures of n-hexane and an alcohol (e.g., ethanol or 2-propanol) are common. A typical composition is hexane:ethanol (40:60, v/v).[3][4]
-
Reversed Phase: Mixtures of acetonitrile and water or an aqueous buffer (e.g., phosphate buffer) are frequently used. For example, acetonitrile-water (50:50, v/v) has been used with a Chiralpak ID-3 column.[2]
-
Polar Organic Mode: Pure alcohols like methanol or ethanol can be used.[6][11]
Q3: How does temperature affect the chiral separation of omeprazole?
A3: Temperature is a critical parameter that can influence both retention time and enantioselectivity. The effect of temperature can vary depending on the CSP and mobile phase. In some cases, increasing the temperature can improve resolution, while in others, lower temperatures are more favorable.[6] For SFC separations on a Chiralpak AD column, it has been observed that working at higher temperatures can be beneficial.[5] It is crucial to optimize the temperature for a specific method to achieve the best separation.
Q4: Can additives in the mobile phase improve the separation?
A4: Yes, additives can significantly enhance peak shape and resolution. For a basic compound like omeprazole, adding a small amount of a basic modifier, such as diethylamine (DEA), to the mobile phase in normal-phase or polar organic mode can reduce peak tailing and shorten retention times.[7][9]
Q5: What are the challenges related to sample preparation for omeprazole chiral analysis?
A5: The primary challenge is the stability of omeprazole, which is prone to degradation in acidic environments.[10] To avoid decomposition, samples should be prepared in a basic solution, for example, by dissolving them in a mixture of methanol and NaOH.[4] It is also recommended to prepare solutions fresh and store them protected from light at low temperatures to maintain stability.[4]
Q6: Are there alternative techniques to HPLC for omeprazole chiral separation?
A6: Yes, besides HPLC, other techniques have been successfully employed:
-
Supercritical Fluid Chromatography (SFC): SFC is known for providing fast and efficient separations. It has been used for both analytical and semi-preparative separation of omeprazole enantiomers, often with shorter analysis times than HPLC.[5][13]
-
Capillary Electrophoresis (CE): Chiral CE is another powerful technique. It typically uses a chiral selector, such as a cyclodextrin derivative (e.g., sulfated β-cyclodextrin), in the background electrolyte to achieve separation.[3][4]
Experimental Protocols & Data
HPLC Method for Enantiomeric Purity of (S)-Omeprazole
This protocol is based on a method using a Chiralpak ID-3 column under reversed-phase conditions, which has been shown to be effective in separating (S)-omeprazole from its (R)-enantiomer and other related impurities.[2]
-
Column: Chiralpak ID-3 (100 mm × 4.6 mm, 3 µm)
-
Mobile Phase: Acetonitrile:Water (50:50, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40 °C
-
Detection: UV at 280 nm
-
Sample Preparation: Dissolve the sample in the mobile phase.
| Parameter | Chiralpak ID-3 | AGP Column (EP Method) | Reference |
| Mobile Phase | ACN:H₂O (50:50, v/v) | ACN:pH 6 Phosphate Buffer (13:87, v/v) | [2] |
| Temperature | 40 °C | 25 °C | [2] |
| Flow Rate | 1.0 mL/min | 0.6 mL/min | [2] |
| Enantioselectivity (α) for Omeprazole | 3.11 | 2.97 | [2] |
| Specificity Issue | No interference from impurities A-E. | Co-elution of achiral impurity A with (R)-omeprazole. | [2] |
SFC Method for Chiral Separation of Omeprazole
This protocol utilizes a Chiralpak AD column and demonstrates the rapid separation achievable with SFC.[5]
-
Column: Chiralpak AD
-
Mobile Phase: Supercritical CO₂ with an alcohol modifier (e.g., ethanol, methanol).
-
Temperature: Optimized, often higher temperatures are favorable.
-
Detection: UV
-
Key Advantage: Analysis times are often less than 10 minutes with high resolution (Rs > 2).[5]
Capillary Electrophoresis Method
This method uses a chiral selector in the running buffer to achieve separation.[3][4]
-
Capillary: Uncoated fused-silica
-
Background Electrolyte: 20 mmol L⁻¹ phosphate buffer (pH 4.0) containing 3% sulfated β-cyclodextrin.
-
Voltage: 20 kV
-
Temperature: 20 °C
-
Detection: UV at 202 nm
-
Sample Preparation: Extract sample with methanol:NaOH 2.5 mol L⁻¹ (90:10, v/v).[4]
| Parameter | HPLC (Chiralpak AD) | CE (Sulfated β-CD) | Reference |
| Resolution (Rs) | 3.3 | 1.5 | [3][4] |
| Elution/Migration Order | (S)-omeprazole elutes first | (S)-omeprazole migrates first | [3][4] |
| Advantages | Higher resolution | Less expensive, less organic solvent consumption | [3] |
Visualizations
Caption: General workflow for the chiral HPLC analysis of omeprazole.
Caption: Troubleshooting logic for poor resolution and peak shape.
References
- 1. Comparison of reversed-phase enantioselective HPLC methods for determining the enantiomeric purity of (S)-omeprazole in the presence of its related substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of reversed-phase enantioselective HPLC methods for determining the enantiomeric purity of (S)-omeprazole in the presence of its related substances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. scielo.br [scielo.br]
- 5. Chiral separation of omeprazole and several related benzimidazoles using supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Unusual retention behavior of omeprazole and its chiral impurities B and E on the amylose tris (3-chloro-5-methylphenylcarbamate) chiral stationary phase in polar organic mode - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Direct HPLC enantioseparation of omeprazole and its chiral impurities: application to the determination of enantiomeric purity of esomeprazole magnesium trihydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Enantioseparation of Proton Pump Inhibitors by HPLC on Polysaccharide-Type Stationary Phases: Enantiomer Elution Order Reversal, Thermodynamic Characterization, and Hysteretic Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 13. Semipreparative enantiomeric separation of omeprazole by supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Omeprazole Sulfide Solution Stability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with omeprazole sulfide solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is showing signs of degradation (e.g., color change, precipitation, new peaks in HPLC). What are the likely causes?
A1: this compound is susceptible to degradation under several conditions. The most common causes include:
-
Acidic pH: this compound, similar to its parent compound omeprazole, is highly unstable in acidic environments.[1][2] Protonation of the benzimidazole ring can lead to a cascade of reactions, ultimately resulting in the formation of various degradation products.[3]
-
Oxidation: The sulfide moiety in this compound is prone to oxidation, which can convert it to omeprazole sulfone. This process can be accelerated by exposure to atmospheric oxygen, oxidizing agents, or even certain metal ions.[4][5]
-
Light Exposure (Photodegradation): Exposure to light, particularly UV radiation, can induce degradation of omeprazole and its related compounds.[6][7] It is crucial to protect solutions from light during experiments and storage.
-
Elevated Temperature: Higher temperatures increase the rate of chemical reactions, including the degradation of this compound.[6][8]
Q2: What is the expected degradation pathway for this compound in solution?
A2: The primary degradation pathway for this compound involves oxidation of the sulfide group to form omeprazole sulfone. In acidic conditions, a more complex degradation cascade, similar to that of omeprazole, can occur, leading to various rearrangement and cleavage products.
Caption: Degradation pathway of this compound.
Q3: How can I improve the stability of my this compound solution?
A3: Several strategies can be employed to enhance the stability of this compound in solution:
-
pH Control: Maintaining a neutral to alkaline pH is the most critical factor. Buffering your solution to a pH above 7.8, and ideally around pH 11, can significantly slow down degradation.[9]
-
Use of Antioxidants: The addition of antioxidants can help prevent the oxidative degradation of the sulfide group. Common antioxidants used in pharmaceutical formulations include sodium bisulfite, sodium metabisulfite, and ascorbic acid.[10][11]
-
Protection from Light: Always store this compound solutions in amber vials or wrap containers in aluminum foil to protect them from light.[6][7]
-
Temperature Control: Store solutions at refrigerated temperatures (2-8 °C) or frozen to minimize thermal degradation.[6][10]
-
Inert Atmosphere: For highly sensitive experiments, purging the solvent and the headspace of the container with an inert gas like nitrogen or argon can help to minimize oxidation.
Q4: Can cyclodextrins be used to stabilize this compound in solution?
A4: The use of cyclodextrins for stabilizing omeprazole and its derivatives has shown mixed results. Some studies suggest that encapsulation within a cyclodextrin cavity can protect the labile parts of the molecule from degradation.[12][13] Specifically, β-cyclodextrin (βCD) and its derivatives like hydroxypropyl-β-cyclodextrin (HPβCD) have been investigated.[14][15] However, other research indicates that if the reactive moiety of the molecule is not properly included within the cyclodextrin cavity, it may not offer significant protection and could even potentially accelerate degradation under certain conditions.[15][16] The effectiveness of cyclodextrins for stabilizing this compound would likely depend on the specific cyclodextrin used, the solvent system, and the pH.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Rapid loss of this compound concentration in solution, even when stored at low temperatures. | Acidic pH of the solution. | Check and adjust the pH of your solvent or buffer to be in the range of 8-11. Use a suitable buffer system to maintain the pH.[9] |
| Appearance of a new, more polar peak in the HPLC chromatogram, consistent with omeprazole sulfone. | Oxidation of the sulfide group. | 1. Prepare solutions using deoxygenated solvents. 2. Add an antioxidant (e.g., sodium metabisulfite at 0.01-0.1% w/v) to the solution.[10] 3. Store the solution under an inert atmosphere (nitrogen or argon). |
| Solution turns yellow or brown over time. | Photodegradation or complex degradation pathways. | 1. Store solutions in light-protecting containers (amber vials).[6][7] 2. Minimize exposure to ambient light during handling. |
| Inconsistent results between experimental runs. | Variability in solvent pH, exposure to light, or temperature fluctuations. | 1. Standardize the preparation of your solutions, ensuring consistent pH and solvent quality. 2. Control the light and temperature conditions throughout your experiments. |
Data Presentation
Table 1: Solubility of this compound in Various Solvents at Different Temperatures
| Solvent | Temperature (K) | Mole Fraction Solubility (x 10²) |
| Methanol | 280.35 | 1.44 |
| 296.65 | 4.12 | |
| 315.15 | 11.51 | |
| Ethanol | 280.35 | 0.78 |
| 296.65 | 2.05 | |
| 315.15 | 5.25 | |
| Isopropanol | 280.35 | 0.31 |
| 296.65 | 0.72 | |
| 315.15 | 1.83 | |
| Acetone | 280.35 | 2.08 |
| 296.65 | 4.63 | |
| 315.15 | 9.77 | |
| Ethyl Acetate | 280.35 | 0.81 |
| 296.65 | 1.76 | |
| 315.15 | 3.98 |
Data synthesized from a study on the solubility of this compound.[17][18][19]
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol is adapted from methods developed for omeprazole and its related substances, including this compound.[4][5][20][21]
Objective: To quantify the concentration of this compound and its major degradant, omeprazole sulfone, over time to determine stability.
Materials:
-
This compound reference standard
-
Omeprazole sulfone reference standard
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
Phosphate buffer (pH 7.6)
-
High-purity water
-
Class A volumetric flasks and pipettes
-
HPLC system with a UV detector and a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of phosphate buffer (pH 7.6) and acetonitrile in a suitable ratio (e.g., 60:40 v/v). Filter and degas the mobile phase before use.
-
Standard Solution Preparation:
-
Accurately weigh and dissolve this compound and omeprazole sulfone reference standards in methanol to prepare individual stock solutions of 1 mg/mL.
-
From the stock solutions, prepare working standard solutions at various concentrations (e.g., 1, 5, 10, 25, 50 µg/mL) by diluting with the mobile phase.
-
-
Sample Preparation:
-
Prepare the this compound solution to be tested for stability in the desired solvent system.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the sample solution and dilute it with the mobile phase to a concentration within the calibration range of the standard solutions.
-
-
HPLC Analysis:
-
Set the HPLC parameters:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the prepared samples from the stability study.
-
-
Data Analysis:
-
Identify and quantify the peaks for this compound and omeprazole sulfone in the sample chromatograms by comparing their retention times with those of the standards.
-
Calculate the concentration of this compound remaining at each time point using the calibration curve.
-
Plot the concentration of this compound versus time to determine the degradation kinetics.
-
Caption: Experimental workflow for HPLC stability testing.
Protocol 2: Evaluating the Effect of Antioxidants on this compound Stability
Objective: To determine the effectiveness of an antioxidant in preventing the oxidative degradation of this compound.
Materials:
-
This compound
-
Selected antioxidant (e.g., sodium metabisulfite, ascorbic acid)
-
Solvent system (e.g., phosphate buffer pH 7.6)
-
Materials from Protocol 1 for HPLC analysis
Procedure:
-
Prepare Solutions:
-
Control Solution: Prepare a solution of this compound in the chosen solvent system at a known concentration (e.g., 50 µg/mL).
-
Test Solution: Prepare another solution of this compound at the same concentration, but also containing the antioxidant at a specified concentration (e.g., 0.1% w/v sodium metabisulfite).
-
-
Incubation:
-
Store both the control and test solutions under identical conditions that might promote oxidation (e.g., at room temperature, exposed to air).
-
For an accelerated study, you may consider gently bubbling air through the solutions for a short period.
-
-
Sampling and Analysis:
-
At various time intervals (e.g., 0, 1, 4, 8, 24 hours), take aliquots from both the control and test solutions.
-
Analyze the samples for the concentration of this compound and the formation of omeprazole sulfone using the HPLC method described in Protocol 1.
-
-
Data Comparison:
-
Compare the degradation rate of this compound and the rate of formation of omeprazole sulfone in the control solution versus the test solution containing the antioxidant. A significantly lower degradation rate in the test solution indicates a protective effect of the antioxidant.
-
Caption: Logical diagram of antioxidant stabilization.
References
- 1. researchgate.net [researchgate.net]
- 2. thepharmajournal.com [thepharmajournal.com]
- 3. researchgate.net [researchgate.net]
- 4. A Single Gradient Stability-Indicating Reversed-Phase LC Method for the Estimation of Impurities in Omeprazole and Domperidone Capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
- 6. researchgate.net [researchgate.net]
- 7. farmaciajournal.com [farmaciajournal.com]
- 8. ptfarm.pl [ptfarm.pl]
- 9. researchgate.net [researchgate.net]
- 10. Formulation and Stability Study of Omeprazole Oral Liquid Suspension for Pediatric Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antioxidant pre-treatment prevents omeprazole-induced toxicity in an in vitro model of infectious gastritis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of Cyclodextrins (β and γ) and l-Arginine on Stability and Functional Properties of Mucoadhesive Buccal Films Loaded with Omeprazole for Pediatric Patients [mdpi.com]
- 13. Enhanced Dissolution and Stability of Lansoprazole by Cyclodextrin Inclusion Complexation: Preparation, Characterization, and Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. repositorio.ulisboa.pt [repositorio.ulisboa.pt]
- 16. Influence of sulfobutylether-beta-cyclodextrin on the stability of S- and R- omeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Solubility of this compound in Different Solvents at the Range of 280.35–319.65 K - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. [PDF] Solubility of this compound in Different Solvents at the Range of 280.35–319.65 K | Semantic Scholar [semanticscholar.org]
- 20. Development and validation of a stability indicating method for the enantioselective estimation of omeprazole enantiomers in the enteric-coated formulations by high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Troubleshooting low yield in omeprazole sulfide synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low yield and other common issues encountered during the synthesis of omeprazole sulfide.
Troubleshooting Guides
This section addresses specific problems that may arise during the synthesis of this compound, offering potential causes and solutions in a direct question-and-answer format.
Question 1: Why is the yield of my this compound unexpectedly low?
Answer:
Low yield in this compound synthesis can stem from several factors throughout the experimental process. Here are some of the most common causes and their respective solutions:
-
Incomplete Reaction: The primary condensation reaction between 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride and 5-methoxy-2-mercapto-1H-benzimidazole may not have gone to completion.[1]
-
Solution: Ensure accurate stoichiometry of your reactants. The purity of starting materials is also crucial; verify the purity of your starting materials before beginning the reaction.[1] Monitoring the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can help determine the optimal reaction time.[1]
-
-
Side Reactions: The formation of unwanted byproducts can significantly reduce the yield of the desired this compound. One common side reaction is the substitution of the chlorine atom on the pyridine ring by a methoxy group, which can lead to an incomplete reaction.[2]
-
Solution: Careful control of reaction conditions such as temperature and reaction time is critical to minimize side reactions. Alternative synthetic routes that avoid intermediates prone to side reactions have been developed and may be considered.[2]
-
-
Degradation of Starting Materials or Product: Omeprazole and its intermediates can be sensitive to the reaction conditions and may degrade, leading to the formation of colored impurities and a lower yield of the final product.[1]
-
Solution: Ensure that the reaction is carried out under the recommended temperature and pH conditions. Protecting the reaction mixture from light and air, if necessary, can also prevent degradation.
-
-
Issues During Work-up and Purification: Significant loss of product can occur during the extraction, washing, and crystallization steps.
-
Solution: Optimize the work-up procedure to minimize product loss. For crystallization, selecting an appropriate solvent system is key. A mixture of methanol and water is often effective for recrystallization.[1] Seeding the solution with a small crystal of pure this compound can aid in inducing crystallization if supersaturation is an issue.[1]
-
Question 2: My final product is discolored. What are the likely causes and how can I obtain a white solid?
Answer:
The presence of colored impurities is a common issue and is often indicative of degradation products.[1]
-
Cause: Degradation of starting materials, intermediates, or the final product can lead to the formation of colored byproducts. This can be caused by exposure to air, light, or extreme temperatures and pH during the reaction or work-up.
-
Solution:
-
Purification: Recrystallization from a suitable solvent system, such as a methanol-water mixture, is a common and effective method for removing colored impurities.[1]
-
Prevention: During the synthesis, ensure the reaction is performed under optimal conditions to prevent degradation. This may include using an inert atmosphere (e.g., nitrogen or argon) and protecting the reaction from light.
-
Question 3: I am having difficulty with the crystallization of this compound. What can I do?
Answer:
Difficulties in crystallization are often related to the solvent system or supersaturation.[1]
-
Improper Solvent System: The choice of solvent is critical for successful crystallization.
-
Solution: A common method is to dissolve the crude product in a minimal amount of a good solvent (e.g., methanol) and then add an anti-solvent (e.g., water) to induce precipitation. Adjusting the pH to around 9.0 with an acid like acetic acid can also facilitate precipitation.[1]
-
-
Supersaturation: The solution may be too concentrated, preventing the formation of crystals.
Frequently Asked Questions (FAQs)
Q1: What is the typical synthetic route for this compound?
A1: A prevalent and effective method involves the nucleophilic substitution reaction between 2-mercapto-5-methoxybenzimidazole and 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride.[3] This condensation is typically carried out under alkaline conditions.[2]
Q2: What analytical techniques are recommended for monitoring the reaction and assessing the purity of the final product?
A2: High-Performance Liquid Chromatography (HPLC) with UV detection is the most widely used and recommended method for accurately assessing the purity of this compound and quantifying any related impurities.[1] Thin Layer Chromatography (TLC) is a faster, qualitative tool that is very useful for monitoring the progress of the reaction.[3]
Q3: What are the key reaction parameters that influence the yield of this compound?
A3: The key parameters include the stoichiometry of the reactants, reaction temperature, reaction time, and the choice of base and solvent. Optimizing these parameters is crucial for maximizing the yield and minimizing the formation of byproducts.
Q4: Are there alternative synthesis methods that report higher yields?
A4: Yes, various patents describe alternative synthetic routes. For instance, a method involving the reaction of 2-chloromethyl-3, 5-dimethyl-4-methoxypyridine hydrochloride with thiocyanate to form an intermediate, which is then reacted with p-methoxyphenylhydrazine, has been reported to produce this compound with high yield and purity.[2]
Data Presentation
Table 1: Reactant and Product Data for a Typical this compound Synthesis
| Compound | Molecular Weight ( g/mol ) |
| 2-Mercapto-5-methoxybenzimidazole | 180.23 |
| 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride | 224.11 |
| Sodium Hydroxide | 40.00 |
| This compound | 329.42 |
Table 2: Summary of Reaction Conditions and Reported Yields from Literature
| Method Reference | Reactants | Solvent(s) | Base | Temperature (°C) | Time (h) | Yield (%) |
| BenchChem Application Note[3] | 2-Mercapto-5-methoxybenzimidazole, 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine HCl | Ethanol, Water | Sodium Hydroxide | 30 | 4 | ~96 |
| Patent CN116410178B (Example 1)[2] | Intermediate SM-2, p-methoxyphenylhydrazine | N,N-dimethylformamide | - | 100 | 8 | 94.3 |
| Patent CN116410178B (Example 2)[2] | Intermediate SM-2, p-methoxyphenylhydrazine | 1,4-dioxane | - | 80 | 6 | 93.7 |
| Patent CN116410178B (Example 3)[2] | Intermediate SM-2, p-methoxyphenylhydrazine | Tetrahydrofuran, Water | - | Reflux | 6 | 93.4 |
Experimental Protocols
Protocol 1: Synthesis of this compound via Condensation Reaction
This protocol details a common method for the synthesis of this compound.
Materials:
-
2-Mercapto-5-methoxybenzimidazole
-
2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
Procedure:
-
In a suitable reaction vessel, dissolve sodium hydroxide (e.g., 5 g, 0.13 mol) in ethanol (e.g., 50 mL) with heating to 70-90°C.[3]
-
To the dissolved sodium hydroxide solution, add 2-mercapto-5-methoxybenzimidazole (e.g., 17.8 g, 0.10 mol) and reflux until it is completely dissolved.[3]
-
Cool the reaction mixture to below 10°C.[3]
-
In a separate vessel, dissolve 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride (e.g., 20 g, 0.09 mol) in water (e.g., 100 mL).[3]
-
Slowly add the aqueous solution of the pyridine derivative to the cooled benzimidazole solution.
-
Allow the reaction temperature to rise to 30°C and maintain it for 4 hours.[3]
-
After the incubation period, cool the mixture to 10°C and add a larger volume of water (e.g., 500 mL).[3]
-
Stir the resulting mixture for 12 hours.[3]
-
Collect the precipitated white solid by suction filtration.
-
Dry the solid to obtain 5-methoxy-2-((4-methoxy-3,5-dimethyl-2-pyridinyl)methylthio)-1H-benzimidazole (this compound).[3]
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
Method refinement for detecting trace levels of omeprazole sulfide impurity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method refinement of detecting trace levels of omeprazole sulfide impurity.
Troubleshooting Guide
This guide addresses common issues encountered during the analytical determination of this compound.
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | Inappropriate mobile phase pH affecting the ionization of omeprazole (a weak base) and its impurities. | Optimize the mobile phase pH. For reversed-phase HPLC, a pH around 7.6 or higher (e.g., using a phosphate or bicarbonate buffer) can improve peak shape for basic compounds like omeprazole.[1][2] |
| Secondary interactions with the stationary phase. | Use a column with end-capping (e.g., C18+) or a different stationary phase like C8.[3] Consider using a superficially porous column for higher efficiency.[4] | |
| Inadequate Resolution Between Omeprazole and this compound | Suboptimal mobile phase composition. | Adjust the organic modifier (e.g., acetonitrile or methanol) percentage in the mobile phase. A gradient elution may be necessary to separate closely eluting impurities.[5] |
| Incorrect column selection. | A high-resolution column, such as one with a smaller particle size (e.g., 2.7 µm), can enhance separation.[4][3] | |
| Low Sensitivity / Inability to Detect Trace Levels | Insufficient detector sensitivity. | For trace level analysis, consider using a more sensitive detector like a mass spectrometer (MS) instead of a UV detector. LC-MS/MS provides high selectivity and sensitivity.[6][7] |
| Low injection volume or sample concentration. | Increase the injection volume or concentrate the sample, ensuring that the main components do not overload the column. | |
| Inconsistent Retention Times | Fluctuations in column temperature. | Use a column oven to maintain a stable temperature (e.g., 25°C or 35°C).[4][5] |
| Inadequate system equilibration. | Ensure the HPLC system is thoroughly equilibrated with the mobile phase before starting the analytical run. | |
| Presence of Ghost Peaks | Contamination in the mobile phase or sample preparation. | Use high-purity solvents (HPLC or LC-MS grade). Filter all mobile phases and samples before use. |
| Carryover from previous injections. | Implement a robust needle wash protocol in the autosampler method, using a strong solvent to clean the injection port and needle. |
Frequently Asked Questions (FAQs)
???+ question "What is this compound and why is it an important impurity to monitor?"
???+ question "What are the typical analytical techniques used for detecting this compound?"
???+ question "What are the key chromatographic parameters for separating omeprazole and this compound?"
???+ question "How can I confirm the identity of a peak as this compound?"
???+ question "What are the reported limits of detection (LOD) and quantification (LOQ) for this compound?"
Experimental Protocols
General HPLC-UV Method for Impurity Profiling
This protocol is a generalized procedure based on common practices for the analysis of omeprazole and its impurities.
-
Instrumentation: An HPLC system with a UV detector.
-
Column: A reversed-phase C18 or C8 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1][8]
-
Mobile Phase A: 0.05 M monobasic potassium phosphate buffer, with pH adjusted to 7.2 with 0.1 N sodium hydroxide.[9]
-
Mobile Phase B: Acetonitrile.[9]
-
Gradient Program: A typical gradient might start with a lower percentage of acetonitrile and gradually increase to elute more retained impurities.
-
Column Temperature: 25°C.[9]
-
Detection Wavelength: 285 nm.[9]
-
Injection Volume: 20 µL.[9]
-
Sample Preparation: Dissolve the sample in 0.1 N sodium hydroxide to a suitable concentration.[9]
Sensitive LC-MS/MS Method for Trace Level Quantification
This protocol is adapted for higher sensitivity and selectivity, suitable for trace analysis.
-
Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer (MS/MS).
-
Column: A high-resolution C18 column (e.g., 150 mm x 3.0 mm, 3 µm particle size).[10]
-
Mobile Phase A: 5 mM ammonium bicarbonate buffer.[7]
-
Mobile Phase B: Acetonitrile.[7]
-
Flow Rate: 1.0 mL/min.[7]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[7]
-
MRM Transitions:
-
Sample Preparation: Plasma samples can be prepared by protein precipitation with an extraction buffer followed by centrifugation. The supernatant is then evaporated and reconstituted.[7]
Quantitative Data Summary
| Compound | Molecular Weight | Protonated Molecular Ion (m/z) | Notes |
| Omeprazole | 345.4 g/mol | 346.1 | Active Pharmaceutical Ingredient.[3][11] |
| This compound | 329.4 g/mol | 330.0 | Process impurity and degradation product.[3][12] |
| Omeprazole Sulfone | 361.4 g/mol | 362.4 | Oxidative degradant.[3][11] |
| 5-Hydroxy Omeprazole | 361.4 g/mol | 362.4 | Metabolite. |
| 5-Hydroxythis compound | Not specified | 346.0 | A recently identified minor human metabolite.[6] |
Visualizations
Caption: General experimental workflow for this compound impurity analysis.
Caption: Logical troubleshooting flow for method refinement.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. molnar-institute.com [molnar-institute.com]
- 3. lcms.cz [lcms.cz]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. RU2726320C1 - Method for determining omeprazole impurity components - Google Patents [patents.google.com]
- 9. A Single Gradient Stability-Indicating Reversed-Phase LC Method for the Estimation of Impurities in Omeprazole and Domperidone Capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 11. veeprho.com [veeprho.com]
- 12. This compound | CAS 73590-85-9 | LGC Standards [lgcstandards.com]
Overcoming matrix effects in bioanalytical assays for omeprazole sulfide
Welcome to the technical support center for the bioanalysis of omeprazole sulfide. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges, particularly those related to matrix effects in bioanalytical assays.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the bioanalysis of this compound?
A1: Matrix effects are the alteration of analyte ionization (suppression or enhancement) by co-eluting, undetected components in the sample matrix (e.g., plasma, urine).[1] For this compound, these effects can lead to inaccurate quantification, poor reproducibility, and decreased sensitivity in LC-MS/MS assays.[1] The primary sources of matrix effects in plasma are phospholipids, salts, and endogenous metabolites.
Q2: Which sample preparation technique is best for minimizing matrix effects when analyzing this compound?
A2: The choice of sample preparation technique depends on the required sensitivity, throughput, and the complexity of the matrix.
-
Solid-Phase Extraction (SPE) is often considered the most effective method for removing matrix interferences, providing the cleanest extracts and thus minimizing matrix effects.[2][3]
-
Liquid-Liquid Extraction (LLE) offers a good balance between cleanliness and ease of use, effectively removing many matrix components.[3][4]
-
Protein Precipitation (PPT) is the simplest and fastest method but often results in the least clean extracts, making it more susceptible to matrix effects.
Q3: What type of internal standard is recommended for the analysis of this compound?
A3: A stable isotope-labeled (SIL) internal standard of this compound is the "gold standard."[5] SIL internal standards have nearly identical physicochemical properties to the analyte and co-elute, allowing them to effectively compensate for variations in sample preparation, chromatography, and ionization, thereby mitigating matrix effects.[5] If a SIL-IS for this compound is unavailable, a structural analog like a deuterated version of omeprazole or another proton pump inhibitor metabolite could be considered, but requires careful validation.[5]
Q4: How can I assess the presence and magnitude of matrix effects in my assay?
A4: The most common method is the post-extraction spike method.[5] This involves comparing the peak area of an analyte spiked into an extracted blank matrix from at least six different sources to the peak area of the analyte in a neat solution at the same concentration.[5] A matrix factor is calculated to quantify the extent of ion suppression or enhancement.
Troubleshooting Guide
Problem 1: Poor peak shape (tailing or fronting) for this compound.
| Possible Cause | Suggested Solution |
| Column Overload | Dilute the sample or inject a smaller volume. |
| Inappropriate Mobile Phase pH | Omeprazole and its metabolites are sensitive to pH. Adjust the mobile phase pH to improve peak shape. A slightly basic mobile phase is often used. |
| Secondary Interactions with Stationary Phase | Use a column with end-capping or a different stationary phase chemistry (e.g., embedded polar group). |
| Sample Solvent Incompatibility | Ensure the reconstitution solvent is similar in composition and strength to the initial mobile phase. |
Problem 2: High variability in quantitative results between replicate injections.
| Possible Cause | Suggested Solution |
| Significant Matrix Effects | Improve the sample cleanup method. Switch from PPT to LLE or SPE to obtain cleaner extracts.[1][2] |
| Inconsistent Sample Preparation | Ensure precise and consistent execution of all sample preparation steps, including pipetting, vortexing, and evaporation. Automation can improve reproducibility. |
| Internal Standard Issues | Verify the concentration and stability of the internal standard working solution. Ensure the IS is added consistently to all samples and standards. |
| LC-MS/MS System Instability | Check for fluctuations in pump pressure, spray stability in the ion source, and detector response. Perform system suitability tests before running the analytical batch. |
Problem 3: Low recovery of this compound.
| Possible Cause | Suggested Solution |
| Inefficient Extraction | Optimize the LLE solvent system (e.g., different organic solvent, pH adjustment of the aqueous phase) or the SPE protocol (e.g., different sorbent, wash, and elution solvents). |
| Analyte Adsorption | Use low-adsorption vials and pipette tips. Add a small amount of organic solvent to the sample matrix to reduce non-specific binding. |
| Analyte Instability | Omeprazole and its metabolites can be unstable. Ensure samples are processed promptly and stored at appropriate temperatures. Minimize freeze-thaw cycles. |
| Incomplete Reconstitution | After evaporation, ensure the residue is fully dissolved in the reconstitution solvent by vortexing or sonication. |
Quantitative Data on Sample Preparation Methods
The following table summarizes typical recovery and matrix effect performance for different sample preparation techniques used for omeprazole and its metabolites. While specific values for this compound may vary, this provides a comparative overview.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Analyte Recovery (%) | Generally high (>90%) | Variable, typically 70-90% | High and consistent, often >85%[2][6] |
| Internal Standard Recovery (%) | Generally high (>90%) | Variable, typically 70-90% | High and consistent, often >85% |
| Matrix Effect | High potential for significant ion suppression | Moderate, cleaner than PPT | Minimal, provides the cleanest extracts[2] |
| Throughput | High | Moderate | Moderate to High (with automation) |
| Cost per Sample | Low | Low to Moderate | High |
Experimental Protocols
Protein Precipitation (PPT)
-
Pipette 100 µL of the plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex briefly and inject an aliquot into the LC-MS/MS system.
Liquid-Liquid Extraction (LLE)
-
Pipette 200 µL of the plasma sample into a 2.0 mL microcentrifuge tube.
-
Add 50 µL of the internal standard working solution.
-
Add 100 µL of a suitable buffer (e.g., 50 mM ammonium formate) to adjust the pH.
-
Add 1.0 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether (MTBE) or a mixture of diethyl ether and dichloromethane).
-
Vortex the mixture vigorously for 5 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex briefly and inject an aliquot into the LC-MS/MS system.
Solid-Phase Extraction (SPE)
-
Pre-treatment:
-
Thaw 200 µL of plasma sample to room temperature.
-
Add 50 µL of the internal standard working solution.
-
Add 200 µL of 4% phosphoric acid and vortex to mix.
-
-
SPE Cartridge Conditioning:
-
Pass 1 mL of methanol through the SPE cartridge (e.g., Oasis HLB, C18).
-
Pass 1 mL of deionized water through the cartridge. Do not allow the sorbent to dry.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Pass 1 mL of 5% methanol in water through the cartridge to remove interfering substances.
-
-
Elution:
-
Elute the this compound and internal standard with 1 mL of methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Analysis:
-
Vortex briefly and inject an aliquot into the LC-MS/MS system.
-
Visualizations
References
Welcome to the technical support center for the analysis of omeprazole and its related substances. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in achieving optimal resolution and accurate quantification of omeprazole sulfide from its related impurities.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may be encountered during the chromatographic analysis of this compound.
Q1: Why am I observing poor resolution between this compound (Impurity C) and other related impurities like omeprazole sulphone?
A1: Poor resolution is a common challenge. Several factors can influence the separation between these closely related compounds.
-
Mobile Phase pH: The retention and selectivity of omeprazole and its impurities are highly dependent on the mobile phase pH. Omeprazole is a weak base, and slight changes in pH can alter the ionization state of the molecule, significantly impacting its interaction with the stationary phase.[1][2] For reversed-phase methods, operating at a neutral to slightly basic pH (e.g., pH 7.2-7.6) is often effective.[3][4]
-
Mobile Phase Composition: The choice and ratio of the organic modifier (typically acetonitrile or methanol) to the aqueous buffer are critical. Acetonitrile often provides better selectivity for omeprazole impurities.[4][5] Experiment with small, incremental changes to the gradient slope or the isocratic percentage of the organic solvent.
-
Stationary Phase Selection: While standard C18 columns are common, a C8 column is sometimes recommended by pharmacopeial methods and may offer different selectivity.[3][6] For complex separations, consider columns with high-purity silica to minimize secondary interactions.
-
Column Temperature: Increasing the column temperature (e.g., to 30-35°C) can improve peak shape and sometimes enhance resolution by decreasing mobile phase viscosity and increasing mass transfer kinetics.[7][8]
Q2: What is causing significant peak tailing for the omeprazole peak?
A2: Peak tailing for basic compounds like omeprazole is typically due to secondary interactions with the stationary phase or other system issues.
-
Silanol Interactions: The primary cause is often the interaction of the basic analyte with acidic, ionized silanol groups on the surface of the silica packing material.[9][10]
-
Solution 1: Adjust pH: Lowering the mobile phase pH can suppress the ionization of silanol groups, reducing these interactions.[10]
-
Solution 2: Use High-Purity Silica: Modern, high-purity silica columns (Type B) have a much lower concentration of active silanols and are less prone to causing peak tailing.
-
Solution 3: Additive/Buffer: Increasing the buffer concentration can help mask residual silanol sites.[9] Using a competing base like triethylamine (TEA) in the mobile phase can also be effective, although it may not be necessary with modern columns.[11]
-
-
Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to tailing peaks.[9] To check for this, dilute your sample by a factor of 10 and reinject. If the peak shape improves, column overload was the issue.
-
Column Degradation: A void at the column inlet or a partially blocked frit can disrupt the sample path, causing tailing or split peaks.[9][10] This can be checked by reversing and flushing the column or, more definitively, by replacing it with a new one.
Q3: My retention times are drifting from one injection to the next. What should I investigate?
A3: Retention time variability compromises the reliability of your method.
-
Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting the sequence. For gradient methods, a sufficient re-equilibration time after each run is crucial.
-
Mobile Phase Preparation: Inconsistent mobile phase preparation is a common cause. Ensure accurate pH adjustment and precise mixing of aqueous and organic phases. If preparing the mobile phase by hand-mixing, be aware that volatile components like acetonitrile can evaporate over time, changing the composition. Using a properly functioning HPLC proportioning valve is recommended.
-
Temperature Fluctuations: Unstable column temperature will cause retention shifts. Use a thermostatically controlled column compartment.[11]
-
Pump Performance: Inconsistent flow delivery from the HPLC pump can lead to drifting retention times. Check for leaks, ensure proper pump priming, and verify the check valves are functioning correctly.[12]
Q4: How can I prevent the degradation of omeprazole during sample preparation and analysis?
A4: Omeprazole is notoriously unstable in acidic conditions and is also susceptible to oxidative and photolytic degradation.[1][13][14][15]
-
Diluent Choice: Avoid acidic diluents. A mixture of a buffer at neutral or slightly basic pH and an organic solvent is often used.[5] For example, a mixture of 0.01M sodium tetraborate and acetonitrile (3:1 v/v) can be a suitable diluent.[5]
-
Light Protection: Prepare and store standard and sample solutions in amber glassware or vials to protect them from light.[3]
-
Solution Stability: Omeprazole solutions have limited stability. It is best practice to analyze them as soon as possible after preparation. Perform solution stability studies to determine how long samples can be reliably stored at room temperature or refrigerated.[13][16]
Experimental Protocols & Data
Protocol 1: Stability-Indicating RP-HPLC Method
This protocol is a representative gradient method for the separation of this compound and other related impurities.
1. Reagent and Solution Preparation:
-
Buffer Preparation (0.05M Monobasic Potassium Phosphate, pH 7.2): Dissolve the appropriate amount of monobasic potassium phosphate in HPLC-grade water. Adjust the pH to 7.2 using a 0.1N sodium hydroxide solution. Filter through a 0.45 µm membrane filter.
-
Mobile Phase A: Mix the prepared buffer and acetonitrile in a ratio of 75:25 (v/v). Degas before use.
-
Mobile Phase B: Mix the prepared buffer and acetonitrile in a ratio of 45:55 (v/v). Degas before use.
-
Diluent: Use a mixture of Mobile Phase A and Mobile Phase B in a 50:50 ratio.
2. Standard Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve omeprazole and its impurities (including this compound) in the diluent to prepare individual or mixed stock solutions.
-
Working Standard Solution: Dilute the stock solution with the diluent to a final concentration suitable for analysis (e.g., 3 µg/mL for impurities).
3. Sample Preparation:
-
Accurately weigh and transfer a sample amount equivalent to a target concentration (e.g., 0.5 mg/mL of omeprazole) into a volumetric flask.
-
Add a portion of the diluent, sonicate briefly to dissolve, and dilute to volume with the diluent.
-
Filter the solution through a 0.2 µm syringe filter into an HPLC vial.
4. Chromatographic Conditions:
-
Refer to the "Method 1" column in the data table below for specific parameters.
5. System Suitability:
-
Inject a system suitability solution containing omeprazole and critical impurities (like this compound and sulphone).
-
Acceptance Criteria:
Data Presentation: Comparative HPLC Methods
The following table summarizes different published HPLC/UPLC methods for the analysis of omeprazole and its impurities.
| Parameter | Method 1: Gradient RP-LC[4] | Method 2: Isocratic RP-HPLC[3][6] | Method 3: UPLC Method[17] |
| Column | Inertsil ODS 3V, 250 x 4.6 mm, 5 µm | C8, 125 x 4.6 mm, 5 µm | Acquity BEH shield RP18, 100 x 2.1 mm, 1.7 µm |
| Mobile Phase A | 0.05M KH₂PO₄ (pH 7.2):ACN (75:25) | 0.01 M Na₂HPO₄ (pH 7.6) | 0.01M Ammonium Acetate (pH 6.8) |
| Mobile Phase B | 0.05M KH₂PO₄ (pH 7.2):ACN (45:55) | Acetonitrile | Acetonitrile |
| Elution Mode | Gradient | Isocratic (73% A : 27% B) | Gradient |
| Flow Rate | 1.2 mL/min | 1.0 mL/min | 0.3 mL/min |
| Temperature | 25°C | Ambient or 35°C | 40°C |
| Detection λ | 285 nm | 303 nm | 305 nm |
| Injection Vol. | 20 µL | 20 µL | 2 µL |
| Retention Time | Omeprazole: ~25.8 min | Varies | Omeprazole: ~5.2 min |
| (Omeprazole) | This compound: ~30.0 min | This compound: ~6.1 min |
Visualizations: Workflows and Logic Diagrams
The following diagrams illustrate key workflows and troubleshooting logic for enhancing the resolution of this compound.
Caption: Troubleshooting logic for addressing peak tailing issues.
Caption: General workflow for HPLC method development and validation.
References
- 1. waters.com [waters.com]
- 2. [PDF] Forced Degradation Analysis of Omeprazole Using CORTECS 2.7 μ m Columns | Semantic Scholar [semanticscholar.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. A Single Gradient Stability-Indicating Reversed-Phase LC Method for the Estimation of Impurities in Omeprazole and Domperidone Capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. molnar-institute.com [molnar-institute.com]
- 7. agilent.com [agilent.com]
- 8. CN103592379B - Analytic method of omeprazole related substance - Google Patents [patents.google.com]
- 9. gmpinsiders.com [gmpinsiders.com]
- 10. agilent.com [agilent.com]
- 11. hplc.eu [hplc.eu]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Development and validation of a stability indicating method for the enantioselective estimation of omeprazole enantiomers in the enteric-coated formulations by high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification and structural characterization of the stress degradation products of omeprazole using Q-TOF-LC-ESI-MS/MS and NMR experiments: evaluation of the toxicity of the degradation products - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Item - A comprehensive degradation study and identification of key degradation products of omeprazole drug substance including its degradation pathways using LC-HRMS and NMR - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 16. researchgate.net [researchgate.net]
- 17. Development of RP UPLC-TOF/MS, stability indicating method for omeprazole and its related substances by applying two level factorial design; and identification and synthesis of non-pharmacopoeial impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to prevent degradation of omeprazole to sulfide during storage
Welcome to the technical support center for omeprazole stability. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of omeprazole to its sulfide impurity during storage. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is omeprazole sulfide and why is its formation a concern?
This compound is a common degradation product of omeprazole. Its formation is a critical concern as it represents a loss of the active pharmaceutical ingredient (API), potentially impacting the efficacy of the drug product. Moreover, the presence of impurities like the sulfide can necessitate additional analytical characterization and may have regulatory implications. The sulfide impurity is formed by the reduction of the sulfoxide group in the omeprazole molecule.
Q2: What are the primary factors that lead to the degradation of omeprazole to sulfide during storage?
The degradation of omeprazole to its sulfide analogue during storage is primarily influenced by several factors:
-
Moisture: The presence of water can facilitate the degradation process. Omeprazole is known to be moisture-sensitive.[1]
-
Heat: Elevated temperatures accelerate the rate of chemical degradation.[1]
-
Light: Exposure to light can also contribute to the degradation of omeprazole.
-
pH: Omeprazole is highly unstable in acidic conditions. Contact with acidic excipients in a formulation can create a microenvironment that promotes degradation.[2][3]
-
Oxidative and Reductive Environments: The presence of oxidizing or reducing agents can impact the stability of the sulfoxide group.
Q3: What is the characteristic appearance of omeprazole that has degraded to the sulfide impurity?
Degradation of omeprazole is often accompanied by a visible change in color. The powder may change from its initial white or off-white color to light brown or even darker shades.[1] Any noticeable color change should be investigated as a potential indicator of degradation.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues related to omeprazole degradation during storage.
Issue 1: Discoloration of Omeprazole Powder Observed During Storage
-
Possible Cause: This is a strong indication of chemical degradation, potentially including the formation of this compound and other related substances. The discoloration is often a result of the complex degradation pathway.
-
Troubleshooting Steps:
-
Quantify the Impurity: Perform an HPLC analysis to identify and quantify the presence of this compound and other degradation products. A suitable stability-indicating HPLC method is detailed in the "Experimental Protocols" section below.
-
Review Storage Conditions:
-
Temperature: Ensure that the storage temperature is within the recommended range and that there have been no temperature excursions.
-
Humidity: Check if the product has been exposed to high humidity. The use of desiccants is highly recommended.
-
Light: Confirm that the product is stored in light-resistant containers.
-
-
Evaluate Formulation Components:
-
Excipient Compatibility: Review the excipients used in the formulation for any potential incompatibilities. Acidic excipients are known to accelerate omeprazole degradation. Consider replacing them with neutral or alkaline alternatives.
-
Alkaline Microenvironment: The inclusion of alkalizing agents such as sodium bicarbonate, dibasic sodium phosphate, or magnesium oxide can create a protective micro-pH, enhancing stability.
-
-
Issue 2: Inconsistent Results in Omeprazole Stability Studies
-
Possible Cause: Inconsistent results can arise from variations in experimental conditions, sample handling, or the analytical methodology itself.
-
Troubleshooting Steps:
-
Standardize Environmental Conditions: Ensure that all stability chambers are properly calibrated and maintained for temperature and humidity.
-
Homogeneity of Samples: Verify that the drug substance is uniformly mixed with excipients in each batch to avoid localized areas of high degradation.
-
Analytical Method Validation: Confirm that the HPLC method is validated for stability-indicating properties, meaning it can separate the main peak from all potential degradation products, including the sulfide. Key validation parameters include specificity, linearity, accuracy, and precision.[4]
-
Control of Packaging: Use consistent and appropriate packaging for all stability samples. The choice of packaging can significantly influence moisture and gas exchange.
-
Strategies for Prevention
Proactive strategies are crucial for preventing the degradation of omeprazole to its sulfide impurity.
Formulation Strategies
-
Inclusion of Alkalizing Agents: Incorporating alkaline excipients is a key strategy to maintain a stable, non-acidic microenvironment around the omeprazole molecules.
| Alkalizing Agent | Function |
| Sodium Bicarbonate | Provides a buffering effect to neutralize any acidic species. |
| Dibasic Sodium Phosphate | Creates a favorable alkaline pH to protect against acid-catalyzed degradation. |
| Magnesium Oxide | Acts as an alkalinizing excipient to enhance drug stability within the formulation. |
-
Use of Protective Coatings:
-
Enteric Coating: This is essential for protecting omeprazole from the acidic environment of the stomach during oral administration, but the acidic nature of some enteric polymers can be a stability concern during storage.
-
Seal Coating: Applying a protective seal coat between the omeprazole-containing core and an acidic enteric coat can prevent direct contact and subsequent degradation. Polymers like hydroxypropyl methylcellulose (HPMC) are often used for this purpose.
-
Storage and Handling
-
Controlled Environment: Store omeprazole and its formulations in a well-controlled environment with low humidity and protection from light.
-
Inert Atmosphere: Packaging under an inert atmosphere, such as nitrogen, can help to displace oxygen and reduce the potential for oxidative degradation pathways.
-
Desiccants: The co-packaging of desiccants is a highly effective measure to control moisture levels within the product packaging.
Experimental Protocols
Stability-Indicating HPLC Method for Quantification of Omeprazole and its Sulfide Impurity
This protocol is a representative method synthesized from common practices in the literature for the analysis of omeprazole and its degradation products.[4]
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase:
-
Mobile Phase A: 0.05M monobasic potassium phosphate buffer, with the pH adjusted to 7.2 using a sodium hydroxide solution.
-
Mobile Phase B: Acetonitrile.
-
A common gradient program starts with a higher proportion of Mobile Phase A and gradually increases the proportion of Mobile Phase B to elute the impurities and the active ingredient.
-
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 285 nm.
-
Injection Volume: 20 µL.
-
Sample Preparation:
-
Prepare a standard stock solution of omeprazole and this compound impurity in a suitable diluent (e.g., a mixture of the mobile phase components).
-
For the test sample, accurately weigh and dissolve the formulation in the diluent to achieve a known concentration of omeprazole.
-
Filter all solutions through a 0.45 µm filter before injection.
-
-
System Suitability:
-
Inject a system suitability solution containing both omeprazole and the sulfide impurity to ensure adequate resolution between the two peaks.
-
The relative standard deviation (RSD) for replicate injections of the standard solution should be less than 2.0%.
-
Visualizations
Omeprazole Degradation Pathway to Sulfide
The following diagram illustrates the proposed degradation pathway of omeprazole to its sulfide analogue under storage conditions, which is primarily a reduction reaction.
References
- 1. ptfarm.pl [ptfarm.pl]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Degradation of lansoprazole and omeprazole in the aquatic environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Single Gradient Stability-Indicating Reversed-Phase LC Method for the Estimation of Impurities in Omeprazole and Domperidone Capsules - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Omeprazole Sulfide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the synthesis of omeprazole sulfide. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual diagrams to address common challenges encountered during the synthesis process.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A prevalent and effective method involves the nucleophilic substitution reaction between 2-mercapto-5-methoxybenzimidazole and 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride.[1][2] This reaction is typically carried out in the presence of a base, such as sodium hydroxide, in a suitable solvent like ethanol.[1][3]
Q2: What are the critical reaction parameters to control during the synthesis?
A2: Key parameters to control for a successful synthesis include reaction temperature, pH, and reaction time. The initial formation of the thiolate anion of 2-mercapto-5-methoxybenzimidazole is often performed at an elevated temperature, after which the reaction with the pyridine derivative is conducted at a lower temperature.[1][3] Maintaining the appropriate pH is crucial for the nucleophilic substitution to proceed efficiently.[4] Reaction time should be monitored to ensure the completion of the reaction and minimize the formation of byproducts.[1][3]
Q3: What are the common impurities that can form during the synthesis of this compound and the subsequent oxidation to omeprazole?
A3: During the synthesis of this compound, unreacted starting materials can be a source of impurities. In the subsequent oxidation step to omeprazole, the most common impurity is the over-oxidation product, omeprazole sulfone.[5][6] Another potential impurity is the N-oxide of omeprazole.[6]
Q4: How can I monitor the progress of the reaction?
A4: Thin-Layer Chromatography (TLC) is a rapid and effective qualitative method for monitoring the progress of the reaction by observing the consumption of starting materials and the formation of the product.[7] For more quantitative analysis and purity assessment, High-Performance Liquid Chromatography (HPLC) with UV detection is the recommended method.[5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of this compound | Incomplete reaction. | - Ensure the base (e.g., sodium hydroxide) is fully dissolved and has effectively converted the mercaptobenzimidazole to its thiolate anion.[1][3] - Verify the quality and reactivity of the starting materials. - Optimize reaction time and temperature; prolonged reaction times at elevated temperatures might lead to degradation.[1][3] |
| Side reactions occurring. | - A common side reaction is the formation of a dimer of the mercaptobenzimidazole. Ensure slow and controlled addition of the pyridine derivative. - The use of a phase transfer catalyst, such as tetrabutylammonium bromide, may facilitate the desired reaction and improve yield.[7] | |
| Difficulty in Product Isolation/Purification | Product is not precipitating out of the solution. | - After the reaction, adding a sufficient amount of water can help precipitate the crude product.[1][3] - Adjusting the pH of the solution might be necessary to facilitate precipitation. |
| Oily product is obtained instead of a solid. | - This could be due to the presence of impurities. Attempt to purify the crude product by recrystallization from a suitable solvent, such as ethanol or acetonitrile.[2][7] | |
| Formation of Omeprazole Sulfone Impurity (in subsequent oxidation step) | Over-oxidation of this compound. | - Carefully control the stoichiometry of the oxidizing agent (e.g., m-CPBA), using approximately one molar equivalent.[1] - Perform the oxidation at low temperatures (e.g., -10°C to 0°C) to minimize the rate of the second oxidation step.[1] |
| Reaction time is too long. | - Monitor the reaction closely using TLC or HPLC and quench the reaction promptly upon completion.[1][7] A reducing agent like sodium thiosulfate can be used to quench excess oxidizing agent.[7] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol details the coupling reaction to form the thioether intermediate, this compound.[1][3]
Materials:
-
2-Mercapto-5-methoxybenzimidazole
-
2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
Procedure:
-
In a reaction vessel, dissolve sodium hydroxide (e.g., 5 g, 0.13 mol) in ethanol (e.g., 50 mL) with heating to 70-90°C.[1][3]
-
To the dissolved sodium hydroxide solution, add 2-mercapto-5-methoxybenzimidazole (e.g., 17.8 g, 0.10 mol) and reflux until it completely dissolves.[1][3]
-
In a separate vessel, dissolve 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride (e.g., 20 g, 0.09 mol) in water (e.g., 100 mL).[1][3]
-
Slowly add the aqueous solution of the pyridine derivative to the cooled benzimidazole solution.
-
Allow the reaction temperature to rise to 30°C and maintain it for approximately 4 hours.[1][3]
-
After the incubation period, cool the mixture to 10°C and add a significant volume of water (e.g., 500 mL) to precipitate the product.[1][3]
-
Stir the resulting mixture for an extended period (e.g., 12 hours) to ensure complete precipitation.[3]
-
Collect the precipitated white solid by suction filtration.
-
Dry the solid to obtain 5-methoxy-2-((4-methoxy-3,5-dimethyl-2-pyridinyl)methylthio)-1H-benzimidazole (this compound).
Quantitative Data Summary
| Reactant | Molecular Weight ( g/mol ) | Example Moles | Example Mass (g) |
| 2-Mercapto-5-methoxybenzimidazole | 180.23 | 0.10 | 17.8 |
| 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine HCl | 238.13 | 0.09 | 20.0 |
| Sodium Hydroxide | 40.00 | 0.13 | 5.0 |
| Product | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Reported Yield (%) |
| This compound | 329.43 | ~29.6 | up to 96%[3] |
Visual Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. CN116410178B - A preparation method of this compound - Google Patents [patents.google.com]
- 3. Omeprazole synthesis - chemicalbook [chemicalbook.com]
- 4. WO2010134099A1 - One pot process for preparing omeprazole and related compounds - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. WO2009066309A2 - Process for preparation of omeprazole - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
Addressing issues with omeprazole sulfide solubility in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing issues related to the solubility of omeprazole sulfide in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my aqueous buffer (e.g., PBS)?
A1: this compound has very low intrinsic solubility in aqueous solutions, particularly at neutral or acidic pH. Like its parent compound, omeprazole, it is a weak base. Its solubility is highly dependent on the pH of the solution. At pH values significantly below its pKa, the molecule will be protonated and more soluble. Conversely, at pH values near or above its pKa, it will be in its neutral, less soluble form. The predicted pKa of this compound is approximately 9.81. Therefore, in standard buffers like PBS (pH 7.4), it is expected to have poor solubility.
Q2: I'm observing a precipitate after adding my this compound stock solution to my aqueous buffer. What is happening?
A2: This is a common issue when preparing solutions of poorly soluble compounds. You are likely observing precipitation because the concentration of this compound in the final aqueous solution exceeds its solubility limit in that specific buffer. This often occurs when a concentrated stock solution (usually in an organic solvent like DMSO) is diluted into an aqueous buffer where the compound is less soluble. The organic solvent concentration in the final solution may not be high enough to maintain the solubility.
Q3: How should I prepare a stock solution of this compound?
A3: It is highly recommended to first prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are commonly used solvents for this compound.[1] For example, a stock solution of 10-30 mg/mL in DMSO can be prepared.[1] When preparing the stock, ensure the compound is fully dissolved, using gentle warming or sonication if necessary. Store stock solutions at -20°C to maintain stability.[2]
Q4: What is the best way to prepare a working solution of this compound in an aqueous buffer for my experiment?
A4: The recommended method is to dilute a high-concentration organic stock solution (e.g., in DMSO) into your aqueous buffer of choice. It is crucial to add the stock solution to the buffer with vigorous stirring or vortexing to ensure rapid dispersion and minimize localized high concentrations that can lead to precipitation. The final concentration of the organic solvent should be kept to a minimum (typically <1% v/v, and for cell-based assays, often <0.1% v/v) to avoid affecting the biological system.
Q5: My experiment requires a neutral or acidic pH. How can I dissolve this compound under these conditions?
A5: Dissolving this compound at neutral or acidic pH is challenging due to its chemical properties. Omeprazole and its derivatives are known to be unstable and degrade rapidly in acidic conditions.[3] If your experiment must be conducted at a lower pH, it is critical to prepare the solution immediately before use and minimize the time the compound is in the acidic buffer. Be aware that some degradation is likely to occur. It is advisable to perform control experiments to assess the impact of any potential degradation on your results.
Q6: Are there any alternative buffers I can use to improve solubility?
Q7: Can I heat the aqueous buffer to improve the solubility of this compound?
A7: While gentle warming can sometimes aid in the dissolution of compounds, it should be done with caution for this compound. Omeprazole is sensitive to heat, and elevated temperatures can accelerate its degradation, especially in aqueous solutions. If you choose to warm the solution, use a minimal temperature increase and for the shortest possible time. It is recommended to assess the stability of your compound under these conditions, for example, by using HPLC analysis.
Quantitative Solubility Data
The solubility of this compound is highly dependent on the solvent system. Below is a summary of available quantitative data. Note the limited availability of data for purely aqueous buffers.
| Solvent System | Temperature | Solubility | Reference |
| Methanol | 25°C (298.15 K) | ~14.2 mg/mL (calculated from mole fraction) | [4] |
| Ethanol | 25°C (298.15 K) | ~13.6 mg/mL (calculated from mole fraction) | [4] |
| n-Propanol | 25°C (298.15 K) | ~7.7 mg/mL (calculated from mole fraction) | [4] |
| Isopropanol | 25°C (298.15 K) | ~4.7 mg/mL (calculated from mole fraction) | [4] |
| n-Butanol | 25°C (298.15 K) | ~5.8 mg/mL (calculated from mole fraction) | [4] |
| Acetone | 25°C (298.15 K) | ~2.9 mg/mL (calculated from mole fraction) | [4] |
| Ethyl Acetate | 25°C (298.15 K) | ~3.8 mg/mL (calculated from mole fraction) | [4] |
| DMSO | Not Specified | ~30 mg/mL | [1] |
| DMF | Not Specified | ~30 mg/mL | [1] |
| DMF:PBS (pH 7.2) (1:1) | Not Specified | ~0.5 mg/mL | [1] |
Note: Solubilities in alcohols, acetone, and ethyl acetate were calculated from mole fraction data presented in the cited reference for illustrative purposes. The original data is available in mole fraction at various temperatures.[4]
Experimental Protocols
Protocol 1: Preparation of an Aqueous Working Solution of this compound using a DMSO Stock
This protocol describes the standard and recommended method for preparing a working solution of this compound in an aqueous buffer for in vitro experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile aqueous buffer of choice (e.g., Phosphate Buffered Saline (PBS), pH 7.4)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
Procedure:
-
Prepare a Concentrated Stock Solution: a. Weigh out the desired amount of this compound powder in a sterile vial. b. Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mg/mL or approximately 30 mM). c. Ensure complete dissolution by vortexing. If necessary, use a sonicator for a short period. d. Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
Prepare the Aqueous Working Solution: a. Warm the required volume of your desired aqueous buffer to the experimental temperature (e.g., 37°C for cell culture experiments). b. Add the buffer to a sterile tube. c. While vigorously vortexing or stirring the buffer, add the required volume of the this compound stock solution dropwise to achieve the final desired concentration. d. Ensure that the final concentration of DMSO is as low as possible and does not exceed the tolerance of your experimental system (e.g., <0.1% v/v for many cell-based assays). e. Visually inspect the solution for any signs of precipitation (cloudiness or visible particles). If precipitation occurs, you may need to lower the final concentration of this compound or consider reformulating with a solubilizing agent if your experiment allows. f. Use the freshly prepared working solution immediately, as the stability of this compound in aqueous solutions can be limited.
Visual Troubleshooting Guides
References
Improving enantioselectivity in the asymmetric oxidation of omeprazole sulfide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the asymmetric oxidation of omeprazole sulfide to produce esomeprazole.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My enantioselectivity is low. What are the potential causes and how can I improve it?
Low enantioselectivity is a common issue and can be influenced by several factors. Here are the key areas to investigate:
-
Catalyst System: The choice of catalyst is paramount. Different systems offer varying levels of enantioselectivity. For instance, modified Sharpless asymmetric epoxidation reagents using a titanium/tartrate system can achieve high enantiomeric excess (ee) >99.5%.[1] Vanadium-based catalysts have also been used, but their enantioselectivity and yield can be challenging, sometimes resulting in low ee.[1] For aryl sulfides with significant steric hindrance, like this compound, some catalytic systems may show lower enantioselectivity.[1]
-
Reaction Conditions: Temperature, solvent, and the presence of additives can significantly impact enantioselectivity. For example, a study using manganese porphyrin complexes found that while dichloromethane at 0°C yielded 90% ee, switching to an acetonitrile/isopropanol solvent mix with acetic acid as a co-catalyst slightly decreased the ee to 87%.[1]
-
Water Content: In some catalytic systems, particularly those based on titanium complexes, the presence of water is crucial. The molar equivalents of water can affect the catalyst's structure and, consequently, its stereoselectivity.[2]
-
Catalyst Aging: For certain titanium-tartrate catalyst systems, an "aging" step where the catalyst components are stirred at an elevated temperature before the addition of the oxidant can be critical for achieving high enantioselectivity.[2]
Troubleshooting Steps:
-
Review Your Catalyst: Ensure the correct chiral ligand and metal source are being used and that their quality is high. For titanium-based systems, (S,S)-diethyl tartrate ((S,S)-DET) is commonly used to produce the S-enantiomer, esomeprazole.[3]
-
Optimize Reaction Temperature: Many asymmetric oxidations are sensitive to temperature. Running the reaction at lower temperatures (e.g., 0°C to -20°C) often improves enantioselectivity.[4]
-
Screen Solvents: The polarity and coordinating ability of the solvent can influence the transition state of the reaction. Common solvents include toluene, dichloromethane, and acetonitrile.[1] A systematic screening of solvents is recommended.
-
Control Water Content: If using a water-sensitive or water-dependent catalyst system, ensure the appropriate amount of water is present. This may involve using anhydrous solvents and reagents or deliberately adding a specific molar equivalent of water.
-
Consider a Different Catalytic Approach: If optimization of your current system is unsuccessful, consider switching to a different class of catalyst. Biological or enzymatic oxidation methods, for example, can offer very high enantioselectivity (>99% ee).[1][5]
Q2: I am observing a significant amount of the sulfone byproduct. How can I minimize its formation?
The formation of the sulfone byproduct is due to over-oxidation of the desired sulfoxide. This is a common side reaction in sulfoxidation.[5]
-
Oxidant Equivalents: Using an excess of the oxidizing agent is a primary cause of sulfone formation. Carefully control the stoichiometry of the oxidant.
-
Rate of Addition: Adding the oxidant slowly and at a controlled temperature can help to prevent localized areas of high oxidant concentration, which can lead to over-oxidation.[4]
-
Choice of Oxidant: Some oxidants are more prone to causing over-oxidation than others. Common oxidants include hydrogen peroxide and cumene hydroperoxide (CHP).[1] The choice of oxidant can be critical and system-dependent.
-
Reaction Time: Prolonged reaction times can increase the likelihood of the sulfoxide being further oxidized to the sulfone. Monitor the reaction progress closely (e.g., by TLC or HPLC) and quench it once the starting sulfide has been consumed.
Troubleshooting Steps:
-
Titrate Your Oxidant: Accurately determine the concentration of your oxidant solution before use.
-
Optimize Stoichiometry: Perform a series of experiments varying the molar equivalents of the oxidant to find the optimal amount that maximizes sulfoxide yield while minimizing sulfone formation.
-
Slow Addition: Use a syringe pump for the slow, controlled addition of the oxidant, especially for exothermic reactions.
-
Quench the Reaction: Once the reaction is complete, quench any excess oxidant. A solution of sodium thiosulfate is commonly used for this purpose.[4]
Q3: Which catalytic system should I choose for the asymmetric oxidation of this compound?
The choice of catalytic system depends on factors such as desired enantioselectivity, yield, cost, scalability, and environmental considerations. Here is a comparison of the main approaches:
-
Transition Metal Catalysis:
-
Titanium/Tartrate System: This is a widely used and effective method, capable of achieving very high yields and enantioselectivity (>99.5% ee).[1][6] It is a cost-effective option.[1]
-
Vanadium-Based Systems: These can also be effective, but may require more optimization to achieve high enantioselectivity and yield.[1] Some studies have reported challenges with bulky substrates.[1]
-
Manganese Porphyrin Complexes: These have shown promise, achieving good yields and high enantioselectivity (up to 90% ee).[1]
-
-
Biological/Enzymatic Oxidation:
-
This approach uses enzymes, such as Baeyer-Villiger monooxygenase (BVMO) or whole-cell systems, to catalyze the oxidation.[1][5]
-
Advantages: It is an environmentally friendly ("green") method that can achieve excellent yields (e.g., 87%) and very high enantioselectivity (>99% ee).[1] It can also avoid the formation of the sulfone byproduct.[7]
-
Disadvantages: May require specialized equipment and expertise in biocatalysis. Mass transfer limitations can be a challenge on a larger scale.[5]
-
-
Oxaziridine Oxidation:
-
This method uses chiral oxaziridines as the oxidizing agent. It is known for producing high yields and high enantioselectivity.[1]
-
Advantages: Can be a very effective method for asymmetric sulfoxidation.
-
Disadvantages: The chiral oxaziridine reagent can be expensive.
-
Data Presentation: Comparison of Catalytic Systems
| Catalytic System | Catalyst/Enzyme | Oxidant | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| Transition Metal | |||||||
| Titanium/Tartrate | Ti(OiPr)4, (S,S)-diethyl tartrate, water | Cumene hydroperoxide | Toluene | RT | 55 | >99.5 | [1] |
| Manganese Porphyrin | 0.5 mol% Manganese porphyrin | - | Dichloromethane | 0 | 82 | 90 | [1] |
| Vanadium/Schiff Base | Chitosan@vanadium complex | - | - | - | 95 | 68 | [1] |
| Biological/Enzymatic | |||||||
| Baeyer-Villiger Monooxygenase (BVMO) | Engineered BVMO | O2 (air) | - | - | >99 | >99 | [5] |
| Whole-cell (Lysinibacillus sp. B71) | Lysinibacillus sp. B71 | O2 (air) | - | - | 77 | >99 | [7][8] |
| Oxaziridine | |||||||
| Chiral Oxaziridine | - | - | Organic Solvents | - | 90.0 | 82.1 | [1] |
Experimental Protocols
Protocol 1: Asymmetric Oxidation using a Titanium/Tartrate Catalyst
This protocol is based on the modified Sharpless-Kagan methodology.
Materials:
-
This compound (pyrmetazole)
-
Titanium (IV) isopropoxide (Ti(OiPr)4)
-
(S,S)-Diethyl tartrate ((S,S)-DET)
-
Cumene hydroperoxide (CHP), ~80% in cumene
-
Toluene, anhydrous
-
Sodium thiosulfate solution, aqueous
-
Sodium bicarbonate solution, aqueous
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Catalyst Preparation: In a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous toluene. To this solution, add (S,S)-diethyl tartrate, followed by titanium (IV) isopropoxide. The order of addition can be critical.[2]
-
Catalyst Aging (Optional but Recommended): Stir the mixture at room temperature or a slightly elevated temperature for a defined period (e.g., 30-60 minutes) to allow for the formation of the active catalyst complex.[2]
-
Oxidation: Cool the reaction mixture to the desired temperature (e.g., room temperature). Slowly add cumene hydroperoxide (CHP) dropwise over a period of time, maintaining the reaction temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical method such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting sulfide is consumed.
-
Quenching: Once the reaction is complete, quench the excess peroxide by adding an aqueous solution of sodium thiosulfate.
-
Work-up: Separate the organic layer. Wash the organic layer sequentially with an aqueous solution of sodium bicarbonate, water, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude esomeprazole.
-
Purification: The crude product can be purified by recrystallization or chromatography to obtain esomeprazole of high purity and enantiomeric excess.
Protocol 2: General Procedure for m-CPBA Oxidation (for Racemic Omeprazole)
This protocol describes a general method for the oxidation of the sulfide to the racemic sulfoxide, which can be useful as a reference or for initial studies.
Materials:
-
5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole (this compound)
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane
Procedure:
-
Dissolve the this compound intermediate in dichloromethane.
-
Cool the solution to a low temperature, typically between -10°C and 0°C.[4]
-
Slowly add a solution of m-CPBA in dichloromethane to the reaction mixture.[4]
-
Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) to destroy excess peroxide.
-
Wash the organic layer with an aqueous basic solution (e.g., sodium bicarbonate) to remove m-chlorobenzoic acid.
-
Wash the organic layer with brine and dry it over an anhydrous drying agent (e.g., sodium sulfate).
-
Remove the solvent under reduced pressure to yield crude omeprazole.
-
The crude product can be purified by recrystallization.[4]
Visualizations
References
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. scientificupdate.com [scientificupdate.com]
- 6. Synthesis, structure, and reactivity of Omeprazole and related compounds - White Rose eTheses Online [etheses.whiterose.ac.uk]
- 7. Whole-cell oxidation of this compound to enantiopure esomeprazole with Lysinibacillus sp. B71 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Metabolites of Omeprazole, Lansoprazole, and Pantoprazole
A comprehensive guide for researchers and drug development professionals on the metabolic profiles of three leading proton pump inhibitors.
This guide provides a detailed comparative analysis of the metabolites of three widely prescribed proton pump inhibitors (PPIs): omeprazole, lansoprazole, and pantoprazole. Understanding the metabolic fate of these drugs is crucial for optimizing their therapeutic efficacy and minimizing potential drug-drug interactions. This document summarizes key quantitative data, outlines detailed experimental protocols for metabolite analysis, and visualizes the complex metabolic pathways.
Introduction to Proton Pump Inhibitor Metabolism
Omeprazole, lansoprazole, and pantoprazole are all substituted benzimidazoles that act as prodrugs, requiring activation in the acidic environment of the gastric parietal cells to inhibit the H+/K+-ATPase (proton pump).[1] While their primary mechanism of action is similar, their metabolic pathways, mediated predominantly by the cytochrome P450 (CYP) enzyme system in the liver, exhibit notable differences. The primary enzymes involved in the metabolism of all three PPIs are CYP2C19 and, to a lesser extent, CYP3A4.[2][3][4] Genetic polymorphisms in CYP2C19 can significantly influence the pharmacokinetics of these drugs, leading to inter-individual variability in clinical outcomes.[5]
Comparative Quantitative Analysis of Metabolites
The following tables summarize the key pharmacokinetic parameters of omeprazole, lansoprazole, and pantoprazole and their major metabolites in healthy adult subjects. These data are compiled from various clinical studies and provide a basis for comparing the metabolic disposition of these three drugs.
Table 1: Pharmacokinetic Parameters of Omeprazole and its Major Metabolites
| Parameter | Omeprazole | 5-Hydroxyomeprazole | Omeprazole Sulfone |
| Cmax (ng/mL) | ~1000 - 1200 | ~100 - 200 | ~150 - 250 |
| Tmax (hr) | ~1.5 - 3.5 | ~2.0 - 4.0 | ~2.0 - 4.0 |
| t½ (hr) | ~0.5 - 1.0 | ~0.7 - 1.2 | ~0.8 - 1.5 |
| AUC (ng·h/mL) | ~1500 - 3500 | ~400 - 800 | ~500 - 1000 |
Data are approximate ranges compiled from multiple sources and can vary based on CYP2C19 genotype.
Table 2: Pharmacokinetic Parameters of Lansoprazole and its Major Metabolites [6]
| Parameter | Lansoprazole | 5-Hydroxylansoprazole | Lansoprazole Sulfone |
| Cmax (ng/mL) | 1047 ± 344 | 111.2 ± 41.8 | 66.6 ± 52.9 |
| Tmax (hr) | 2.0 ± 0.7 | 2.1 ± 0.8 | 1.9 ± 0.8 |
| t½ (hr) | 2.24 ± 1.43 | 2.31 ± 1.18 | 2.52 ± 1.54 |
| AUC0-24 (ng·h/mL) | 3388 ± 1484 | 317.0 ± 81.2 | 231.9 ± 241.7 |
Data from a study in healthy Chinese male volunteers after a single 30 mg oral dose.[6]
Table 3: Pharmacokinetic Parameters of Pantoprazole and its Major Metabolites
| Parameter | Pantoprazole | Desmethylpantoprazole | Pantoprazole Sulfone |
| Cmax (µg/mL) | ~2.5 | Data not readily available | Data not readily available |
| Tmax (hr) | ~2.0 - 3.0 | - | - |
| t½ (hr) | ~1.0 | ~1.5 | - |
| AUC (µg·h/mL) | ~5.0 | - | - |
Pantoprazole metabolites are considered to have insignificant pharmacological activity, and detailed pharmacokinetic data for the individual metabolites in plasma are less frequently reported. The main metabolite identified in serum and urine is the sulfate conjugate of desmethylpantoprazole.[7][8][9]
Metabolic Pathways and Enzymology
The metabolic pathways of omeprazole, lansoprazole, and pantoprazole are primarily oxidative, catalyzed by CYP2C19 and CYP3A4.
-
Omeprazole: The primary metabolic pathway is hydroxylation of the methyl group on the benzimidazole ring to form 5-hydroxyomeprazole, a reaction predominantly catalyzed by CYP2C19.[10][11] A smaller fraction of omeprazole is converted to omeprazole sulfone by CYP3A4.[11][12] The metabolism of omeprazole is stereoselective, with the S-enantiomer (esomeprazole) being metabolized more slowly than the R-enantiomer.[10]
-
Lansoprazole: Similar to omeprazole, lansoprazole is primarily metabolized by CYP2C19 to 5-hydroxylansoprazole.[13] It is also metabolized by CYP3A4 to lansoprazole sulfone and a sulfide form.[13]
-
Pantoprazole: The main metabolic pathway for pantoprazole is demethylation by CYP2C19, followed by sulfation.[8][14] Oxidation to pantoprazole sulfone by CYP3A4 is a secondary pathway.[8][14] Notably, pantoprazole's metabolites are considered to have no significant pharmacological activity.[8]
Experimental Protocols
This section outlines the methodologies for key experiments used in the analysis of omeprazole, lansoprazole, and pantoprazole metabolites.
In Vitro Metabolism using Human Liver Microsomes
This assay is fundamental for determining the intrinsic clearance and identifying the metabolic pathways of a drug candidate.
a. Materials:
-
Pooled human liver microsomes (HLMs)
-
Test compounds (omeprazole, lansoprazole, pantoprazole)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard for LC-MS/MS analysis
b. Protocol:
-
Preparation: Thaw HLMs on ice. Prepare a working solution of the test compound and internal standard in a suitable solvent (e.g., DMSO, acetonitrile). Prepare the NADPH regenerating system in phosphate buffer.
-
Incubation: In a microcentrifuge tube, combine the phosphate buffer, HLM suspension, and the test compound. Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: Collect aliquots of the reaction mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination: Stop the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
Sample Processing: Centrifuge the samples to precipitate the proteins. Transfer the supernatant to a clean tube for analysis.
-
Analysis: Analyze the samples by a validated LC-MS/MS method to quantify the parent drug and its metabolites.
Quantification of Metabolites in Human Plasma by LC-MS/MS
This method allows for the sensitive and specific quantification of the parent drug and its metabolites in biological matrices.
a. Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of human plasma, add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge the sample at high speed (e.g., 13,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean vial for injection into the LC-MS/MS system.
b. Chromatographic Conditions (Example):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the parent drug and its metabolites (e.g., starting with 5% B, increasing to 95% B over 5 minutes).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
c. Mass Spectrometric Conditions (Example):
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for each analyte and internal standard need to be optimized.
Visualizations of Metabolic Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the metabolic pathways of omeprazole, lansoprazole, and pantoprazole, as well as a typical experimental workflow for metabolite analysis.
References
- 1. Clinical pharmacokinetics of lansoprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Proton pump inhibitors: from CYP2C19 pharmacogenetics to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 4. Metabolic interactions of the proton-pump inhibitors lansoprazole, omeprazole and pantoprazole with other drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. files.cpicpgx.org [files.cpicpgx.org]
- 6. Pharmacokinetic properties of lansoprazole (30-mg enteric-coated capsules) and its metabolites: A single-dose, open-label study in healthy Chinese male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.hres.ca [pdf.hres.ca]
- 8. Pantoprazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of pantoprazole in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ClinPGx [clinpgx.org]
- 11. Pharmacogenomics of Gastrointestinal Drugs: Focus on Proton Pump Inhibitors | Basicmedical Key [basicmedicalkey.com]
- 12. Formation of omeprazole sulphone but not 5-hydroxyomeprazole is inhibited by grapefruit juice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ClinPGx [clinpgx.org]
- 14. ClinPGx [clinpgx.org]
Differentiating Omeprazole's Sulfide and Sulfone Metabolites: An Analytical Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
In the metabolic journey of omeprazole, a widely prescribed proton pump inhibitor, two key metabolites emerge: omeprazole sulfide and omeprazole sulfone. The accurate analytical differentiation of these two compounds is crucial for pharmacokinetic studies, drug metabolism research, and quality control in pharmaceutical manufacturing. This guide provides a detailed comparison of analytical techniques used to distinguish between this compound and omeprazole sulfone, supported by experimental data and protocols.
Chemical and Physical Properties
A fundamental understanding of the physicochemical properties of this compound and omeprazole sulfone is the first step in their analytical differentiation. The key difference lies in the oxidation state of the sulfur atom in the benzimidazole ring system. This compound possesses a thioether linkage, while omeprazole sulfone has a sulfonyl group. This structural variance leads to differences in polarity, which can be exploited by chromatographic and electrophoretic separation techniques.
| Property | This compound | Omeprazole Sulfone |
| Synonyms | Ufiprazole, Pyrmetazole | Omeprazole Related Compound A |
| Molecular Formula | C17H19N3O2S[1] | C17H19N3O4S[2] |
| Molecular Weight | 329.4 g/mol [1] | 361.4 g/mol [2] |
| Chemical Structure | Contains a sulfide (-S-) group | Contains a sulfone (-SO2-) group[2] |
Chromatographic and Electrophoretic Differentiation
High-performance liquid chromatography (HPLC), ultra-high-performance liquid chromatography (UPLC) coupled with mass spectrometry (MS), and capillary electrophoresis (CE) are powerful techniques for the separation and quantification of this compound and omeprazole sulfone.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC with UV detection is a widely accessible and robust method for the simultaneous analysis of omeprazole and its metabolites. The separation is typically achieved on a reversed-phase column (e.g., C18) where the more polar omeprazole sulfone elutes earlier than the less polar this compound under typical reversed-phase conditions.
Table 1: HPLC-UV Method Parameters for Separation of Omeprazole Metabolites [3]
| Parameter | Condition |
| Column | Kromasil C18 (150mm x 4.6 mm, 5µm) |
| Mobile Phase | Methanol:Water (55:45 v/v) containing 1% Triethylamine (TEA), pH adjusted to 7.0 with 85% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 302 nm |
| Retention Time - Omeprazole Sulfone | 7.0 min |
| Retention Time - this compound | Not reported in this specific study, but would be expected to be longer than omeprazole sulfone. |
| Internal Standard | Phenacetine (4.2 min) |
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS offers superior sensitivity and selectivity for the analysis of this compound and sulfone, especially in complex biological matrices. The differentiation is based on both chromatographic retention time and the specific mass-to-charge (m/z) ratios of the parent and product ions.
Table 2: UPLC-MS/MS Parameters for Quantification of Omeprazole Metabolites [4]
| Parameter | This compound | Omeprazole Sulfone |
| Precursor Ion ([M+H]+) | m/z 330.1 | m/z 362.11 |
| Product Ion | Not explicitly stated, but would be a characteristic fragment. | Not explicitly stated, but would be a characteristic fragment. |
| Column | Hichrom RP18 (150 x 3.0 mm, 3 µm) | Hichrom RP18 (150 x 3.0 mm, 3 µm) |
| Mobile Phase | 0.1% formic acid in acetonitrile and 0.1% formic acid in water (40:60 v/v) | 0.1% formic acid in acetonitrile and 0.1% formic acid in water (40:60 v/v) |
Capillary Electrophoresis (CE)
Capillary electrophoresis provides an alternative separation mechanism based on the electrophoretic mobility of the analytes in an electric field. This technique can effectively separate omeprazole and its primary metabolites.
Table 3: Capillary Electrophoresis Method for Omeprazole Metabolite Separation [5][6]
| Parameter | Condition |
| Technique | Micellar Electrokinetic Capillary Chromatography (MEKC) |
| Background Electrolyte | 20 mM borate buffer and 30 mM sodium dodecyl sulfate, pH 9.5 |
| Detection | Diode-array detection or Electrospray Ionization-Mass Spectrometry (ESI-MS) |
Experimental Protocols
HPLC-UV Method for the Determination of this compound and Sulfone
This protocol is based on the method described by S. L. V. et al. (2008).[3]
-
Preparation of Mobile Phase: Prepare a mixture of methanol and water in a 55:45 volume ratio. Add triethylamine to a final concentration of 1% and adjust the pH to 7.0 using 85% phosphoric acid. Filter and degas the mobile phase before use.
-
Standard Solution Preparation: Prepare stock solutions of this compound and omeprazole sulfone in a suitable organic solvent (e.g., methanol). Prepare working standard solutions by diluting the stock solutions with the mobile phase to achieve desired concentrations.
-
Sample Preparation (Plasma): To 1 mL of plasma, add a known amount of internal standard (e.g., phenacetine). Add 200 µL of 0.02 M NaOH and 4.5 mL of a dichloromethane-diethyl ether extraction solvent. Vortex for 1 minute and centrifuge at 3000 rpm for 10 minutes. Evaporate the organic layer to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase.
-
Chromatographic Conditions:
-
Inject the prepared sample into an HPLC system equipped with a Kromasil C18 column (150mm x 4.6 mm, 5µm).
-
Set the column temperature to ambient.
-
Maintain a flow rate of 1.0 mL/min.
-
Monitor the eluent by UV detection at 302 nm.
-
-
Analysis: Identify and quantify the peaks corresponding to omeprazole sulfone and this compound based on their retention times compared to the standards.
Visualizations
Caption: Metabolic conversion of omeprazole.
Caption: General analytical workflow.
Spectroscopic Differentiation
While chromatographic and electrophoretic techniques are the primary methods for separation and quantification, spectroscopic methods can provide structural confirmation.
-
Mass Spectrometry (MS): As highlighted in the UPLC-MS/MS section, the distinct molecular weights of this compound (329.4 g/mol ) and omeprazole sulfone (361.4 g/mol ) result in different parent ion m/z values, allowing for their unambiguous identification.[1][2]
Conclusion
The analytical differentiation of this compound and omeprazole sulfone is readily achievable using modern analytical techniques. HPLC-UV provides a robust and accessible method for routine analysis, while UPLC-MS/MS offers superior sensitivity and selectivity, particularly for complex biological samples. Capillary electrophoresis presents a viable alternative separation technique. The choice of method will depend on the specific requirements of the study, including the sample matrix, required sensitivity, and available instrumentation. The data and protocols presented in this guide provide a solid foundation for researchers to develop and validate their own analytical methods for the accurate differentiation and quantification of these important omeprazole metabolites.
References
- 1. researchgate.net [researchgate.net]
- 2. Omeprazole sulfone | C17H19N3O4S | CID 145900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous determination of omeprazole and their main metabolites in human urine samples by capillary electrophoresis using electrospray ionization-mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of omeprazole, hydroxyomeprazole and omeprazole sulfone using automated solid phase extraction and micellar electrokinetic capillary chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Effects of Omeprazole and its Sulfide Metabolite
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of the widely used proton pump inhibitor, omeprazole, and its sulfide metabolite. The information presented herein is based on experimental data from peer-reviewed scientific literature and is intended to be a valuable resource for researchers in pharmacology and drug development.
Introduction
Omeprazole is a cornerstone in the treatment of acid-related gastrointestinal disorders. Its therapeutic efficacy stems from its ability to irreversibly inhibit the gastric H+, K+-ATPase, the proton pump responsible for gastric acid secretion.[1][2][3] As a prodrug, omeprazole requires activation in the acidic environment of the parietal cell canaliculus to exert its inhibitory effect.[4][5] The metabolism of omeprazole is extensive, primarily occurring in the liver via the cytochrome P450 (CYP) enzyme system, with CYP2C19 and CYP3A4 playing pivotal roles in its conversion to hydroxylated and sulfone metabolites, respectively.[6][7]
Among its various metabolites, the sulfide form of omeprazole presents a unique profile of biological activity that diverges from the parent compound. This guide will delineate these differences, focusing on their primary mechanism of action, effects on drug-metabolizing enzymes, and other notable biological activities.
Comparative Data
The following tables summarize the key quantitative data comparing the biological effects of omeprazole and its sulfide metabolite.
Table 1: Comparison of Primary Pharmacological Activity
| Parameter | Omeprazole | Omeprazole Sulfide | Reference(s) |
| Target | H+, K+-ATPase (Proton Pump) | H+, K+-ATPase (disputed) | [1][2] |
| Mechanism of Action | Irreversible inhibition of the proton pump after acid-catalyzed activation. | Reported as "virtually inactive" in inhibiting the proton pump; may reduce the inhibitory effect of omeprazole. Conflicting reports exist, with some sources referring to it as an "active metabolite". | [8] |
| IC50 for H+, K+-ATPase Inhibition | ~4 µM (in isolated gastric membrane vesicles) | Not established; reported to be inactive. | [9] |
| Effect on Gastric Acid Secretion | Potent inhibitor of basal and stimulated acid secretion.[2][10][11] | No direct inhibitory effect on acid secretion has been demonstrated. |
Table 2: Comparative Effects on Cytochrome P450 Enzymes
| Parameter | Omeprazole | This compound | Reference(s) |
| Primary Metabolizing Enzymes | CYP2C19, CYP3A4 | Precursor/metabolite of omeprazole; can be converted to omeprazole by CYP3A4. | [6][12] |
| CYP2C19 Inhibition | Time-dependent inhibitor.[13] | Reported as a direct-acting inhibitor in human liver microsomes. | [14] |
| CYP3A4 Inhibition | Reversible and time-dependent inhibitor.[13] | Can be metabolized by CYP3A4 to form omeprazole, an AhR agonist. | [12] |
Table 3: Other Comparative Biological Activities
| Biological Activity | Omeprazole | This compound | Reference(s) |
| Antibacterial Activity (vs. H. pylori) | Bactericidal activity observed.[15][16] | Bactericidal activity observed, with potentially greater potency (lower MBC values) than omeprazole.[17] | |
| Aryl Hydrocarbon Receptor (AhR) Activity | Agonist | Antagonist in hepatoma cells; acts as an agonist in primary human hepatocytes due to conversion to omeprazole by CYP3A4. | [12] |
| Antioxidant Activity | Exhibits antioxidant properties by scavenging free radicals.[18][19] | Data not available. | |
| Effect on Oxidative Stress | Can induce oxidative stress in some cellular contexts. | Data not available. |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.
Signaling Pathway of Omeprazole Action
Caption: Mechanism of omeprazole-mediated inhibition of the gastric proton pump.
Experimental Workflow for H+, K+-ATPase Inhibition Assay
Caption: Workflow for determining H+, K+-ATPase inhibition by omeprazole and its sulfide metabolite.
Logical Relationship of Aryl Hydrocarbon Receptor (AhR) Modulation
Caption: Differential effects of omeprazole and its sulfide metabolite on the Aryl Hydrocarbon Receptor.
Detailed Experimental Protocols
In Vitro H+, K+-ATPase Inhibition Assay
This protocol is adapted from methodologies described in the literature for assessing the inhibitory activity of compounds on the gastric proton pump.[9]
Objective: To determine the half-maximal inhibitory concentration (IC50) of omeprazole and this compound on H+, K+-ATPase activity.
Materials:
-
Isolated gastric microsomal vesicles (containing H+, K+-ATPase)
-
Assay Buffer (pH 7.4): 40 mM Tris-HCl, 5 mM MgCl2, 10 mM KCl
-
Activation Buffer (pH 6.1 for omeprazole): 40 mM MES-Tris, 5 mM MgCl2, 10 mM KCl
-
ATP solution (100 mM)
-
Omeprazole and this compound stock solutions (in DMSO)
-
Reagents for inorganic phosphate (Pi) detection (e.g., Malachite Green-based assay)
-
96-well microplates
-
Incubator (37°C)
-
Microplate reader
Procedure:
-
Preparation of Reagents: Prepare all buffers and solutions to the final concentrations. Dilute omeprazole and this compound stock solutions to various concentrations in the appropriate buffer.
-
Incubation:
-
For omeprazole, pre-incubate the gastric microsomes with varying concentrations of the drug in the Activation Buffer (pH 6.1) for 30 minutes at 37°C to allow for acid-activation.
-
For this compound, incubate the gastric microsomes with varying concentrations of the metabolite in the Assay Buffer (pH 7.4) for 30 minutes at 37°C.
-
Include a vehicle control (DMSO) in both setups.
-
-
Enzyme Reaction:
-
After the pre-incubation, transfer the omeprazole-treated microsomes to the Assay Buffer (pH 7.4).
-
Initiate the ATPase reaction by adding ATP to all wells to a final concentration of 2-5 mM.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Phosphate Detection:
-
Stop the reaction by adding a stop solution (e.g., SDS).
-
Add the colorimetric reagent for Pi detection and incubate as required by the assay kit.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the amount of Pi released, which is proportional to the H+, K+-ATPase activity.
-
Determine the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable curve-fitting software.
-
In Vitro CYP2C19 Inhibition Assay
This protocol provides a general framework for assessing the inhibitory potential of omeprazole and its sulfide metabolite on CYP2C19 activity, based on common industry practices.[13]
Objective: To determine the IC50 values of omeprazole and this compound for the inhibition of CYP2C19.
Materials:
-
Human liver microsomes (HLMs) or recombinant human CYP2C19
-
CYP2C19 probe substrate (e.g., (S)-mephenytoin)
-
Omeprazole and this compound stock solutions (in DMSO)
-
Positive control inhibitor (e.g., ticlopidine)
-
NADPH regenerating system
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard for LC-MS/MS analysis
-
96-well plates
-
Incubator (37°C)
-
LC-MS/MS system
Procedure:
-
Preparation of Solutions: Prepare working solutions of the probe substrate, inhibitors (test compounds and positive control), and internal standard.
-
Incubation Mixture: In a 96-well plate, combine the potassium phosphate buffer, HLMs or recombinant CYP2C19, and the test compound (omeprazole or this compound) at various concentrations. Include a vehicle control and a positive control.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.
-
Reaction Initiation: Start the reaction by adding the NADPH regenerating system.
-
Reaction Termination: After a specific incubation time (e.g., 10-20 minutes, within the linear range of metabolite formation), stop the reaction by adding ice-cold acetonitrile containing the internal standard.
-
Sample Processing: Centrifuge the plate to precipitate proteins. Transfer the supernatant to a new plate for analysis.
-
LC-MS/MS Analysis: Quantify the formation of the metabolite of the probe substrate using a validated LC-MS/MS method.
-
Data Analysis:
-
Determine the rate of metabolite formation in the presence and absence of the inhibitors.
-
Calculate the percentage of inhibition for each concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to an appropriate model.
-
Discussion and Conclusion
The comparative analysis reveals significant differences in the biological profiles of omeprazole and its sulfide metabolite. While omeprazole is a potent inhibitor of the gastric H+, K+-ATPase, the primary mechanism responsible for its therapeutic effect, its sulfide metabolite appears to be largely inactive in this regard. The conflicting reports on the sulfide's activity warrant further investigation to definitively characterize its effect on the proton pump.
A noteworthy finding is the pronounced antibacterial activity of the this compound metabolite, particularly against Helicobacter pylori. The data suggests that the sulfide form may be a more potent antibacterial agent than the parent drug, a characteristic that could be of clinical interest.
Furthermore, the interaction of the sulfide metabolite with the Aryl Hydrocarbon Receptor (AhR) and its potential inhibition of CYP2C19 highlight its distinct pharmacological profile. The context-dependent agonistic or antagonistic effect on AhR, mediated by CYP3A4 activity, underscores the complexity of its interactions within a biological system.
References
- 1. Omeprazole: pharmacokinetics and metabolism in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of omeprazole on gastric acid secretion and plasma gastrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Omeprazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Omeprazole, a specific inhibitor of gastric (H+-K+)-ATPase, is a H+-activated oxidizing agent of sulfhydryl groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The mechanism for inhibition of gastric (H+ + K+)-ATPase by omeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. Pharmacokinetics and Pharmacodynamics of the Proton Pump Inhibitors [jnmjournal.org]
- 8. caymanchem.com [caymanchem.com]
- 9. Inhibitory action of omeprazole on acid formation in gastric glands and on H+,K+-ATPase isolated from human gastric mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of omeprazole on gastric acid secretion and plasma gastrin in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Marked increase in gastric acid secretory capacity after omeprazole treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Role of CYP3A4 in the regulation of the aryl hydrocarbon receptor by omeprazole sulphide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of CYP2C19 and CYP3A4 by Omeprazole Metabolites and Their Contribution to Drug-Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound - CAS-Number 73590-85-9 - Order from Chemodex [chemodex.com]
- 15. In vitro antibacterial activity of omeprazole and its selectivity for Helicobacter spp. are dependent on incubation conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. journals.asm.org [journals.asm.org]
- 18. Antioxidant properties of omeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Comparison of Antioxidant Effects of the Proton Pump-Inhibiting Drugs Omeprazole, Esomeprazole, Lansoprazole, Pantoprazole, and Rabeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for Omeprazole Sulfide
For researchers, scientists, and professionals in drug development, the accurate quantification of drug metabolites is paramount for pharmacokinetic, toxicokinetic, and metabolic stability studies. Omeprazole sulfide, a primary metabolite of the widely used proton pump inhibitor omeprazole, is a key analyte in this regard. The cross-validation of analytical methods is a critical process to ensure the reliability and consistency of bioanalytical data, especially when different methods are employed across various laboratories or during method transfer.
This guide provides an objective comparison of two common analytical techniques for the determination of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The information presented is a synthesis of data from various validated methods for the analysis of omeprazole and its metabolites.
Data Presentation: Performance Comparison of Analytical Methods
The selection of an analytical method is often a trade-off between sensitivity, selectivity, and accessibility. LC-MS/MS is generally considered the "gold standard" for bioanalysis due to its high sensitivity and selectivity. However, HPLC-UV remains a valuable and more accessible technique in many laboratories. The following table summarizes the typical performance characteristics of these two methods for the analysis of omeprazole and its metabolites, including this compound.
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity Range | 0.01 - 10 µg/mL | 1.0 - 2000 ng/mL |
| Lower Limit of Quantification (LLOQ) | ~10 ng/mL | ~1 ng/mL |
| Intra-day Precision (%RSD) | < 10% | < 15% |
| Inter-day Precision (%RSD) | < 15% | < 15% |
| Accuracy (% Recovery) | 85 - 115% | 85 - 115% |
| Selectivity | Moderate (Potential for interference from co-eluting compounds) | High (Based on mass-to-charge ratio) |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of analytical methods. Below are representative experimental protocols for the quantification of this compound using HPLC-UV and LC-MS/MS.
Method 1: HPLC-UV for Omeprazole and its Metabolites
This method is suitable for the simultaneous determination of omeprazole, this compound, and other metabolites in biological matrices.
Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of plasma, add an internal standard (e.g., pantoprazole).
-
Add 100 µL of 2 M sodium hydroxide solution and vortex.
-
Add 5 mL of a mixture of dichloromethane and diethyl ether (1:1, v/v) as the extraction solvent.
-
Vortex for 5 minutes, followed by centrifugation at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase and inject 50 µL into the HPLC system.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and phosphate buffer (pH 7.4) in a gradient or isocratic elution.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at 302 nm.
Method 2: LC-MS/MS for Omeprazole and its Metabolites
This method offers higher sensitivity and selectivity, making it ideal for studies requiring low detection limits.
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add an internal standard (e.g., a stable isotope-labeled omeprazole).
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex for 1 minute, followed by centrifugation at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for injection.
Chromatographic and Mass Spectrometric Conditions:
-
Column: A suitable C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient elution using a mixture of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Monitoring Mode: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and the internal standard.
Mandatory Visualization
Cross-Validation Workflow
The following diagram illustrates the logical workflow for the cross-validation of two different analytical methods for this compound.
Caption: Workflow for the cross-validation of two analytical methods.
Signaling Pathway Context: Omeprazole Metabolism
Understanding the metabolic pathway of omeprazole is essential for interpreting the analytical results for its metabolites.
Caption: Simplified metabolic pathway of omeprazole.
Comparative Analysis of CYP2C19 Inhibition by Metabolites of Proton Pump Inhibitors
A comprehensive guide for researchers and drug development professionals on the differential inhibitory effects of proton pump inhibitor (PPI) metabolites on the cytochrome P450 2C19 enzyme. This report provides a comparative summary of experimental data, detailed methodologies, and visual representations of metabolic pathways and experimental workflows.
Proton pump inhibitors (PPIs) are a class of drugs widely used to treat acid-related disorders. Their metabolism, primarily mediated by the polymorphic enzyme cytochrome P450 2C19 (CYP2C19), results in the formation of various metabolites. These metabolites, in turn, can inhibit CYP2C19 activity to varying extents, leading to potential drug-drug interactions and variability in therapeutic outcomes. This guide offers a comparative study of the inhibitory effects of different PPI metabolites on CYP2C19, supported by experimental data.
Quantitative Comparison of CYP2C19 Inhibition
The inhibitory potential of various PPIs and their metabolites on CYP2C19 activity is summarized in the table below. The data, presented as IC50 and Ki values, have been compiled from multiple in vitro studies. A lower value indicates a more potent inhibition.
| Compound | Type | IC50 (µM) | Ki (µM) | Metabolism-Dependent Inhibition (MDI) |
| Omeprazole | Parent Drug | 8.4[1] | 3.4 (S-), 5.7 (R-) | Yes[1][2] |
| 5-Hydroxyomeprazole | Metabolite | >100 | - | No |
| 5'-O-Desmethylomeprazole | Metabolite | 48 | - | Yes[3] |
| Omeprazole Sulfone | Metabolite | 13[3] | - | Yes[1][2] |
| Esomeprazole (S-Omeprazole) | Parent Drug | 3.7 | - | Yes[2] |
| Lansoprazole | Parent Drug | 1.2[2] | 0.6 (S-), 6.1 (R-) | No[2] |
| 5-Hydroxylansoprazole | Metabolite | Data not available | Data not available | Data not available |
| Lansoprazole Sulfone | Metabolite | Data not available | Data not available | Data not available |
| Pantoprazole | Parent Drug | 93[2] | - | No[2] |
| Pantoprazole Sulfone | Metabolite | Data not available | Data not available | Data not available |
| Rabeprazole | Parent Drug | ≥25 | - | No |
| Rabeprazole Thioether | Metabolite | Potent inhibitor (quantitative data not available) | Data not available | Data not available |
Note: The inhibitory activity of rabeprazole thioether has been described as potent in vitro, however, specific IC50 or Ki values were not found in the reviewed literature.
Metabolic Pathways and Inhibition of CYP2C19
The metabolic conversion of PPIs is primarily catalyzed by CYP2C19 and CYP3A4. The resulting metabolites can, in some cases, act as inhibitors of CYP2C19, creating a feedback loop that can alter the pharmacokinetics of the parent drug and other co-administered CYP2C19 substrates.
Experimental Protocols
The determination of CYP2C19 inhibition by PPI metabolites is typically conducted through in vitro assays using human liver microsomes (HLMs) or recombinant human CYP2C19 enzymes. A generalized workflow for such an assay is depicted below.
A detailed, representative experimental protocol is as follows:
1. Materials and Reagents:
-
Enzyme Source: Pooled human liver microsomes (HLMs) or recombinant human CYP2C19.
-
Probe Substrate: (S)-mephenytoin or another specific CYP2C19 substrate.
-
Test Compounds: PPI metabolites of interest.
-
Positive Control Inhibitor: A known CYP2C19 inhibitor (e.g., ticlopidine).
-
Cofactor: NADPH regenerating system.
-
Buffer: Potassium phosphate buffer (pH 7.4).
-
Quenching Solution: Acetonitrile containing an internal standard for LC-MS/MS analysis.
2. Incubation Procedure:
-
A pre-incubation mixture is prepared containing the enzyme source (HLMs or recombinant CYP2C19) and the test compound (PPI metabolite) at various concentrations in phosphate buffer.
-
The mixture is pre-warmed to 37°C.
-
The enzymatic reaction is initiated by the addition of a pre-warmed NADPH regenerating system.
-
The incubation is carried out at 37°C for a specific duration, ensuring that the reaction is within the linear range of metabolite formation.
-
The reaction is terminated by adding an equal volume of ice-cold acetonitrile.
3. Sample Analysis:
-
The terminated reaction mixtures are centrifuged to pellet the precipitated proteins.
-
The supernatant is transferred for analysis by a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify the formation of the specific metabolite of the probe substrate.
4. Data Analysis:
-
The rate of metabolite formation in the presence of the test compound is compared to the vehicle control to determine the percentage of inhibition.
-
IC50 values (the concentration of inhibitor that causes 50% inhibition of enzyme activity) are determined by fitting the concentration-inhibition data to a suitable nonlinear regression model.
-
For determination of the inhibition constant (Ki), experiments are typically performed with multiple substrate and inhibitor concentrations.
5. Metabolism-Dependent Inhibition (MDI) Assay:
-
To assess time-dependent inhibition, a pre-incubation of the test compound with the enzyme source and NADPH is performed for a set period (e.g., 30 minutes) before the addition of the probe substrate.
-
A shift in the IC50 value (a decrease) after pre-incubation compared to a co-incubation experiment (no pre-incubation with NADPH) indicates MDI.
Conclusion
The available in vitro data demonstrate that the metabolites of different PPIs exhibit varied inhibitory effects on CYP2C19. Omeprazole and its metabolites, particularly omeprazole sulfone and 5'-O-desmethylomeprazole, are notable for their metabolism-dependent inhibition of CYP2C19.[1][2][3] In contrast, lansoprazole and pantoprazole do not show significant metabolism-dependent inhibition.[2] While rabeprazole's primary metabolite, rabeprazole thioether, is considered a potent inhibitor, a lack of publicly available quantitative data (IC50 or Ki values) for it, as well as for the metabolites of lansoprazole and pantoprazole, highlights a gap in the current understanding. Further research is warranted to fully characterize the CYP2C19 inhibition profiles of all major PPI metabolites to better predict and manage potential drug-drug interactions in a clinical setting.
References
- 1. researchgate.net [researchgate.net]
- 2. The proton pump inhibitor, omeprazole, but not lansoprazole or pantoprazole, is a metabolism-dependent inhibitor of CYP2C19: implications for coadministration with clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of CYP2C19 and CYP3A4 by Omeprazole Metabolites and Their Contribution to Drug-Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacodynamics of Omeprazole and Esomeprazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacodynamic properties of omeprazole and its S-isomer, esomeprazole. The information presented is supported by experimental data from clinical trials and meta-analyses to assist researchers and professionals in drug development in understanding the nuances between these two widely used proton pump inhibitors (PPIs).
Executive Summary
Omeprazole is a racemic mixture of S- and R-isomers, while esomeprazole is the pure S-isomer.[1] This stereochemical difference leads to variations in metabolism, with esomeprazole demonstrating a more predictable pharmacokinetic profile and generally providing more potent and sustained acid suppression compared to an equivalent dose of omeprazole.[2][3] Clinical studies indicate that this enhanced acid control with esomeprazole can translate into improved efficacy in the healing of erosive esophagitis.[4][5] However, for the eradication of Helicobacter pylori, the clinical advantage of esomeprazole over omeprazole is less pronounced.[6]
Gastric Acid Suppression
The primary pharmacodynamic effect of proton pump inhibitors is the suppression of gastric acid secretion. This is often quantified by measuring the percentage of time over a 24-hour period that the intragastric pH is maintained above 4.0, a key factor for the healing of acid-related diseases.[7]
Experimental Data on Intragastric pH Control
Multiple studies have demonstrated that esomeprazole provides more effective acid control than omeprazole.[8] A five-way crossover study directly comparing several PPIs found that esomeprazole 40 mg maintained intragastric pH above 4.0 for a significantly longer duration than omeprazole 20 mg and other standard PPI doses.[7][9]
| Parameter | Esomeprazole 40 mg | Esomeprazole 20 mg | Omeprazole 20 mg |
| Mean time intragastric pH > 4.0 (hours) on Day 5 | 16.8[8] | 12.7[8] | 10.5[8] |
| Median 24-hour intragastric pH on Day 5 | 4.9[8] | 4.1[8] | 3.6[8] |
Clinical Efficacy in Gastroesophageal Reflux Disease (GERD)
The enhanced acid suppression of esomeprazole has been shown to translate into higher healing rates of erosive esophagitis in patients with GERD.
Comparative Healing Rates in Erosive Esophagitis
Clinical trials have consistently shown that esomeprazole is more effective than omeprazole in healing erosive esophagitis.[4][5] A meta-analysis of ten eligible studies with a total of 10,286 patients revealed a significant difference in healing rates between esomeprazole and omeprazole, particularly when comparing esomeprazole 40 mg with omeprazole 20 mg.[10]
| Efficacy Endpoint | Esomeprazole 40 mg vs. Omeprazole 20 mg | Esomeprazole 20 mg vs. Omeprazole 20 mg |
| Healing Rate at 4 weeks | 81.7% vs 68.7%[5] | - |
| Healing Rate at 8 weeks | 93.7% vs 84.2%[5] | 89.9% vs 86.9%[4] |
| Relative Risk (RR) for Healing at 8 weeks | 1.07 (95% CI: 1.02 to 1.12)[11] | 1.04 (95% CI: 1.01 to 1.08)[11] |
Helicobacter pylori Eradication
In triple therapy regimens for the eradication of H. pylori, the superiority of esomeprazole over omeprazole is not as clearly defined as in acid suppression and GERD healing.
Comparative H. pylori Eradication Rates
Meta-analyses have shown no statistically significant difference in H. pylori eradication rates between esomeprazole and omeprazole when used in standard triple therapy.[6] One meta-analysis of 11 randomized controlled trials including 2,159 subjects found comparable mean eradication rates.[12]
| Parameter | Esomeprazole-based Triple Therapy | Omeprazole-based Triple Therapy |
| Mean H. pylori Eradication Rate (Intention-to-Treat) | 86%[12][13] | 81%[12][13] |
| Odds Ratio (OR) | 1.38 (95% CI: 1.09–1.75)[12][13] | - |
It is important to note that while one meta-analysis showed a slight statistical advantage for esomeprazole, a focused analysis of higher-quality studies within the same paper indicated no significant difference.[12][14]
Experimental Protocols
Measurement of Intragastric pH: A Representative Crossover Study Protocol
The following protocol is a generalized representation of the methodology used in clinical trials to compare the pharmacodynamics of PPIs.
-
Patient Selection: Patients with symptoms of GERD who are Helicobacter pylori negative are recruited.
-
Study Design: A randomized, double-blind, crossover study design is employed. This means each patient receives all treatments in a random order, with washout periods in between.
-
Treatment Arms: Patients are randomized to receive, for example, esomeprazole 40 mg, esomeprazole 20 mg, and omeprazole 20 mg, each administered once daily for a period of 5 days.
-
Washout Period: A washout period of at least 10 days separates each treatment phase to ensure the complete elimination of the previous drug.[9]
-
pH Monitoring: On day 5 of each treatment period, 24-hour intragastric pH is monitored using a pH probe.[8][15] The probe is calibrated before insertion, and its correct positioning in the stomach is verified.[15]
-
Standardization: Throughout the 24-hour monitoring period, patients adhere to standardized meal times and activities to ensure comparability of the data.[15]
-
Data Analysis: The primary pharmacodynamic endpoint is the mean percentage of time over the 24-hour period that the intragastric pH remains above 4.0. Secondary endpoints may include the 24-hour median intragastric pH.[8] Statistical analyses are performed to compare the outcomes between the different treatment arms.
Visualizations
Signaling Pathway for Proton Pump Inhibitors
Caption: Mechanism of action of proton pump inhibitors.
Experimental Workflow for a Comparative pH Study
Caption: Crossover experimental design for comparing PPIs.
References
- 1. ClinPGx [clinpgx.org]
- 2. What is the mechanism of Esomeprazole Sodium? [synapse.patsnap.com]
- 3. Review article: pharmacology of esomeprazole and comparisons with omeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Esomeprazole improves healing and symptom resolution as compared with omeprazole in reflux oesophagitis patients: a randomized controlled trial. The Esomeprazole Study Investigators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy and safety of esomeprazole compared with omeprazole in GERD patients with erosive esophagitis: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Meta-analysis: comparative efficacy of different proton-pump inhibitors in triple therapy for Helicobacter pylori eradication - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Esomeprazole provides improved acid control vs. omeprazole In patients with symptoms of gastro-oesophageal reflux disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. darmzentrum-bern.ch [darmzentrum-bern.ch]
- 10. Comparative effectiveness and tolerability of esomeprazole and omeprazole in gastro-esophageal reflux disease: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Main Study Findings and Author’s Conclusions - Proton Pump Inhibitors for Gastrointestinal Conditions: A Review of Clinical Effectiveness and Cost-Effectiveness - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. karger.com [karger.com]
- 14. A meta-analysis: comparison of esomeprazole and other proton pump inhibitors in eradicating Helicobacter pylori - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. 24-hour recording of intragastric pH in clinical trials: preconditions, methodology, and standardization strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Metabolism of Omeprazole to Sulfide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro and in vivo metabolic pathways of omeprazole, with a specific focus on its conversion to omeprazole sulfide. The information presented herein is supported by experimental data from peer-reviewed literature to aid researchers in designing and interpreting metabolic studies.
Comparison of Omeprazole Metabolism: In Vitro vs. In Vivo
Omeprazole undergoes extensive metabolism, primarily in the liver, through both oxidative and reductive pathways. The dominant routes of metabolism involve oxidation by cytochrome P450 (CYP) enzymes, leading to the formation of 5-hydroxyomeprazole and omeprazole sulfone.[1][2] The formation of this compound, a reductive metabolite, is less prominent and occurs under specific physiological conditions.
While direct quantitative comparisons for sulfide formation are not extensively available in the literature, the following table summarizes the key aspects of omeprazole metabolism in both in vitro and in vivo settings, with a focus on the well-characterized oxidative pathways and available information on the reductive pathway.
| Parameter | In Vitro Metabolism | In Vivo Metabolism |
| Primary System | Human Liver Microsomes (HLM), cDNA-expressed CYP enzymes, Isolated Perfused Liver | Whole organism (Human, Rat) |
| Key Enzymes | CYP2C19, CYP3A4 | CYP2C19, CYP3A4 |
| Major Oxidative Metabolites | 5-hydroxyomeprazole, Omeprazole sulfone | 5-hydroxyomeprazole, Omeprazole sulfone |
| Sulfide Formation | Observed under hypoxic conditions in isolated perfused rat liver; can be formed by chemical reduction with agents like hydrogen sulfide (H₂S).[3] | Detected in plasma and urine.[4] Formation may be enhanced when oxidative metabolism is inhibited. |
| Quantitative Data (HLM) | Intrinsic Clearance (CLint) for S-omeprazole: - Total: 14.6 µL/min/mg protein[5]Intrinsic Clearance (CLint) for R-omeprazole: - Total: 42.5 µL/min/mg protein[5] | Pharmacokinetic Parameters (Human): - Elimination half-life (EMs*): 0.7–1.2 h[6]- Elimination half-life (PMs**): 2.2–2.7 h[6] |
| Controlling Factors | Substrate concentration, enzyme concentration, cofactor availability (NADPH), oxygen tension. | Genetics (CYP2C19 polymorphism), drug-drug interactions, disease state (e.g., liver function), oxygen delivery to the liver. |
*EMs: Extensive Metabolizers **PMs: Poor Metabolizers
Metabolic Pathways and Experimental Workflow
The following diagrams illustrate the metabolic conversion of omeprazole and a typical experimental workflow for its analysis.
Caption: Metabolic pathways of omeprazole.
Caption: Experimental workflow for metabolite analysis.
Experimental Protocols
Below are representative protocols for studying omeprazole metabolism in vitro and in vivo.
In Vitro Metabolism of Omeprazole in Human Liver Microsomes
This protocol is designed to determine the kinetics of omeprazole metabolism by human liver microsomes.
Materials:
-
Omeprazole
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) or other suitable organic solvent
-
Internal standard (e.g., a structurally similar compound not present in the matrix)
-
Incubator/water bath at 37°C
-
Centrifuge
-
HPLC-MS/MS system
Procedure:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, HLM (e.g., at a final concentration of 0.5 mg/mL), and the NADPH regenerating system.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the system to equilibrate.
-
Initiation of Reaction: Add omeprazole (at various concentrations to determine kinetic parameters) to the pre-incubated mixture to initiate the metabolic reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 0, 5, 15, 30, and 60 minutes) with gentle shaking.
-
Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard. This step also serves to precipitate the microsomal proteins.
-
Protein Precipitation: Vortex the mixture and centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[7]
-
Sample Analysis: Transfer the supernatant to an autosampler vial for analysis by HPLC-MS/MS to quantify the remaining omeprazole and the formed metabolites (5-hydroxyomeprazole, omeprazole sulfone, and this compound).[7]
In Vivo Metabolism of Omeprazole in Rats
This protocol outlines a pharmacokinetic study to measure omeprazole and its metabolites in rat plasma.
Materials:
-
Male Sprague-Dawley or Wistar rats
-
Omeprazole formulation for oral or intravenous administration
-
Anesthesia (if required for dosing or blood collection)
-
Heparinized tubes for blood collection
-
Centrifuge
-
Acetonitrile for protein precipitation
-
HPLC-MS/MS system
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
-
Dosing: Administer a single dose of omeprazole to the rats (e.g., 10 mg/kg) via the desired route (e.g., oral gavage or intravenous injection through the femoral vein).[8]
-
Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from a suitable site (e.g., tail vein or jugular vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples (e.g., at 3500 r/min for 10 minutes at 4°C) to separate the plasma.[9]
-
Sample Storage: Store the plasma samples at -80°C until analysis.[9]
-
Sample Preparation for Analysis:
-
Thaw the plasma samples at room temperature.
-
To a known volume of plasma (e.g., 100 µL), add a precipitating agent like acetonitrile (e.g., 300 µL) containing an internal standard to precipitate plasma proteins.[7][10]
-
Vortex the mixture for 1 minute and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.[7]
-
-
Analysis: Transfer the clear supernatant to an autosampler vial for quantification of omeprazole and its metabolites by a validated HPLC-MS/MS method.[7][11]
This guide provides a foundational understanding of the comparative metabolism of omeprazole in vitro and in vivo. The provided protocols offer a starting point for researchers to further investigate the specific metabolic pathways of interest.
References
- 1. Pharmacokinetics and Pharmacodynamics of the Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Omeprazole Therapy and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Hydrogen sulfide reduces omeprazole and is oxidized to polysulfides and elemental sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of omeprazole and metabolites in plasma and urine by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stereoselective metabolism of omeprazole by human cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Formation of omeprazole sulphone but not 5-hydroxyomeprazole is inhibited by grapefruit juice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oxfordbiomed.com [oxfordbiomed.com]
- 8. Determination and pharmacokinetic profile of omeprazole in rat blood, brain and bile by microdialysis and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Determination of omeprazole in rat plasma by high-performance liquid chromatography without solvent extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Catalytic Systems for Esomeprazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
The asymmetric synthesis of esomeprazole, the (S)-enantiomer of omeprazole, is a critical process in the pharmaceutical industry, driven by the compound's enhanced pharmacokinetic profile. The core of this synthesis lies in the enantioselective oxidation of a prochiral sulfide precursor. This guide provides a head-to-head comparison of four major catalytic systems employed for this transformation: Titanium-based catalysts, Iron-based catalysts, Biocatalysts, and Chiral Oxaziridines. We present a summary of their performance based on experimental data, detailed experimental protocols, and a visual representation of the general synthetic workflow.
Data Presentation: A Comparative Overview
The following table summarizes the key performance indicators for each catalytic system in the synthesis of esomeprazole, offering a quantitative comparison of their efficacy.
| Catalyst System | Catalyst Components | Oxidant | Yield (%) | Enantiomeric Excess (e.e.) (%) | Key Advantages | Key Disadvantages |
| Titanium-based | Ti(O-iPr)₄ / (S,S)-Diethyl Tartrate (DET) | Cumene Hydroperoxide (CHP) | 80-85[1] | >99.8[1] | Well-established, high enantioselectivity, suitable for industrial scale.[1] | Water-sensitive, potential for over-oxidation to sulfone.[1] |
| Iron-based | Fe(acac)₃ / Chiral Schiff Base / Carboxylate Salt | Hydrogen Peroxide (H₂O₂) | 87[2][3] | 99.4[2][3] | Uses an inexpensive and environmentally benign metal, high yield and enantioselectivity.[4] | May require careful control of oxidant addition.[5] |
| Biocatalyst | Baeyer-Villiger Monooxygenase (BVMO) / Whole-cell (e.g., Rhodococcus rhodochrous) | Molecular Oxygen (Air) | 87-94.8[6][7] | >99[6][7] | Environmentally friendly ("green") process, mild reaction conditions, very high enantioselectivity.[6] | Can face challenges with mass transfer on a large scale.[1] |
| Chiral Oxaziridine | 10-Camphorsulfonyl oxaziridine | The oxaziridine itself | 72[6] | 98.4[6] | High yield and enantioselectivity.[6] | Stoichiometric use of the chiral reagent can be costly for large-scale production.[8] |
Experimental Protocols
Below are detailed methodologies for the synthesis of esomeprazole using each of the compared catalytic systems. These protocols are based on published literature and are intended for research and development purposes.
Titanium-Based Catalysis: The Modified Sharpless Asymmetric Oxidation
This protocol is a widely used and effective method for the asymmetric synthesis of esomeprazole.
Catalyst Preparation and Reaction:
-
To a solution of the prochiral sulfide (1 equivalent) in a suitable solvent such as toluene or ethyl acetate, add (S,S)-diethyl tartrate (2 equivalents).[9]
-
Add titanium(IV) isopropoxide (1 equivalent) to the mixture.[9]
-
Introduce water (1 equivalent) and stir the mixture at 50°C for one hour to form the active catalyst complex.[9]
-
Cool the reaction mixture to 30°C.[9]
-
Add an amine base, such as triethylamine (1 equivalent).[9]
-
Slowly add cumene hydroperoxide (2 equivalents) while maintaining the temperature at 30°C.[9]
-
Monitor the reaction by a suitable technique (e.g., TLC or HPLC) until the starting material is consumed.
-
Upon completion, the reaction is quenched, and the esomeprazole is isolated and purified.
Iron-Based Catalysis: An Economical and Green Alternative
This method utilizes an in-situ generated iron catalyst, offering a more sustainable approach.[4]
Catalyst Preparation and Reaction:
-
In a reaction vessel, combine an iron salt such as iron(III) acetylacetonate (Fe(acac)₃), a chiral Schiff base, and a carboxylate salt additive in a suitable solvent like ethyl acetate.[2][4]
-
Add the prochiral sulfide to the catalyst mixture.
-
Cool the reaction mixture to the desired temperature (e.g., -5°C).[10]
-
Slowly add hydrogen peroxide as the oxidant over a period of time, carefully controlling the temperature.[5]
-
Stir the reaction mixture until completion, as monitored by HPLC.
-
After the reaction is complete, the esomeprazole is worked up and purified.
Biocatalysis: The Enzymatic Approach
This protocol employs a biocatalyst, such as an engineered Baeyer-Villiger monooxygenase (BVMO) or a whole-cell system, for a highly selective and environmentally friendly oxidation.[6]
Reaction Procedure (General):
-
Prepare a buffered aqueous solution containing the biocatalyst (e.g., whole cells of Rhodococcus rhodochrous or an isolated, engineered BVMO).[11]
-
The reaction system may also include a cofactor regeneration system, for example, using formate dehydrogenase and NADP+/NADPH.[6]
-
Add the prochiral sulfide substrate, which can be dissolved in a water-miscible co-solvent to aid solubility.[11]
-
The reaction is typically conducted at or near room temperature with aeration to supply molecular oxygen.[11]
-
Monitor the conversion of the substrate to esomeprazole.
-
Once the reaction is complete, the product is extracted from the aqueous medium and purified.
Chiral Oxaziridine-Mediated Oxidation
This method relies on a stoichiometric amount of a chiral oxaziridine to deliver the oxygen atom enantioselectively.
Reaction Procedure:
-
Dissolve the prochiral sulfide in a suitable aprotic solvent.
-
In some protocols, a base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is added to form a salt of the sulfide, which can enhance reactivity and enantioselectivity.[12]
-
Add the chiral oxaziridine (e.g., 10-camphorsulfonyl oxaziridine) to the reaction mixture.
-
Stir the reaction at a controlled temperature until the oxidation is complete.
-
The esomeprazole is then isolated from the reaction mixture and purified to remove the spent oxaziridine byproducts.
Mandatory Visualization
The following diagrams illustrate the general workflow and the synthetic pathway for the catalytic synthesis of esomeprazole.
Caption: General workflow for the catalytic asymmetric synthesis of esomeprazole.
Caption: The key asymmetric oxidation step in the synthesis of esomeprazole.
References
- 1. scientificupdate.com [scientificupdate.com]
- 2. Collection - Synthesis of Esomeprazole and Related Proton Pump Inhibitors through Iron-Catalyzed Enantioselective Sulfoxidation - ACS Catalysis - Figshare [acs.figshare.com]
- 3. researchgate.net [researchgate.net]
- 4. Development of a Sustainable One-Pot Process for Esomeprazole Production via Enantioselective Iron Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. e3s-conferences.org [e3s-conferences.org]
- 7. researchgate.net [researchgate.net]
- 8. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 9. A blockbuster synthesis for undergraduates | Feature | RSC Education [edu.rsc.org]
- 10. jstage.jst.go.jp [jstage.jst.go.jp]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
Validation of a stability-indicating assay for omeprazole and its degradants
For researchers, scientists, and drug development professionals, ensuring the stability of pharmaceutical products is paramount. This guide provides a comparative analysis of validated stability-indicating assay methods for omeprazole and its degradants, offering a comprehensive overview of experimental protocols and performance data to aid in the selection of the most suitable analytical strategy.
Omeprazole, a proton pump inhibitor widely used to treat acid-related disorders, is known for its instability in acidic environments. Therefore, the development and validation of analytical methods that can accurately quantify the parent drug in the presence of its degradation products are crucial for quality control and formulation development. This guide details and compares various high-performance liquid chromatography (HPLC) and reverse-phase HPLC (RP-HPLC) methods that have been successfully validated for this purpose.
Comparative Analysis of Validated HPLC Methods
The following tables summarize the key performance characteristics of different stability-indicating HPLC methods for omeprazole analysis, providing a clear comparison of their experimental conditions and validation parameters.
| Parameter | Method 1: Rapid RP-HPLC [1][2] | Method 2: Chiral HPLC [3][4] | Method 3: RP-HPLC for Combined Dosage [5] | Method 4: RP-HPLC with UV Detection [6] |
| Column | C18 (150 cm x 4.6 mm, 5µm) | Chiralcel OD-H (250 mm x 4.6 mm, 5µm) | Phenomenex C18 (150 mm x 4.6 mm; 5µm) | Novapak C18 (250 x 4.6 mm, 5µ) |
| Mobile Phase | Ammonium acetate and acetonitrile buffer (65:35 v/v) | Not specified, normal phase with methanol as modifier | 0.1% orthophosphoric acid and methanol (55:45 v/v) | Phosphate buffer (pH 7.4) and acetonitrile (60:40 v/v) |
| Flow Rate | Not specified | 0.75 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection (UV) | 305 nm | 301 nm | 256 nm | 302 nm |
| Retention Time | Not specified | Not specified | Omeprazole: 2.564 min | 7.71 min |
| Run Time | 8 minutes | Not specified | Not specified | Not specified |
| Validation Parameter | Method 1: Rapid RP-HPLC [1][2] | Method 2: Chiral HPLC [3][4] | Method 3: RP-HPLC for Combined Dosage [5] | Method 4: RP-HPLC with UV Detection [6] |
| Linearity Range | 50-150% of 40 mg/ml | 0.39-800 µg/ml | Not specified | 20-60 ppm |
| Correlation Coefficient (r²) | 0.9998 | > 0.999 | Not specified | Not specified |
| Accuracy (% Recovery) | 98-102% | 93.5-104% | Not specified | Not specified |
| Precision (% RSD) | 0.1% | < 2% | Not specified | Not specified |
| LOD | Not specified | 0.39 µg/ml | Not specified | Not specified |
| LOQ | Not specified | 0.78 µg/ml | Not specified | Not specified |
Experimental Protocols
Detailed methodologies are crucial for replicating and adapting these assays. Below are the key experimental protocols for forced degradation studies and sample preparation as described in the cited literature.
Forced Degradation Studies
A critical aspect of a stability-indicating method is its ability to resolve the active pharmaceutical ingredient (API) from its degradation products. This is achieved through forced degradation studies where the drug substance is subjected to various stress conditions.
-
Acid Hydrolysis: The drug sample is typically treated with 0.1 N HCl. For instance, in one method, two 20 mg omeprazole tablets were crushed and exposed to 25 mL of 0.1 N HCl for 1.5 hours at room temperature before neutralization with 0.1 N NaOH[7][8]. Another protocol involves adding 10 mL of 0.1N HCl to the sample and sonicating for 30 minutes[5].
-
Base Hydrolysis: Degradation under basic conditions is commonly induced using 0.1 N NaOH. A typical procedure involves adding 10 mL of 0.1N NaOH to the sample followed by sonication for 30 minutes[5].
-
Oxidative Degradation: Hydrogen peroxide (typically 3% or 30%) is used to induce oxidative stress. For example, 10 mL of 30% peroxide solution is added to the sample and sonicated for 30 minutes[5].
-
Thermal Degradation: The solid drug substance is exposed to high temperatures, for example, in an oven at 105°C for 30 minutes[5] or 60°C for 24 hours[9].
-
Photolytic Degradation: To assess light sensitivity, the sample is exposed to UV light (e.g., 254 nm) for a defined period, such as 24 hours[5][9].
Sample Preparation
Proper sample preparation is essential for accurate and reproducible results.
-
For Injection: For omeprazole sodium for injection, the sample is diluted with a suitable diluent to the desired concentration[2].
-
Capsule Dosage Form: The contents of a specified number of capsules (e.g., 20) are blended. An amount of the blend equivalent to a certain dose of omeprazole (e.g., 100 mg) is weighed and dissolved in a suitable solvent, often 0.1 N NaOH, with the aid of sonication. The solution is then centrifuged and diluted with the mobile phase to the final concentration[6].
-
Forced Degradation Samples: After exposure to stress conditions, the samples are neutralized (if treated with acid or base) and diluted with the mobile phase to the target concentration for analysis[5][7][8].
Logical Workflow for Method Validation
The validation of a stability-indicating assay follows a structured workflow to ensure the method is fit for its intended purpose. The following diagram illustrates the key stages involved.
Caption: Workflow for the validation of a stability-indicating assay.
References
- 1. Stability Indicating Method Development and Validation for Assay of Omeprazole Sodium for Injection by a Rapid RP-HPLC | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of a stability indicating method for the enantioselective estimation of omeprazole enantiomers in the enteric-coated formulations by high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. banglajol.info [banglajol.info]
- 7. waters.com [waters.com]
- 8. waters.com [waters.com]
- 9. A Single Gradient Stability-Indicating Reversed-Phase LC Method for the Estimation of Impurities in Omeprazole and Domperidone Capsules - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetics of Proton Pump Inhibitors
Proton pump inhibitors (PPIs) are a cornerstone in the management of acid-related gastrointestinal disorders. Their efficacy is intrinsically linked to their pharmacokinetic profiles, which dictate the extent and duration of acid suppression. This guide provides a detailed comparison of the pharmacokinetics of commonly prescribed PPIs, supported by experimental data and methodologies for researchers, scientists, and drug development professionals.
Comparative Pharmacokinetic Parameters
The clinical effectiveness of a proton pump inhibitor is significantly influenced by its pharmacokinetic properties. The following table summarizes key parameters for six widely used PPIs, offering a quantitative basis for comparison. These values represent approximate ranges reported in healthy adult subjects and can vary based on factors such as dosage, formulation, and individual patient characteristics like CYP2C19 genotype.
| Parameter | Omeprazole | Esomeprazole | Lansoprazole | Dexlansoprazole | Rabeprazole | Pantoprazole |
| Bioavailability (%) | 30-40 (single dose), ~60 (repeated doses)[1][2] | 50-68 (single dose), up to 90 (repeated doses)[1][3][4][5][6] | 80-90[1][7] | Dual delayed-release formulation leads to a prolonged concentration profile.[8][9][10] | ~52[1][11][12] | ~77[1][13][14][15] |
| Time to Peak (Tmax) (hours) | 0.5-3.5[1][16] | 1.5-2[3][5] | 1.7-2.0[1][17][18][19] | Biphasic absorption with two distinct peaks.[8][9][20] | 2-5[1][12][21] | 2-3[1][13][22] |
| Half-life (t½) (hours) | 0.5-1[1] | 1-1.5[4][5][6][23] | < 2[1][17][23][24] | ~1-2[10] | 1-2[1][12][21][23] | ~1-1.9[1][13][15] |
| Area Under the Curve (AUC) (ng·h/mL) | Dose-dependent; increases with repeated dosing.[2][16] | Higher than omeprazole due to stereoselective metabolism.[23] | Dose-proportional.[7][17][18][19][24] | Dose-dependent.[8][9][25] | Linearly related to dose.[11][12][26][27] | Dose-linear pharmacokinetics.[13][22][28] |
| Maximum Concentration (Cmax) (ng/mL) | Dose-dependent.[16] | Higher than omeprazole.[5][23] | Dose-proportional.[7][17][18][19] | Dose-dependent.[8][9][25] | Linearly related to dose.[11][12][26][27] | Dose-dependent.[13][22] |
| Protein Binding (%) | ~95[1][29] | ~97[1][3][5][6] | ~97[1][24] | >96[10] | ~96.3[1][27] | ~98[1][13] |
Mechanism of Action and Metabolic Pathway
Proton pump inhibitors are prodrugs that require activation in an acidic environment. They accumulate in the acidic canaliculi of gastric parietal cells, where they are converted to their active form, a sulfenamide derivative. This active form then covalently binds to cysteine residues on the H+/K+ ATPase (the proton pump), irreversibly inhibiting its function and thus blocking the final step of gastric acid secretion.[30] Although the plasma half-life of PPIs is short, their duration of action is much longer due to this irreversible inhibition.[30] The body must synthesize new proton pumps to restore acid secretion.
The primary route of metabolism for most PPIs is through the hepatic cytochrome P450 (CYP) enzyme system, mainly involving the isoforms CYP2C19 and CYP3A4.[5][23][31] Genetic polymorphisms in CYP2C19 can lead to significant inter-individual variability in PPI metabolism, affecting their efficacy and potential for drug interactions. Esomeprazole, the S-enantiomer of omeprazole, is less dependent on CYP2C19 metabolism, leading to more predictable plasma concentrations and a higher area under the curve (AUC) compared to omeprazole.[23] Rabeprazole also has a component of non-enzymatic metabolism, which may contribute to a more consistent effect across different CYP2C19 metabolizer statuses.[5][12]
Experimental Protocols
In Vivo Pharmacokinetic Study in Humans
A typical in vivo pharmacokinetic study for a proton pump inhibitor in healthy human subjects involves the following steps:
-
Subject Recruitment and Screening: Healthy adult volunteers are recruited. Exclusion criteria typically include a history of gastrointestinal diseases, allergies to PPIs, use of medications that could interact with PPIs, and being a poor metabolizer of CYP2C19 if not a specific focus of the study. Informed consent is obtained from all participants.
-
Study Design: A randomized, open-label, single-dose, crossover design is often employed.[32] This design allows each subject to serve as their own control, minimizing inter-individual variability. A washout period of at least one week is maintained between drug administrations.
-
Drug Administration: Subjects typically fast overnight before receiving a single oral dose of the PPI formulation with a standardized volume of water. Food is usually withheld for a specified period post-dosing, as it can affect the absorption of some PPIs.[6][20]
-
Blood Sampling: Venous blood samples are collected into tubes containing an anticoagulant (e.g., heparin or EDTA) at predetermined time points. A typical sampling schedule includes a pre-dose sample (0 hours) and multiple post-dose samples (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours).[25]
-
Plasma Preparation and Storage: The collected blood samples are centrifuged to separate the plasma. The plasma is then transferred to labeled cryotubes and stored at -80°C until analysis.
-
Bioanalytical Method: The concentration of the PPI and its major metabolites in the plasma samples is determined using a validated high-performance liquid chromatography (HPLC) method with ultraviolet (UV) or mass spectrometric (MS/MS) detection.[30][33][34][35][36]
-
Pharmacokinetic Analysis: The plasma concentration-time data for each subject is analyzed using non-compartmental methods to determine the key pharmacokinetic parameters, including AUC, Cmax, Tmax, and t½.[3][10][25][29]
Determination of PPI Concentration in Plasma by HPLC
This protocol provides a general framework for the quantitative analysis of PPIs in human plasma.
-
Sample Preparation (Liquid-Liquid Extraction):
-
Thaw frozen plasma samples at room temperature.
-
To a 500 µL aliquot of plasma, add a known concentration of an internal standard (another PPI not being tested is often used).[30][35]
-
Add an extraction solvent (e.g., diethyl ether or a mixture of ethyl acetate and n-hexane).
-
Vortex the mixture vigorously for several minutes to ensure thorough mixing and extraction.
-
Centrifuge the samples to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate it to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a specific volume of the HPLC mobile phase.[30]
-
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or MS/MS detector.
-
Column: A C18 reversed-phase column is commonly used.[30][33]
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The pH of the mobile phase is crucial for the stability and separation of PPIs.[30][33][35]
-
Detection: UV detection at a specific wavelength (e.g., 302 nm for omeprazole) or MS/MS for higher sensitivity and selectivity.[32]
-
-
Calibration and Quantification:
-
Prepare a series of calibration standards by spiking known concentrations of the PPI into blank plasma.
-
Process these standards alongside the unknown samples.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.
-
Determine the concentration of the PPI in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
In Vitro Plasma Protein Binding Assay
Equilibrium dialysis is a common method to determine the extent of drug binding to plasma proteins.
-
Apparatus: A multi-well equilibrium dialysis plate with a semi-permeable membrane (typically with a molecular weight cut-off of 5-10 kDa) separating two chambers in each well.
-
Procedure:
-
Add human plasma to one side of the membrane (the protein-containing compartment).
-
Add a buffer solution (e.g., phosphate-buffered saline, pH 7.4) to the other side (the protein-free compartment).
-
Spike the plasma with the PPI at a known concentration.
-
Incubate the plate at 37°C with gentle shaking for a sufficient time to allow equilibrium to be reached (typically 4-6 hours).
-
After incubation, collect samples from both the plasma and buffer compartments.
-
Determine the concentration of the PPI in both samples using a validated analytical method like HPLC-MS/MS.
-
-
Calculation: The percentage of protein binding is calculated using the following formula: % Bound = [ (Total Concentration - Unbound Concentration) / Total Concentration ] x 100 Where the total concentration is measured from the plasma compartment and the unbound concentration is measured from the buffer compartment.
References
- 1. Table 2. Comparison of the Pharmacokinetic Parameters of Various PPIs [clevelandclinicmeded.com]
- 2. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]
- 3. Pharmacokinetics and bioequivalence study of esomeprazole magnesium enteric-coated tablets 20 mg in healthy Chinese subjects under fasting and fed conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. omicsonline.org [omicsonline.org]
- 5. Esomeprazole | ইসোমিপ্রাজল | Indications, Pharmacology, Dosage, Side Effects & other Generic info with Available Brand names in Bangladesh | MedEx [medex.com.bd]
- 6. tandfonline.com [tandfonline.com]
- 7. Pharmacokinetics and absolute bioavailability of lansoprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bioavailability, safety, and pharmacodynamics of delayed-release dexlansoprazole administered as two 30 mg orally disintegrating tablets or one 60 mg capsule - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Pharmacokinetic/Pharmacodynamic Evaluation of Dexlansoprazole Infusion Injection Compared with Lansoprazole in Healthy Chinese Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Rabeprazole: pharmacokinetics and pharmacokinetic drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics of pantoprazole in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics of pantoprazole following single intravenous and oral administration to healthy male subjects | Semantic Scholar [semanticscholar.org]
- 15. Pharmacokinetics of pantoprazole following single intravenous and oral administration to healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmacokinetics and bioequivalence of 20 mg omeprazole capsule in 24 healthy Korean male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. accessdata.fda.gov [accessdata.fda.gov]
- 20. Bioavailability of a dexlansoprazole delayed-release orally disintegrating tablet: effects of food and mode of administration - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Portico [access.portico.org]
- 23. jnmjournal.org [jnmjournal.org]
- 24. Clinical pharmacokinetics of lansoprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 26. Review article: the pharmacokinetics of rabeprazole in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Physiologically‐based pharmacokinetic modeling of pantoprazole to evaluate the role of CYP2C19 genetic variation and obesity in the pediatric population - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Pharmacokinetics and Pharmacodynamics of Esomezol DR, a New Dual Delayed-Release Formulation of Esomeprazole 20 Mg or 40 Mg, in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 30. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 31. Pharmacokinetics and Pharmacodynamics of the Proton Pump Inhibitors [jnmjournal.org]
- 32. scispace.com [scispace.com]
- 33. Improved HPLC method for determination of four PPIs, omeprazole, pantoprazole, lansoprazole and rabeprazole in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
- 35. Advanced method for determination of omeprazole in plasma by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. researchgate.net [researchgate.net]
Assessing the Genotoxic Potential of Omeprazole Impurities: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the genotoxic potential of known impurities of omeprazole, a widely used proton pump inhibitor. The presence of impurities in active pharmaceutical ingredients (APIs) is a critical concern for drug safety, particularly for those with the potential to damage genetic material. This document summarizes available experimental data, outlines detailed methodologies for key genotoxicity assays, and presents logical workflows to aid in the evaluation and control of these impurities.
Comparison of Genotoxic Potential
The genotoxic potential of several omeprazole impurities has been evaluated using a combination of in silico predictions and in vitro assays. The following tables summarize the available findings for key impurities.
Table 1: In Silico Genotoxicity Predictions for Omeprazole Impurities
| Impurity | In Silico Method | Prediction | Structural Alert for Mutagenicity |
| Omeprazole-sulfone (Impurity D) | Multiple QSAR platforms | Non-mutagenic | No |
| Omeprazole-N-oxide (Impurity E) | Multiple QSAR platforms | - | Yes |
| Impurity III | Derek and Sarah software | - | Yes |
| 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine (CMDP) | Not specified | Potential genotoxin | Yes |
In silico predictions are valuable for initial screening and prioritization of impurities for further testing. A structural alert suggests a potential for mutagenicity, warranting experimental investigation.[1]
Table 2: In Vitro Genotoxicity Assay Results for Omeprazole Impurities
| Impurity | Assay | Concentration Range | Metabolic Activation (S9) | Result |
| Omeprazole-N-oxide (Impurity E) | Ames Test (5 S. typhimurium strains) | Up to 1000 µ g/plate | With and Without | Negative[1] |
| Impurity III | Ames Test | 40–1000 µ g/plate | With and Without | Positive (significant increase in mutagenic colonies) |
| Impurity III | Chromosomal Aberration | 7.5–30 µg/mL | With and Without | Positive (>5% aberration rate)[1] |
Note: Detailed quantitative data (e.g., revertant colony counts, specific aberration frequencies) from these studies are not publicly available. The results are presented as reported in the cited literature.
Experimental Protocols
The following are detailed methodologies for the key in vitro genotoxicity assays referenced in this guide, based on international guidelines such as those from the Organisation for Economic Co-operation and Development (OECD) and the International Council for Harmonisation (ICH).
Bacterial Reverse Mutation Test (Ames Test)
This assay evaluates the potential of a substance to induce gene mutations in several strains of Salmonella typhimurium and Escherichia coli.
1. Principle: The tester strains are auxotrophic for an amino acid (e.g., histidine for S. typhimurium), meaning they cannot synthesize it and require it in the growth medium. The assay detects mutations that revert this phenotype, allowing the bacteria to grow on an amino acid-deficient medium.
2. Materials:
- Tester Strains: A minimum of five strains, including TA98, TA100, TA1535, TA1537, and either TA102 or E. coli WP2 uvrA (pKM101).
- Test Substance: Dissolved in a suitable, non-toxic solvent (e.g., DMSO, water).
- S9 Mix: A rat liver homogenate fraction (S9) combined with a cofactor-supplemented buffer system to simulate metabolic activation.
- Media: Minimal glucose agar plates (master plates), and top agar containing a trace amount of the required amino acid.
- Controls: Negative (vehicle) control, and positive controls specific for each strain, both with and without S9 activation.
3. Procedure:
- Toxicity Range-Finding: A preliminary assay is performed to determine the appropriate concentration range of the test substance that does not exhibit excessive toxicity to the bacterial strains.
- Main Experiment (Plate Incorporation Method):
- To sterile tubes, add 2 mL of molten top agar, 0.1 mL of the bacterial culture, and 0.1 mL of the test substance solution at various concentrations. For experiments with metabolic activation, 0.5 mL of S9 mix is also added.
- The contents are mixed and poured onto the surface of minimal glucose agar plates.
- The plates are incubated at 37°C for 48-72 hours.
- Data Collection: The number of revertant colonies on each plate is counted. The background bacterial lawn is also examined for signs of toxicity.
4. Data Interpretation: A positive result is indicated by a concentration-related increase in the number of revertant colonies, typically a two-fold or greater increase over the negative control, and a reproducible effect.
In Vitro Mammalian Chromosomal Aberration Test
This assay identifies substances that cause structural chromosomal damage in cultured mammalian cells.
1. Principle: Cultured mammalian cells are exposed to the test substance. After a suitable treatment period, the cells are arrested in metaphase, harvested, and examined microscopically for chromosomal aberrations.
2. Materials:
- Cell Lines: Chinese Hamster Ovary (CHO) cells, human peripheral blood lymphocytes, or other suitable mammalian cell lines.
- Test Substance: Dissolved in an appropriate solvent.
- S9 Mix: For metabolic activation.
- Culture Medium and Reagents: As required for the chosen cell line.
- Mitotic Arresting Agent: Colcemid or colchicine.
- Fixative: Methanol:acetic acid (3:1 v/v).
- Stain: Giemsa or other suitable chromosome stain.
- Controls: Negative (vehicle) control and positive controls (e.g., Mitomycin C without S9, Cyclophosphamide with S9).
3. Procedure:
- Cytotoxicity Assay: A preliminary test is conducted to determine the concentration range that results in approximately 50% reduction in cell growth or mitotic index.
- Main Experiment:
- Cell cultures are treated with the test substance at a minimum of three analyzable concentrations, both with and without S9 mix.
- Treatment without S9: Cells are exposed for a short period (e.g., 3-6 hours) followed by a recovery period, or for a continuous period (e.g., 24 hours).
- Treatment with S9: Cells are exposed for a short period (e.g., 3-6 hours).
- Following treatment, a mitotic arresting agent is added to the cultures.
- Cells are harvested, treated with a hypotonic solution, and fixed.
- The fixed cells are dropped onto microscope slides and stained.
- Data Collection: At least 200 well-spread metaphases per concentration are analyzed for structural chromosomal aberrations (e.g., chromatid and chromosome gaps, breaks, and exchanges).
4. Data Interpretation: A positive result is characterized by a concentration-dependent and statistically significant increase in the percentage of cells with structural chromosomal aberrations.
Visualizing Workflows and Pathways
The following diagrams illustrate the logical workflow for assessing genotoxic impurities and a simplified signaling pathway potentially involved in genotoxicity.
Caption: Workflow for Genotoxic Impurity Assessment.
Caption: Simplified DNA Damage Response Pathway.
References
Comparative Inhibitory Effects of Proton Pump Inhibitors on Human Cytochrome P450 Activities: A Guide for Researchers
Proton pump inhibitors (PPIs) are a cornerstone in the management of acid-related gastrointestinal disorders. Their extensive use necessitates a thorough understanding of their potential for drug-drug interactions (DDIs), which are primarily mediated by the hepatic cytochrome P450 (CYP) enzyme system.[1] This guide provides a comprehensive comparison of the in vitro inhibitory effects of five commonly prescribed PPIs—omeprazole, esomeprazole, lansoprazole, pantoprazole, and rabeprazole—on key human CYP isoforms. The data presented are crucial for drug development professionals and researchers in predicting and mitigating the risk of clinically significant DDIs.
Quantitative Comparison of CYP Inhibition by PPIs
The inhibitory potential of a drug is typically quantified by its inhibition constant (Kᵢ) or half-maximal inhibitory concentration (IC₅₀). A lower value for these parameters indicates a more potent inhibition. The following tables summarize the reported Kᵢ and IC₅₀ values for the five major PPIs against CYP2C9, CYP2C19, CYP2D6, and CYP3A4.
Table 1: Inhibitory Effects (Kᵢ in µM) of PPIs on Human Cytochrome P450 Isoforms
| PPI | CYP2C9 | CYP2C19 | CYP2D6 | CYP3A4 |
| Omeprazole | 40.1[2] | 2 - 6[3][4] | 240.7[2] | 84.4[2] |
| Esomeprazole | 82[1] | ~8[3][4] | - | - |
| Lansoprazole | 52.1[2] | 0.4 - 1.5[3][4] | 44.7[2] | 170.4[2] |
| Pantoprazole | 6[3][4] | 14 - 69[3][4] | - | 22[3][4] |
| Rabeprazole | - | 17 - 21[3][4] | - | - |
| Rabeprazole Thioether * | 6[3][5] | 2 - 8[3][5] | 12[3][5] | 15[3][5] |
*A nonenzymatically formed product of rabeprazole.[3][5]
Table 2: Inhibitory Effects (IC₅₀ in µM) of PPIs on Human Cytochrome P450 Isoforms
| PPI | CYP2C19 | CYP2D6 |
| Omeprazole | ~7.0[1][6] | >200[3][4] |
| Esomeprazole | 3.7[1][6] | >200[3] |
| Lansoprazole | 0.73[1][6] | >200[3][4] |
| Pantoprazole | ≥25[6] | >200[3][4] |
| Rabeprazole | ≥25[6] | >200[3][4] |
Key Insights from In Vitro Data
Based on the in vitro data, lansoprazole is the most potent inhibitor of CYP2C19, followed by omeprazole and esomeprazole.[3][7] Pantoprazole appears to be the most potent inhibitor of CYP2C9 among the tested PPIs.[3][4][7] All the investigated PPIs are poor inhibitors of CYP2D6.[3][4] While rabeprazole itself shows relatively weak inhibitory potency, its thioether analog demonstrates potent, competitive inhibition across multiple CYP enzymes, which may be of clinical significance.[3][7] It is also noteworthy that omeprazole and esomeprazole have been identified as metabolism-dependent inhibitors of CYP2C19.[8]
Experimental Protocols for CYP Inhibition Assays
The determination of CYP inhibition potential is a critical component of preclinical drug development, with standardized protocols recommended by regulatory agencies like the FDA.[9][10][11][12][13] A typical in vitro assay to determine IC₅₀ and Kᵢ values involves the following steps.
Materials and Methods
-
Enzyme Source: Pooled human liver microsomes (HLM) or recombinant human CYP enzymes (rCYPs).[14]
-
PPIs: Omeprazole, esomeprazole, lansoprazole, pantoprazole, and rabeprazole.
-
Probe Substrates: Specific substrates for each CYP isoform to measure its activity (e.g., S-mephenytoin for CYP2C19, diclofenac for CYP2C9, bufuralol for CYP2D6, and midazolam for CYP3A4).[3][15]
-
Cofactors: NADPH regenerating system (to initiate the metabolic reaction).[1]
-
Incubation Buffer: Typically a phosphate buffer at physiological pH (7.4).[15]
Incubation Procedure
-
Preparation of Incubation Mixtures: Incubation mixtures are prepared containing the enzyme source (HLM or rCYP), a specific concentration of the PPI, and the incubation buffer.[1]
-
Pre-incubation (for time-dependent inhibition): To assess time-dependent inhibition, the PPI is pre-incubated with the microsomes and the NADPH regenerating system for a defined period (e.g., 30 minutes) before adding the substrate.[1][14] This allows for the potential formation of inhibitory metabolites.
-
Initiation of Reaction: The enzymatic reaction is started by the addition of the CYP-specific probe substrate.[1]
-
Termination of Reaction: After a specific incubation time, the reaction is stopped, often by adding a cold organic solvent like acetonitrile.
-
Sample Analysis: The formation of the specific metabolite from the probe substrate is quantified using a validated analytical method, most commonly liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][3][4]
Data Analysis
-
The rate of metabolite formation in the presence of the PPI is compared to a control incubation without the inhibitor.
-
The IC₅₀ value , which is the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[1]
-
The Kᵢ value is determined by performing the experiment at multiple substrate concentrations and analyzing the data using graphical methods such as a Dixon plot or through non-linear regression analysis.[1]
Visualizing Metabolic Pathways and Experimental Workflows
To further elucidate the processes involved, the following diagrams illustrate the general metabolic pathways of PPIs and a typical experimental workflow for assessing CYP inhibition.
Caption: General metabolic pathways of proton pump inhibitors involving major CYP enzymes.
Caption: A typical experimental workflow for an in vitro CYP450 inhibition assay.
Conclusion
The in vitro data clearly demonstrate that all five tested PPIs have the potential to inhibit various CYP450 enzymes, albeit with different potencies and specificities. Lansoprazole and pantoprazole are the most potent in vitro inhibitors of CYP2C19 and CYP2C9, respectively.[3][7] Omeprazole and its S-isomer, esomeprazole, also show significant inhibition of CYP2C19.[3][6] Rabeprazole generally exhibits lower inhibitory potential, but its thioether metabolite is a potent inhibitor of several CYPs.[3] This comparative guide, with its summarized data and outlined experimental procedures, serves as a valuable resource for researchers and drug development professionals to better anticipate and manage potential drug-drug interactions involving proton pump inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Evaluation of omeprazole and lansoprazole as inhibitors of cytochrome P450 isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of inhibitory effects of the proton pump-inhibiting drugs omeprazole, esomeprazole, lansoprazole, pantoprazole, and rabeprazole on human cytochrome P450 activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Comparison of inhibitory effects of the proton pump-inhibiting drugs omeprazole, esomeprazole, lansoprazole, pantoprazole, and rabeprazole on human cytochrome P450 activities. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of six proton pump inhibitors as inhibitors of various human cytochromes P450: focus on cytochrome P450 2C19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. FDA guides drug-drug interaction studies for therapeutic proteins | RAPS [raps.org]
- 10. fda.gov [fda.gov]
- 11. M12 Drug Interaction Studies | FDA [fda.gov]
- 12. Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 13. downloads.regulations.gov [downloads.regulations.gov]
- 14. researchgate.net [researchgate.net]
- 15. An in-vitro cocktail assay for assessing compound-mediated inhibition of six major cytochrome P450 enzymes - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Omeprazole sulfide
Essential Safety and Handling Guide for Omeprazole Sulfide
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe handling and minimize exposure risks.
Immediate Safety Overview
This compound is a chemical compound that requires careful handling due to its potential health hazards. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] Some findings also indicate it may lead to an allergic skin reaction. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.[4] Therefore, adherence to strict personal protective equipment (PPE) protocols is mandatory.
Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against exposure to this compound. The following table summarizes the required equipment.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or latex/nitrile rubber gloves. Powder-free is recommended. Consider double gloving.[4] | Prevents skin contact and potential absorption. Gloves should be changed frequently, especially if contaminated.[4][5] |
| Eye and Face Protection | Safety glasses with side shields or tightly fitting safety goggles.[1][4][6] | Protects eyes from dust particles and splashes.[4] |
| Skin and Body Protection | Impermeable protective clothing or a lab coat. Long-sleeved gowns are recommended.[1][4][6] | Minimizes skin exposure.[4] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator (e.g., N-95 or N-100 particle mask) is necessary if dust formation is likely or if ventilation is inadequate.[4][6][7] | Prevents the inhalation of airborne particles.[4] |
Operational Plan: Safe Handling and Storage
A systematic approach to handling and storing this compound is crucial for laboratory safety.
Handling Procedures
-
Preparation : Before handling, ensure that an eyewash station and a safety shower are readily accessible.[4][7][8]
-
Ventilation : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][4][6][7]
-
Avoid Dust Formation : As this compound is a solid, handle it carefully to avoid generating dust.[4][6][7] Use appropriate tools for transferring the substance.
-
Personal Hygiene : Do not eat, drink, or apply cosmetics in the laboratory.[8] Wash hands thoroughly after handling the compound and before leaving the lab.[1][8]
-
Avoid Contact : Take all necessary precautions to avoid direct contact with skin and eyes, and prevent inhalation of dust or vapors.[2][6][7]
Storage Procedures
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Waste Collection : Collect all waste materials, including unused this compound and any contaminated disposables (e.g., gloves, wipes), in a designated and clearly labeled hazardous waste container.
-
Container Sealing : Ensure the waste container is properly sealed to prevent leaks or spills.
-
Regulatory Compliance : Dispose of the contents and the container in accordance with all local, state, and federal regulations.[1] Do not dispose of it in the regular trash or pour it down the drain.[1][5]
-
Decontamination : Decontaminate surfaces and equipment that have come into contact with this compound by scrubbing with alcohol.[1]
Quantitative Data and Properties
The following table summarizes key physical and chemical properties of this compound.
| Property | Value |
| Appearance | Solid, White to off-white powder[1][9] |
| Melting Point | 115-119 °C[1][9] |
| Flash Point | 280.2 °C[1] |
| Water Solubility | No data available[1] |
| Occupational Exposure Limits | No data available[6] |
Emergency and First-Aid Protocols
Immediate and appropriate first-aid measures are crucial in the event of an accidental exposure.
| Exposure Route | First-Aid Procedure |
| If on Skin | Immediately wash with plenty of soap and water.[1] Remove contaminated clothing and wash it before reuse.[1] If skin irritation occurs, seek medical advice.[2] |
| If in Eyes | Rinse cautiously with water for several minutes.[1][2] Remove contact lenses if present and easy to do so. Continue rinsing.[1][2] Immediately call a physician.[1] |
| If Inhaled | Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[1][2] If breathing is difficult, provide cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation.[1] |
| If Swallowed | Wash out the mouth with water. Do NOT induce vomiting. Call a physician.[1] |
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. esschemco.com [esschemco.com]
- 3. biosynth.com [biosynth.com]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. echemi.com [echemi.com]
- 7. fishersci.com [fishersci.com]
- 8. Safe Laboratory Practices & Procedures [ors.od.nih.gov]
- 9. This compound - CAS-Number 73590-85-9 - Order from Chemodex [chemodex.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
